1-Hexyl-3-methylimidazolium iodide
Description
The exact mass of the compound 1-Hexyl-3-methylimidazolium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hexyl-3-methylimidazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-3-methylimidazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIUVCSYOGFUPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047951 | |
| Record name | 1-Hexyl-3-methylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-05-5 | |
| Record name | 1-Hexyl-3-methylimidazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178631-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyl-3-methylimidazolium iodide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium Iodide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Hexyl-3-methylimidazolium Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 1-Hexyl-3-methylimidazolium iodide, a versatile ionic liquid with applications in various scientific fields. This document outlines two primary synthesis routes—conventional heating and microwave-assisted synthesis—and provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Route: N-Alkylation
The most common and direct route for the synthesis of 1-Hexyl-3-methylimidazolium iodide is the N-alkylation of 1-methylimidazole with 1-iodohexane. This is a bimolecular nucleophilic substitution (SN2) reaction where the N-3 atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodohexane and displacing the iodide ion.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and properties of 1-Hexyl-3-methylimidazolium iodide.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Product Characterization |
| Reactant Stoichiometry | 1-methylimidazole (1 eq), 1-iodohexane (1.0 - 1.1 eq) | 1-methylimidazole (1 eq), 1-iodohexane (1.1 eq) | Molecular Formula |
| Typical Solvent | Toluene or solvent-free | Toluene or solvent-free | C10H19IN2 |
| Reaction Temperature | 60-80°C | 80-120°C | Molecular Weight |
| Reaction Time | Several hours to days | 10 - 30 minutes | 294.18 g/mol [1][2] |
| Reported Yield | ~65% (for analogous halides) | 87-97% (for analogous halides) | Purity (HPLC) |
| Purification Method | Washing with ethyl acetate, optional use of activated charcoal | Washing with ethyl acetate | ≥98%[1] |
Experimental Protocols
Conventional Heating Method
This protocol describes a standard laboratory procedure for the synthesis of 1-Hexyl-3-methylimidazolium iodide using conventional heating.
Materials:
-
1-methylimidazole (distilled)
-
1-iodohexane
-
Toluene (anhydrous, optional)
-
Ethyl acetate (anhydrous)
-
Activated charcoal (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add 1-methylimidazole (1.0 equivalent).
-
If using a solvent, add anhydrous toluene.
-
Slowly add 1-iodohexane (1.0 to 1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80°C and maintain for several hours to days. The reaction progress can be monitored by 1H NMR spectroscopy.
-
After completion, cool the mixture to room temperature. A biphasic mixture may form.
-
Wash the crude product with anhydrous ethyl acetate multiple times to remove any unreacted starting materials. The ionic liquid will typically form the lower phase.
-
If the product is colored, it can be decolorized by stirring with activated charcoal in a suitable solvent (e.g., ethanol) followed by filtration.
-
Remove the solvent under reduced pressure and dry the resulting ionic liquid under high vacuum to obtain the pure product.
Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
1-methylimidazole (distilled)
-
1-iodohexane
-
Toluene (anhydrous, optional)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine 1-methylimidazole (1.0 equivalent) and 1-iodohexane (1.1 equivalents). Toluene can be used as a solvent if desired.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 80-120°C with a microwave power of approximately 300 W for 10-30 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the product by washing with anhydrous ethyl acetate.
-
Dry the product under vacuum to remove any residual solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Hexyl-3-methylimidazolium iodide.
Caption: General workflow for the synthesis of 1-Hexyl-3-methylimidazolium iodide.
Signaling Pathways and Logical Relationships
The synthesis of 1-Hexyl-3-methylimidazolium iodide is a direct quaternization reaction. The logical relationship between the reactants and the product is straightforward, following the principles of an SN2 reaction mechanism.
Caption: SN2 reaction mechanism for the synthesis of 1-Hexyl-3-methylimidazolium iodide.
References
An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium iodide (CAS: 178631-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium iodide, with the CAS number 178631-05-5, is a room-temperature ionic liquid (RTIL) that has garnered significant attention in various scientific and industrial fields.[1][2] Its unique physicochemical properties, including high thermal stability, low volatility, and excellent ionic conductivity, make it a versatile compound with applications ranging from green chemistry and electrochemistry to materials science and potentially, drug delivery.[2][3] This technical guide provides a comprehensive overview of 1-Hexyl-3-methylimidazolium iodide, summarizing its core properties, experimental protocols for its key applications, and an exploration of its potential in pharmaceutical sciences.
Physicochemical Properties
1-Hexyl-3-methylimidazolium iodide is an organic salt composed of a 1-hexyl-3-methylimidazolium cation and an iodide anion. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium iodide
| Property | Value | Reference(s) |
| CAS Number | 178631-05-5 | [4][5] |
| Molecular Formula | C₁₀H₁₉IN₂ | [4][5] |
| Molecular Weight | 294.18 g/mol | [4][5] |
| Appearance | White to brown to dark purple clear liquid | [2] |
| Density | 1.39 g/mL | [2] |
| Purity | ≥98% (HPLC) | [4][5] |
| Water Content | ≤0.5% | [4] |
| Storage Class | 10 - Combustible liquids | [4] |
Synthesis and Characterization
The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.[1]
Experimental Protocol: Synthesis
A generalized protocol for the synthesis of 1-Hexyl-3-methylimidazolium iodide is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodohexane. The reaction can be performed neat or with a suitable solvent like acetonitrile.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80 °C) for a period ranging from a few hours to several days to ensure complete reaction.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: After the reaction is complete, the resulting ionic liquid is often washed with a non-polar solvent like hexane or ethyl acetate to remove any unreacted starting materials. The product is then dried under vacuum to remove any residual solvent. For higher purity, column chromatography may be employed.[6]
Characterization
The structure and purity of the synthesized 1-Hexyl-3-methylimidazolium iodide can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the ionic liquid.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps in identifying the functional groups present in the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation and confirm the overall structure.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are employed to assess the thermal stability, melting point, and glass transition temperature of the ionic liquid.[7][8][9]
Caption: Workflow for electrochemical corrosion inhibition studies.
Dye-Sensitized Solar Cells (DSSCs)
1-Hexyl-3-methylimidazolium iodide is utilized as a component in the electrolyte of dye-sensitized solar cells. [10][11]Its ionic nature facilitates charge transport within the cell, contributing to its overall efficiency. [7][8]
-
Preparation of the Photoanode: A layer of titanium dioxide (TiO₂) paste is deposited on a conductive glass substrate (e.g., FTO glass) using a technique like doctor-blading. The TiO₂ film is then sintered at high temperatures. After cooling, the photoanode is immersed in a dye solution (e.g., N719 dye) to sensitize the TiO₂.
-
Preparation of the Counter Electrode: A thin layer of a catalyst, typically platinum, is deposited on another conductive glass substrate.
-
Preparation of the Polymer Electrolyte: A solid or gel polymer electrolyte is prepared using the solution casting technique. [7][8]This involves dissolving a polymer (e.g., rice starch or P(MMA-co-MAA)), a salt (e.g., sodium iodide), and 1-Hexyl-3-methylimidazolium iodide in a suitable solvent. [7][8][10]The solution is then cast into a petri dish and the solvent is allowed to evaporate, forming a thin film.
-
Assembly of the DSSC: The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-like structure with the polymer electrolyte placed between them.
-
Characterization of the DSSC: The performance of the fabricated DSSC is evaluated under a solar simulator. The key parameters measured are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η). [7][8] The diagram below illustrates the fabrication process of a dye-sensitized solar cell incorporating a 1-Hexyl-3-methylimidazolium iodide-based electrolyte.
Caption: Fabrication workflow for a dye-sensitized solar cell.
Potential in Drug Development
Ionic liquids are being explored for various applications in the pharmaceutical field, including as solvents for poorly soluble drugs, as permeation enhancers for transdermal drug delivery, and even as active pharmaceutical ingredients (APIs) themselves. [4][12]Imidazolium-based ionic liquids, in particular, have been shown to enhance the skin permeation of drugs. [13] While specific, detailed experimental protocols for the use of 1-Hexyl-3-methylimidazolium iodide in drug formulations are not extensively reported, the general approach for evaluating its potential as a skin permeation enhancer would involve in vitro permeation studies using Franz diffusion cells. These studies would compare the flux of a model drug across a skin model (e.g., excised human or animal skin) from a formulation containing the ionic liquid versus a control formulation.
Safety and Toxicology
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation (in 50% of reports)H319: Causes serious eye irritation (in 50% of reports) | [14] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [14] |
| Toxicity Data | Specific LD50 data for 1-Hexyl-3-methylimidazolium iodide is not readily available. Data for other imidazolium-based ionic liquids suggest that toxicity can vary with the alkyl chain length and the anion. | [15] |
Given the limited specific toxicological data, it is imperative that researchers handle 1-Hexyl-3-methylimidazolium iodide with appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area.
Conclusion
1-Hexyl-3-methylimidazolium iodide is a versatile room-temperature ionic liquid with a range of established and potential applications. Its well-defined physicochemical properties and demonstrated utility in fields like corrosion inhibition and renewable energy make it a compound of significant interest to researchers. While its potential in drug development is intriguing, further research is required to establish detailed experimental protocols and a comprehensive toxicological profile. This guide serves as a foundational resource for scientists and professionals seeking to explore the capabilities of this unique ionic liquid.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Hexyl-3-methylimidazolium iodide = 98 HPLC 178631-05-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ioni...: Ingenta Connect [ingentaconnect.com]
- 8. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. kohan.com.tw [kohan.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. www3.nd.edu [www3.nd.edu]
- 15. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), an ionic liquid of significant interest in various scientific and industrial applications. This document details its structural characteristics, spectroscopic signatures, and the experimental protocols used for its characterization.
Molecular Composition and General Structure
1-Hexyl-3-methylimidazolium iodide is an organic salt with the chemical formula C₁₀H₁₉IN₂ and a molecular weight of 294.18 g/mol .[1] It is classified as an ionic liquid, meaning it exists in a liquid state at or near room temperature, composed entirely of ions. The compound consists of a 1-hexyl-3-methylimidazolium ([C₆MIM]⁺) cation and an iodide (I⁻) anion.[1][2]
The cationic component features an imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted at the nitrogen positions with a hexyl group and a methyl group. The delocalized positive charge on the imidazolium ring is a key feature influencing its chemical and physical properties. The iodide anion is a simple, spherical halide ion that electrostatically interacts with the cation.
Quantitative Structural Analysis
Table 1: Selected Bond Lengths in the 1-Butyl-3-methylimidazolium Cation
| Bond | Length (Å) |
| N1-C2 | 1.33 |
| C2-N3 | 1.33 |
| N3-C4 | 1.38 |
| C4-C5 | 1.35 |
| C5-N1 | 1.38 |
| N1-C6 (to Butyl) | 1.47 |
| N3-C10 (to Methyl) | 1.47 |
Data is for the analogue 1-butyl-3-methylimidazolium iodide and is presented for illustrative purposes.
Table 2: Selected Bond Angles in the 1-Butyl-3-methylimidazolium Cation
| Angle | Degree (°) |
| N1-C2-N3 | 108.8 |
| C2-N3-C4 | 108.6 |
| N3-C4-C5 | 106.9 |
| C4-C5-N1 | 107.0 |
| C5-N1-C2 | 108.7 |
| C5-N1-C6 | 125.6 |
| C2-N1-C6 | 125.7 |
Data is for the analogue 1-butyl-3-methylimidazolium iodide and is presented for illustrative purposes.
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of 1-hexyl-3-methylimidazolium iodide, highlighting the connectivity of the atoms in the cation and the associated iodide anion.
Experimental Protocols
The structural elucidation of 1-hexyl-3-methylimidazolium iodide relies on a combination of synthesis and analytical techniques.
Synthesis
A common and straightforward method for the synthesis of 1-hexyl-3-methylimidazolium iodide is through a quaternization reaction.[2][3]
Experimental Workflow for Synthesis
Detailed Methodology:
-
Reaction Setup: Equimolar amounts of 1-methylimidazole and 1-iodohexane are combined in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting product, which is often a viscous liquid or a solid, is washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Isolation: The purified product is then dried under vacuum to remove any residual solvent, yielding the final 1-hexyl-3-methylimidazolium iodide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized ionic liquid.
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) in an NMR tube.
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Key parameters to be recorded include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrations.
-
Expected ¹H NMR Signals: The spectrum will show characteristic signals for the protons on the imidazolium ring (typically in the range of 7-10 ppm), the methyl group attached to the nitrogen (around 4 ppm), the methylene group of the hexyl chain adjacent to the nitrogen (also around 4 ppm), the other methylene groups of the hexyl chain (in the aliphatic region, ~1-2 ppm), and the terminal methyl group of the hexyl chain (~0.9 ppm).
-
Expected ¹³C NMR Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including those in the imidazolium ring, the methyl group, and the hexyl chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.
-
Expected Vibrational Bands: The FT-IR spectrum of 1-hexyl-3-methylimidazolium iodide will show characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl chains and the imidazolium ring (around 2800-3200 cm⁻¹), C=N and C=C stretching vibrations of the imidazolium ring (around 1500-1650 cm⁻¹), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 1-hexyl-3-methylimidazolium iodide. While a definitive crystal structure for this specific ionic liquid remains to be published, analysis of its close analogues and data from spectroscopic techniques provide a robust understanding of its molecular architecture. The detailed experimental protocols for its synthesis and characterization offer a practical framework for researchers working with this and related imidazolium-based ionic liquids. The continued investigation into the structure-property relationships of such materials is crucial for advancing their application in diverse fields, including as electrolytes, catalysts, and in drug delivery systems.
References
In-Depth Technical Guide: Thermal Stability of 1-Hexyl-3-methylimidazolium Iodide
This technical guide offers a comprehensive overview of the thermal stability of 1-Hexyl-3-methylimidazolium iodide ([C₆mim]I). The document is intended for researchers, scientists, and professionals in drug development, providing detailed insights into its thermal decomposition characteristics, experimental protocols for analysis, and a plausible decomposition mechanism based on current scientific literature.
Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids
1-Hexyl-3-methylimidazolium iodide is an ionic liquid that has garnered attention for its potential applications in various fields due to its unique physicochemical properties, including its notable thermal stability. The thermal stability of imidazolium-based ionic liquids is a critical parameter for their application, especially in processes requiring elevated temperatures. This stability is primarily influenced by the nature of the anion and, to a lesser extent, the length of the alkyl chain on the imidazolium cation. Generally, ionic liquids with halide anions exhibit lower thermal stability compared to those with larger, less nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate ([PF₆]⁻).
Quantitative Thermal Analysis Data
Due to the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 1-Hexyl-3-methylimidazolium iodide in the provided search results, this section presents data for the closely related compound, 1-ethyl-3-methylimidazolium iodide ([C₂mim]I), to provide a comparative baseline.
Table 1: Thermal Decomposition Data for 1-Ethyl-3-methylimidazolium Iodide
| Parameter | Value (°C) | Method | Reference |
| Decomposition Temperature (Td) | 249 (±5) | Onset of DTG at 1 K min⁻¹ | [1] |
Note: The decomposition temperature is expected to be influenced by the heating rate and experimental conditions.
Plausible Thermal Decomposition Pathway
The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via a nucleophilic substitution reaction (Sₙ2).[2][3] In this mechanism, the iodide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation. This leads to the formation of a haloalkane and a neutral 1-alkylimidazole. For 1-Hexyl-3-methylimidazolium iodide, the primary decomposition products would likely be 1-iodohexane and 1-methylimidazole, or methyl iodide and 1-hexylimidazole.
Plausible SN2 decomposition pathway for 1-Hexyl-3-methylimidazolium iodide.
Experimental Protocols
The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for evaluating the thermal stability of ionic liquids.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of 1-Hexyl-3-methylimidazolium iodide as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Hexyl-3-methylimidazolium iodide into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.
-
Determine the peak decomposition temperature (Tpeak) from the maximum of the first derivative of the TGA curve (DTG curve).
-
Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions of 1-Hexyl-3-methylimidazolium iodide.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Hexyl-3-methylimidazolium iodide into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Thermal Program:
-
Cool the sample to a low temperature (e.g., -90 °C) to observe any glass transitions or crystallization events upon heating.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to obtain a clearer glass transition.
-
-
Data Analysis:
-
Record the heat flow to the sample as a function of temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) from the area under the melting peak.
-
References
An In-depth Technical Guide on the Solubility of 1-Hexyl-3-methylimidazolium iodide in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexyl-3-methylimidazolium iodide, [HMIm]I. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the principles of miscibility and the experimental determination of solubility. It includes a detailed, generalized protocol for solubility measurement and a discussion on the factors influencing the solubility of ionic liquids in organic solvents. Furthermore, a conceptual workflow for the preparation of a solid polymer electrolyte containing [HMIm]I for use in dye-sensitized solar cells is presented, complete with a Graphviz visualization.
Introduction to 1-Hexyl-3-methylimidazolium iodide
1-Hexyl-3-methylimidazolium iodide (commonly abbreviated as [HMIm]I) is a room-temperature ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Its unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make it a promising candidate for applications in organic synthesis, electrochemistry, and materials science.[1] In the context of drug development, ionic liquids are being explored for their potential to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[2]
Understanding the solubility of [HMIm]I in different organic solvents is crucial for its effective application. Solubility dictates the choice of solvent for reactions, extractions, and formulations, and is a key parameter in process design and optimization.
Solubility of 1-Hexyl-3-methylimidazolium iodide in Organic Solvents
A comprehensive search of scientific literature did not yield a readily available, consolidated table of quantitative solubility data for 1-Hexyl-3-methylimidazolium iodide in a wide range of common organic solvents. This highlights a gap in the existing published data for this specific ionic liquid.
However, the principles of "like dissolves like" and the concept of miscibility can provide valuable guidance.[3][4] The solubility of an ionic liquid in an organic solvent is primarily governed by the intermolecular interactions between the ions of the IL and the solvent molecules.
Factors Influencing Solubility:
-
Polarity: Polar solvents are more likely to dissolve polar solutes. As an ionic compound, [HMIm]I is polar. Therefore, it is expected to have higher solubility in polar organic solvents such as alcohols (e.g., methanol, ethanol), acetone, and acetonitrile, and lower solubility in nonpolar solvents like hexane and toluene.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the cation or anion of the ionic liquid can significantly influence solubility.
-
Van der Waals Forces: The length of the alkyl chain on the imidazolium cation (a hexyl group in this case) contributes to van der Waals interactions, which can enhance solubility in less polar solvents compared to ILs with shorter alkyl chains.
-
Anion Type: The iodide anion (I⁻) also plays a crucial role in determining the solubility profile.
Miscibility as an Indicator of High Solubility:
When a liquid solute dissolves completely in a liquid solvent at all proportions, they are said to be miscible. While quantitative solubility data is not available, miscibility studies can provide a qualitative understanding of favorable solvent systems. For instance, studies on similar imidazolium-based ionic liquids often show good miscibility with polar solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. The following is a generalized protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of solids or liquids in a solvent.
Objective: To determine the saturation solubility of 1-Hexyl-3-methylimidazolium iodide in a given organic solvent at a specific temperature.
Materials and Equipment:
-
1-Hexyl-3-methylimidazolium iodide (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Centrifuge
-
Vials with airtight seals
-
Pipettes and syringes
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of [HMIm]I to a known volume or mass of the organic solvent in a sealed vial. The excess solute ensures that saturation is reached.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for several hours (e.g., 6-12 hours) to allow the undissolved solute to settle.
-
To further ensure the separation of the saturated solution from the excess solid, centrifuge the vial at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully extract a known volume or mass of the clear, supernatant (saturated solution) using a pre-weighed syringe.
-
Transfer the sample to a pre-weighed volumetric flask and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of [HMIm]I in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the mass of [HMIm]I in the initial sample of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
-
Validation:
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Visualization of an Experimental Workflow
While a signaling pathway in the biological sense is not directly applicable, we can visualize a relevant experimental workflow. The following diagram illustrates the conceptual steps for the preparation of a solid polymer electrolyte containing 1-Hexyl-3-methylimidazolium iodide for application in a dye-sensitized solar cell (DSSC).
Caption: Workflow for Solid Polymer Electrolyte Preparation.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Viscosity of 1-Hexyl-3-methylimidazolium iodide at Room Temperature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([C₆mim]I) at room temperature. The following sections detail quantitative viscosity data, the experimental protocols for its measurement and synthesis, and a visual representation of the synthetic pathway.
Quantitative Data: Viscosity and Density
The viscosity and density of 1-Hexyl-3-methylimidazolium iodide have been experimentally determined across a range of temperatures. The data presented below is crucial for applications in organic synthesis, electrochemistry, and materials science where this ionic liquid is utilized.[1]
A study by Tompe et al. (2010) provides detailed measurements of the density and viscosity of 1-Hexyl-3-methylimidazolium iodide from 298 K to 393 K.[2] The viscosity of this ionic liquid exhibits a sharp decrease as the temperature increases, a typical behavior for ionic liquids.[2][3]
Table 1: Temperature-Dependent Viscosity and Density of 1-Hexyl-3-methylimidazolium iodide
| Temperature (K) | Viscosity (mPa·s) | Density (g/cm³) |
| 298 | 263.1 | 1.385 |
| 303 | 195.5 | 1.380 |
| 308 | 149.2 | 1.375 |
| 313 | 116.1 | 1.370 |
| 318 | 91.9 | 1.365 |
| 323 | 73.9 | 1.360 |
| 328 | 60.1 | 1.355 |
| 333 | 49.3 | 1.350 |
| 338 | 40.9 | 1.345 |
| 343 | 34.4 | 1.340 |
| 348 | 29.2 | 1.335 |
| 353 | 25.0 | 1.330 |
| 358 | 21.6 | 1.325 |
| 363 | 18.8 | 1.320 |
| 368 | 16.5 | 1.315 |
| 373 | 14.6 | 1.310 |
| 378 | 12.9 | 1.305 |
| 383 | 11.5 | 1.300 |
| 388 | 10.3 | 1.295 |
| 393 | 9.3 | 1.290 |
Data sourced from Tompe et al. (2010).
Experimental Protocols
Synthesis of 1-Hexyl-3-methylimidazolium iodide
The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.
Materials:
-
1-methylimidazole
-
1-iodohexane
-
An appropriate solvent (e.g., acetonitrile or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in the chosen solvent under an inert atmosphere.
-
Slowly add an equimolar amount of 1-iodohexane to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for a specified period (typically several hours to a day) to ensure the completion of the reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is then washed multiple times with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.
-
The purified 1-Hexyl-3-methylimidazolium iodide is then dried under vacuum to remove any residual solvent. The purity of the final product can be confirmed using techniques such as HPLC.
Viscosity Measurement
The viscosity of ionic liquids is highly sensitive to impurities, particularly water.[4] Therefore, measurements are conducted under controlled conditions.
Apparatus:
-
A viscometer, such as a falling-ball, capillary, or rotational viscometer.
-
A temperature-controlled bath to maintain the desired temperature.
-
A vacuum line or glove box to handle the sample in a water-vapor-free atmosphere.
Procedure:
-
The 1-Hexyl-3-methylimidazolium iodide sample is thoroughly dried under high vacuum to minimize the water content.
-
The viscometer is calibrated using standard reference fluids with known viscosities.
-
The dried ionic liquid is transferred to the viscometer under an inert and dry atmosphere.
-
The viscometer is placed in the temperature-controlled bath and allowed to thermally equilibrate at the desired temperature.
-
The measurement is then performed according to the specific operating principle of the viscometer used. For example, in a falling-ball viscometer, the time taken for a ball to fall through a calibrated distance in the liquid is measured.
-
The viscosity is calculated from the experimental data using the appropriate equations for the viscometer.
-
This process is repeated at different temperatures to obtain the temperature-dependent viscosity profile.[2]
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow for producing 1-Hexyl-3-methylimidazolium iodide.
References
In-Depth Technical Guide: Electrochemical Window of 1-Hexyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([HMIM]I). The electrochemical window is a critical parameter for applications in electrochemistry, including batteries, sensors, and electro-organic synthesis, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.
Core Concepts: Understanding the Electrochemical Window
The electrochemical window of an electrolyte is the potential range between which the electrolyte is neither oxidized nor reduced. It is determined by the electrochemical stability of its constituent ions, in this case, the 1-hexyl-3-methylimidazolium cation ([HMIM]⁺) and the iodide anion (I⁻). The cathodic limit is dictated by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. For imidazolium-based ionic liquids, the reduction of the imidazolium cation can lead to the formation of N-heterocyclic carbenes.[1]
The presence of impurities, particularly water, can significantly impact the electrochemical window. Water can be electrolyzed, leading to hydrogen and oxygen evolution, which narrows the potential range in which the ionic liquid is stable. Therefore, the electrochemical window is often reported for both vacuum-dried and atmospheric conditions to provide a more complete picture of its stability.
Quantitative Data Summary
The electrochemical window of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) has been experimentally determined by O'Mahony et al. (2008). The following table summarizes the anodic and cathodic potential limits, as well as the overall electrochemical window, under both vacuum-dried and atmospheric conditions. The potentials are reported with respect to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a commonly used internal reference standard in non-aqueous electrochemistry.
| Condition | Anodic Limit (V vs. Fc/Fc⁺) | Cathodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |
| Vacuum-Dried | +0.65 | -2.05 | 2.70 |
| Atmospheric | +0.60 | -1.95 | 2.55 |
Data sourced from O'Mahony et al., Journal of Chemical & Engineering Data, 2008, 53(12), 2884–2891.
Experimental Protocol: Determination of the Electrochemical Window
The electrochemical window of 1-Hexyl-3-methylimidazolium iodide is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
A detailed experimental protocol for this determination is as follows:
1. Materials and Equipment:
-
Ionic Liquid: 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), with purity ≥98%.
-
Working Electrode: Glassy carbon electrode (GCE), typically with a diameter of 3 mm.
-
Reference Electrode: A silver wire or platinum wire is often used as a quasi-reference electrode. For accurate potential referencing, an internal standard such as ferrocene is added to the ionic liquid.
-
Counter Electrode: A platinum wire or coil.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Inert Atmosphere: A glove box or Schlenk line to handle the ionic liquid under an inert atmosphere (e.g., argon or nitrogen) to minimize water and oxygen contamination.
2. Procedure:
-
Preparation of the Ionic Liquid: The ionic liquid is typically dried under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove residual water. For measurements under atmospheric conditions, the ionic liquid is handled in ambient air.
-
Electrode Polishing: The glassy carbon working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. It is then rinsed with deionized water and a suitable organic solvent (e.g., acetone or ethanol) and dried thoroughly.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the ionic liquid. If an internal reference is used, a small amount of ferrocene is dissolved in the ionic liquid.
-
Cyclic Voltammetry Measurement:
-
The potential of the working electrode is scanned from the open-circuit potential towards the negative (cathodic) direction until the cathodic limit is reached, as indicated by a sharp increase in the reduction current.
-
The scan direction is then reversed, and the potential is swept towards the positive (anodic) direction until the anodic limit is observed as a sharp increase in the oxidation current.
-
The scan rate is typically set to a value between 20 and 100 mV/s.
-
-
Data Analysis: The anodic and cathodic limits are determined from the cyclic voltammogram. The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.
Logical Workflow for Electrochemical Window Determination
The following diagram illustrates the logical workflow for the experimental determination of the electrochemical window of an ionic liquid.
Caption: Workflow for determining the electrochemical window.
Influence of the Iodide Anion
The choice of anion has a significant impact on the anodic stability of an ionic liquid. Halide anions, including iodide, are generally more susceptible to oxidation compared to other common anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). The oxidation of the iodide anion (2I⁻ → I₂ + 2e⁻) occurs at a relatively low positive potential, which consequently limits the anodic potential of [HMIM]I. This makes the electrochemical window of iodide-based ionic liquids narrower compared to those with more electrochemically robust anions.
Signaling Pathway Analogy: Electrochemical Decomposition
While not a biological signaling pathway, the process of electrochemical decomposition can be visualized as a pathway where the applied potential acts as the stimulus, leading to the "activation" (oxidation or reduction) of the ionic liquid components.
Caption: Electrochemical decomposition pathway of [HMIM]I.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Safety and Handling of 1-Hexyl-3-methylimidazolium iodide
This technical guide provides a comprehensive overview of the safety, handling, and core properties of 1-Hexyl-3-methylimidazolium iodide. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this ionic liquid.
Chemical and Physical Properties
1-Hexyl-3-methylimidazolium iodide, an ionic liquid, possesses a unique set of properties that make it a subject of interest in various chemical and biological applications.[1] A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉IN₂ | [2] |
| Molecular Weight | 294.18 g/mol | [2] |
| CAS Number | 178631-05-5 | [2] |
| Appearance | White to brown to dark purple clear liquid | [1] |
| Density | 1.39 g/mL | [1] |
| Melting Point | 25-35 °C | [3] |
| Boiling Point | >350 °C (decomposes) | [3][4] |
| Refractive Index | n20/D 1.56 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Water Content | ≤0.5% | |
| Storage Temperature | Room temperature, under inert gas, away from light and moisture | [3][5] |
Synthesis and Purification
Synthesis of 1-Hexyl-3-methylimidazolium iodide
The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.[6] This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the primary carbon of the alkyl halide.
Experimental Protocol:
-
Materials and Equipment:
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-iodohexane.
-
The reaction can be performed neat or with a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating under an inert atmosphere. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Upon completion, the product is typically obtained as a viscous liquid.
-
Purification of 1-Hexyl-3-methylimidazolium iodide
Purification is crucial to remove any unreacted starting materials and colored impurities. A general method for purifying imidazolium-based ionic liquids is described below.[9]
Experimental Protocol:
-
Materials and Equipment:
-
Crude 1-Hexyl-3-methylimidazolium iodide
-
Deionized water
-
Decolorizing charcoal (activated carbon)
-
Filtration apparatus
-
Lyophilizer or vacuum oven
-
-
Procedure:
-
Dissolve the crude ionic liquid in deionized water.
-
Add a small amount of decolorizing charcoal to the solution.
-
Heat the mixture gently (e.g., to 65°C) and stir for several hours to allow for the adsorption of impurities.[9]
-
Cool the solution to room temperature and filter to remove the charcoal.
-
Remove the water from the filtrate using a lyophilizer or by heating under vacuum to obtain the purified ionic liquid.[9]
-
Safety and Handling
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Hexyl-3-methylimidazolium iodide is classified as follows:
| Hazard Class | GHS Classification | Reference(s) |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | [2] |
Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
A systematic approach to handling is crucial for minimizing risks.[10]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[10]
-
Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation, as ionic liquids have low volatility.[10]
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1] |
Fire-Fighting Measures
While ionic liquids are generally considered to have low flammability due to their low vapor pressure, they can be combustible.[11]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.
Storage and Handling
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Protect from light and moisture.[3][5]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
Toxicological Information
Specific toxicological data for 1-Hexyl-3-methylimidazolium iodide is limited, with many sources stating that the substance has not been fully tested.[12] However, the toxicity of imidazolium-based ionic liquids is an active area of research, and some general trends can be used to infer potential hazards.
General Toxicity of Imidazolium Ionic Liquids
The toxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium cation.[13][14] Generally, an increase in the alkyl chain length leads to increased toxicity. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.[13]
In Vitro and In Vivo Studies on Related Compounds
-
Cytotoxicity: Studies on various cell lines have shown that imidazolium ionic liquids can be cytotoxic.[15] For example, 1-decyl-3-methylimidazolium chloride was found to be more toxic to Caco-2 cells than shorter-chain analogues.[16] Research on rat cardiomyocytes indicated that 1-hexyl-3-methylimidazolium at concentrations of 100 µM and 1 mM abolished beating within 30 minutes.[17]
-
Ecotoxicity: Imidazolium ionic liquids have been shown to be toxic to aquatic organisms.[18] The toxicity towards organisms like Vibrio fischeri and Daphnia magna also increases with the length of the alkyl side chain.[19]
-
Metabolism: Some longer-chain methylimidazolium ionic liquids, such as the 1-octyl-3-methylimidazolium cation, have been shown to be metabolized in the human liver, primarily by cytochrome P450 enzymes.[11]
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are used to predict the toxicity of chemicals based on their molecular structure. For imidazolium-based ionic liquids, QSAR studies have confirmed that the primary determinant of toxicity is the length of the alkyl side chain.[13][20] These models can be a useful tool for the preliminary assessment of the potential toxicity of new or untested ionic liquids.[3][5]
Conclusion
1-Hexyl-3-methylimidazolium iodide is a valuable compound with diverse applications. However, as with all chemicals, a thorough understanding of its properties and potential hazards is essential for its safe handling and use. This guide provides a consolidated source of information to assist researchers and professionals in implementing appropriate safety protocols. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Hexyl-3-methylimidazolium Iodide | C10H19IN2 | CID 12036651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 5. Chemoinformatic Approach to Assess Toxicity of Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 1-Hexyl-3-methylimidazolium Iodide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, synthesis, purification, and characterization of high-purity 1-Hexyl-3-methylimidazolium iodide ([HMIM]I). This room-temperature ionic liquid (RTIL) is increasingly utilized in diverse fields such as electrochemistry, green chemistry, and biotechnology.[1][2]
Commercial Availability and Specifications
A critical first step for any research application is the procurement of high-quality starting materials. Several commercial suppliers offer 1-Hexyl-3-methylimidazolium iodide, often with purity levels suitable for most research applications. Below is a comparative table summarizing the specifications from various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.[3]
| Supplier | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |
| Sigma-Aldrich | ≥98% (HPLC) | 178631-05-5 | 294.18 | Impurities: ≤0.5% water.[3] |
| Chem-Impex | ≥98% (HPLC) | 178631-05-5 | 294.18 | Appearance: White to brown to dark purple clear liquid.[2] |
| Santa Cruz Biotechnology | ≥98% | 178631-05-5 | 294.18 | For research use only.[4] |
| Iolitec | Varies (check specific product) | 178631-05-5 | 294.18 | Safety data sheets available. |
| TCI Europe | >98.0% (HPLC) | 178631-05-5 | 294.18 | - |
| ChemScene | ≥97% | 178631-05-5 | 294.18 | - |
Synthesis and Purification Protocols
For applications requiring custom synthesis or further purification, the following experimental protocols, adapted from literature, can be employed.
Synthesis of 1-Hexyl-3-methylimidazolium Iodide
The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through a quaternization reaction between 1-methylimidazole and 1-iodohexane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of 1-iodohexane. The reaction can be performed neat or in a suitable solvent like acetonitrile or toluene.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can vary, but a typical procedure involves heating at 60-80 °C for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: After the reaction is complete, the resulting product, 1-Hexyl-3-methylimidazolium iodide, is often a viscous liquid. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Initial Purification: The crude product is washed several times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[5] The ionic liquid, being immiscible with these solvents, will form a separate layer. The washing is typically performed in a separatory funnel, and the lower ionic liquid layer is collected.
Purification of High-Purity 1-Hexyl-3-methylimidazolium Iodide
For applications demanding high purity, further purification steps are necessary to remove colored impurities and residual starting materials.
Experimental Protocol:
-
Decolorization: Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile). Add activated charcoal (approximately 2-5% by weight) to the solution. Stir the mixture at room temperature for several hours. The activated charcoal will adsorb colored impurities.
-
Filtration: Remove the activated charcoal by filtration through a pad of Celite or a fine porosity sintered glass funnel.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (24-48 hours) to remove any residual solvent and water. The water content can be monitored using Karl Fischer titration.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Hexyl-3-methylimidazolium iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
1H NMR (Proton NMR): The 1H NMR spectrum will show characteristic peaks for the protons on the imidazolium ring and the hexyl and methyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.
13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the C-H stretching of the alkyl chains and the imidazolium ring, as well as the C=N and C=C stretching vibrations of the ring.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the ionic liquid.
-
TGA: Provides information on the decomposition temperature of the compound.[1][6]
-
DSC: Can be used to determine the glass transition temperature (Tg) and melting point (Tm), although many ionic liquids, including 1-Hexyl-3-methylimidazolium iodide, remain liquid at room temperature and may not exhibit a distinct melting point.[1][6]
Visualizing Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis pathway of 1-Hexyl-3-methylimidazolium iodide.
Caption: Experimental workflow for purification and characterization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Hexyl-3-methylimidazolium iodide = 98 HPLC 178631-05-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 6. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - UM Research Repository [eprints.um.edu.my]
Cost-Effective Synthesis of 1-Hexyl-3-methylimidazolium Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a cost-effective method for the synthesis of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), an ionic liquid with diverse applications in organic synthesis, electrochemistry, and biotechnology.[1] The focus of this document is on a microwave-assisted approach, which offers significant advantages in terms of reaction time and yield, thereby contributing to a more economical and efficient production process.
Introduction
1-Hexyl-3-methylimidazolium iodide is a room-temperature ionic liquid (RTIL) that has gained considerable attention for its unique physicochemical properties, including low volatility, high thermal stability, and excellent ionic conductivity.[1] These characteristics make it a valuable solvent in green chemistry, an electrolyte in electrochemical devices, and a medium for biocatalysis and drug delivery. The conventional synthesis of [HMIM]I involves the quaternization of 1-methylimidazole with 1-iodohexane, often requiring long reaction times under reflux conditions. This guide details a more efficient microwave-assisted synthesis that accelerates the reaction, leading to higher yields in a fraction of the time, which is a key factor in cost-effective production.
Synthesis Methodology
The primary and most direct route for the synthesis of 1-Hexyl-3-methylimidazolium iodide is the SN2 reaction between 1-methylimidazole and 1-iodohexane. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the electron-deficient carbon atom of 1-iodohexane, leading to the formation of the desired imidazolium salt.
Two main approaches to facilitate this reaction are conventional heating and microwave irradiation.
-
Conventional Heating: This traditional method typically involves heating the neat mixture of reactants or a solution in a suitable solvent under reflux for several hours to days. While effective, the prolonged reaction times and continuous energy consumption can increase the overall cost of synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. In the context of ionic liquid synthesis, microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of quaternization. This method is considered more cost-effective due to reduced energy consumption and increased throughput. Research on the synthesis of similar ionic liquids, such as 1-hexyl-3-methylimidazolium bromide, has shown that microwave-assisted synthesis can be completed in as little as 10-20 minutes with yields exceeding 90%.[2]
The following diagram illustrates the general reaction pathway for the synthesis of 1-Hexyl-3-methylimidazolium iodide.
Experimental Protocols
This section provides a detailed experimental protocol for the cost-effective, microwave-assisted synthesis of 1-Hexyl-3-methylimidazolium iodide.
3.1. Materials and Equipment
-
1-Methylimidazole (≥99%)
-
1-Iodohexane (≥98%)
-
Ethyl acetate (analytical grade)
-
Microwave reactor
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Microwave-Assisted Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole and 1-iodohexane. A slight excess of the alkyl halide is often used to ensure complete conversion of the 1-methylimidazole.[2]
-
Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a controlled temperature for a short duration. Optimal conditions for the analogous bromide synthesis have been reported as a 1:1.1 molar ratio of 1-methylimidazole to 1-bromohexane, at 70°C for 10 minutes, achieving a yield of 97%.[2] Similar conditions can be applied for the iodide synthesis, with minor adjustments as needed.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is often a viscous liquid. Wash the crude product with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials. The ionic liquid, being immiscible with ethyl acetate, will form a separate layer.
-
Isolation: Decant the ethyl acetate layer. To remove any residual solvent, place the product on a rotary evaporator under reduced pressure.
-
Drying and Storage: Dry the purified 1-Hexyl-3-methylimidazolium iodide under high vacuum to remove any traces of volatile impurities. Store the final product in a tightly sealed container in a cool, dry place.
The following diagram outlines the experimental workflow for the microwave-assisted synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 1-Hexyl-3-methylimidazolium iodide and related compounds, highlighting the efficiency of the microwave-assisted approach.
Table 1: Comparison of Synthesis Methods for 1-Hexyl-3-methylimidazolium Halides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 10 - 30 minutes[2] |
| Temperature | Typically reflux temperature | 70 - 120 °C[2] |
| Yield | Variable, often lower | > 90%[2] |
| Energy Consumption | High | Low |
| Cost-Effectiveness | Moderate | High |
Table 2: Optimized Conditions for Microwave-Assisted Synthesis of 1-Hexyl-3-methylimidazolium Bromide [2]
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (min) | Yield (%) |
| 1-Methylimidazole | 1-Bromohexane | 1 : 1.1 | 70 | 10 | 97 |
Note: These conditions for the bromide analog serve as a strong starting point for the optimization of the iodide synthesis.
Conclusion
The microwave-assisted synthesis of 1-Hexyl-3-methylimidazolium iodide presents a highly efficient and cost-effective alternative to conventional heating methods. The significant reduction in reaction time, coupled with high yields, translates to lower energy consumption and increased productivity, making this method particularly attractive for both laboratory-scale and industrial applications. This guide provides researchers, scientists, and drug development professionals with the necessary information to implement this advanced synthetic protocol, thereby facilitating the wider availability and application of this versatile ionic liquid.
References
Methodological & Application
Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Iodide in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Hexyl-3-methylimidazolium iodide ([HMIm]I) as an electrolyte component in Dye-Sensitized Solar Cells (DSSCs). This document covers the preparation of various electrolyte formulations, fabrication of DSSC components, and methods for cell assembly and characterization.
Introduction
1-Hexyl-3-methylimidazolium iodide is an ionic liquid (IL) that has garnered significant interest as a component in DSSC electrolytes. Its negligible vapor pressure and high thermal stability make it a promising alternative to volatile organic solvents, thereby enhancing the long-term stability and safety of the solar cells. [HMIm]I can be employed in both liquid and quasi-solid-state (gel or solid polymer) electrolytes, offering versatility in DSSC fabrication. In the electrolyte, [HMIm]I serves as a source of iodide ions for the I⁻/I₃⁻ redox couple, which is responsible for regenerating the oxidized dye molecules. The ionic nature of [HMIm]I also contributes to the overall ionic conductivity of the electrolyte, a crucial factor for efficient charge transport.
Data Presentation
The performance of DSSCs is highly dependent on the composition of the electrolyte. The following table summarizes the photovoltaic performance of DSSCs utilizing [HMIm]I in different electrolyte systems.
| Electrolyte Type | Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Solid Polymer | Rice starch, NaI, 20 wt% [HMIm]I | 9.07 | 0.58 | 0.65 | 3.42 | [1][2] |
| Gel Polymer | P(MMA-co-MAA), NaI, I₂, 20 wt% [HMIm]I | - | - | - | 5.30 | [3] |
| Quasi-solid-state | [HMIm]I with low molecular weight gelator | - | - | - | 5.0 |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of DSSCs using a [HMIm]I-based electrolyte.
Preparation of the TiO₂ Photoanode
The photoanode is a critical component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., from commercial sources or prepared in-house)
-
Titanium (IV) chloride (TiCl₄)
-
Ethanol
-
Deionized water
Protocol:
-
Cleaning of FTO Glass:
-
Sequentially sonicate the FTO glass in a detergent solution, deionized water, and ethanol for 15 minutes each.
-
Dry the cleaned FTO glass under a stream of nitrogen or in an oven.
-
-
Deposition of TiO₂ Layer:
-
Use the doctor-blade technique to coat the conductive side of the FTO glass with TiO₂ paste. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Allow the paste to level for a few minutes at room temperature.
-
-
Sintering of TiO₂ Film:
-
Dry the TiO₂-coated FTO glass at 125°C for 5 minutes.
-
Gradually heat the slide to 500°C in a furnace and maintain this temperature for 30 minutes to sinter the TiO₂ particles.
-
Allow the photoanode to cool down slowly to room temperature.
-
-
TiCl₄ Treatment (Optional but Recommended):
-
Immerse the sintered TiO₂ photoanode in a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes.
-
Rinse the photoanode with deionized water and ethanol.
-
Anneal the photoanode again at 500°C for 30 minutes.
-
Dye Sensitization
The process of anchoring dye molecules to the surface of the TiO₂ nanoparticles.
Materials:
-
N719 dye (or other suitable ruthenium-based or organic dye)
-
Absolute ethanol
-
Prepared TiO₂ photoanode
Protocol:
-
Prepare a 0.3 mM to 0.5 mM solution of N719 dye in absolute ethanol.
-
Immerse the warm TiO₂ photoanode (around 80°C) into the dye solution and keep it in the dark for 12-24 hours.
-
After sensitization, rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye molecules.
-
Dry the photoanode in a desiccator.
Preparation of the [HMIm]I-Based Electrolyte
Two example formulations are provided: a quasi-solid-state gel electrolyte and a liquid electrolyte.
3.1. Quasi-Solid-State Gel Electrolyte
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIm]I)
-
Poly(methyl methacrylate-co-methacrylic acid) (P(MMA-co-MAA))
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Ethylene carbonate (EC)
-
Propylene carbonate (PC)
Protocol:
-
Dissolve a specific weight percentage of P(MMA-co-MAA) in a mixture of ethylene carbonate and propylene carbonate.
-
Add a predetermined amount of NaI to the polymer solution and stir until fully dissolved.
-
Introduce the desired weight percentage of [HMIm]I (e.g., 20 wt%) to the mixture and continue stirring.
-
Finally, add a small amount of iodine (typically in a 1:10 molar ratio with the total iodide concentration) and stir until a homogeneous gel electrolyte is formed.
3.2. Liquid Electrolyte
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIm]I)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile
Protocol:
-
Dissolve 0.1 M LiI and 0.05 M I₂ in acetonitrile.
-
Add 0.6 M [HMIm]I to the solution and stir until it is completely dissolved.
-
Finally, add 0.5 M 4-tert-butylpyridine (TBP) to the electrolyte solution.
Preparation of the Platinum Counter Electrode
The counter electrode catalyzes the reduction of triiodide to iodide.
Materials:
-
FTO coated glass
-
Chloroplatinic acid solution (H₂PtCl₆) in isopropanol
Protocol:
-
Clean the FTO glass as described in the photoanode preparation.
-
Deposit a few drops of the chloroplatinic acid solution onto the conductive side of the FTO glass.
-
Heat the FTO glass on a hot plate at approximately 400°C for 20-30 minutes to thermally decompose the precursor and form a thin layer of platinum.
-
Allow the counter electrode to cool to room temperature.
DSSC Assembly and Characterization
Assembly:
-
Place a sealant (e.g., a thin thermoplastic frame) around the TiO₂ area on the dye-sensitized photoanode.
-
Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Inject the prepared [HMIm]I-based electrolyte into the cell through the opening.
-
Seal the opening completely.
Characterization:
-
Current-Voltage (I-V) Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the DSSC.
-
Measure the current-voltage characteristics using a source meter.
-
From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to investigate the charge transfer processes at the different interfaces within the DSSC.
-
Visualizations
References
- 1. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - UM Research Repository [eprints.um.edu.my]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Iodide in Electrochemical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered significant attention for its versatile applications in various electrochemical systems.[1] Its favorable properties, including good ionic conductivity, thermal stability, and a wide electrochemical window, make it a compelling component in the development of advanced energy storage and conversion devices.[1] These notes provide detailed protocols and data for the application of [HMIM]I in dye-sensitized solar cells (DSSCs), supercapacitors, and batteries, as well as for its electrochemical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [HMIM]I is crucial for its effective implementation in electrochemical devices. Key properties are summarized in the table below.
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₉IN₂ | - |
| Molecular Weight | 294.18 g/mol | - |
| Appearance | White to brown to dark purple clear liquid | Room Temperature |
| Density | 1.39 g/mL | 20 °C |
| Purity | ≥98% (HPLC) | - |
| Water Content | ≤0.5% | - |
| Viscosity of pure [HMIM]I | ~450 mPa·s | 298.15 K (25 °C) |
| ~200 mPa·s | 308.15 K (35 °C) | |
| ~100 mPa·s | 318.15 K (45 °C) | |
| ~50 mPa·s | 328.15 K (55 °C) | |
| Ionic Conductivity | See specific electrolyte formulations below | - |
Synthesis Protocol
A standard method for the synthesis of 1-hexyl-3-methylimidazolium iodide is the quaternization of 1-methylimidazole with 1-iodohexane.[2]
Materials:
-
1-methylimidazole
-
1-iodohexane
-
Ethyl acetate (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in an excess of ethyl acetate.
-
Slowly add a stoichiometric amount of 1-iodohexane to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Upon completion of the reaction, the product, 1-hexyl-3-methylimidazolium iodide, will precipitate out of the solvent.
-
The precipitate is collected by filtration and washed several times with fresh ethyl acetate to remove any unreacted starting materials.
-
The final product is dried under vacuum to remove any residual solvent.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 1-Hexyl-3-methylimidazolium iodide.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to determine the electrochemical stability window (ESW) of an electrolyte.
Experimental Protocol:
-
Electrolyte Preparation: Prepare the electrolyte by dissolving a known concentration of [HMIM]I in a suitable solvent (e.g., acetonitrile) or by using the neat ionic liquid. For solid polymer electrolytes, cast a thin film of the polymer containing [HMIM]I.
-
Cell Assembly: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
CV Measurement:
-
Set the potential range to be scanned. A wide range (e.g., -3.0 V to +3.0 V vs. Ag/AgCl) is initially chosen to identify the anodic and cathodic limits.
-
Select a scan rate, typically starting at 50 or 100 mV/s.
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
-
Data Analysis: The electrochemical stability window is determined from the onset of the sharp increase in anodic and cathodic currents, which correspond to the oxidation and reduction of the electrolyte, respectively.
Diagram of Electrochemical Characterization Workflow:
Caption: General workflow for the electrochemical characterization of [HMIM]I.
Application in Dye-Sensitized Solar Cells (DSSCs)
[HMIM]I is a common component in the electrolyte of DSSCs, where the iodide/triiodide (I⁻/I₃⁻) redox couple facilitates the regeneration of the dye. The addition of [HMIM]I can enhance the open-circuit photovoltage.[2]
Experimental Protocol for DSSC Fabrication and Testing:
-
Photoanode Preparation:
-
A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned thoroughly.
-
A thin layer of a TiO₂ paste is deposited on the conductive side of the glass using a technique like doctor-blading.
-
The TiO₂ film is sintered at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.
-
After cooling, the photoanode is immersed in a dye solution (e.g., N719 dye in ethanol) for several hours to allow for dye adsorption.
-
-
Electrolyte Preparation: A common electrolyte composition consists of [HMIM]I, iodine (I₂), and a solvent like acetonitrile or a polymer matrix for solid-state cells. For example, a solid polymer electrolyte can be prepared by dissolving rice starch, sodium iodide (NaI), and varying weight percentages of [HMIM]I in a suitable solvent, followed by solution casting.[3]
-
Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another TCO glass.
-
Cell Assembly: The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell with a spacer to control the thickness. The electrolyte is then introduced into the gap between the electrodes.
-
Performance Testing: The assembled DSSC is tested under simulated sunlight (e.g., 1-sun simulator, AM 1.5G, 100 mW/cm²) to measure its photovoltaic performance, including short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
DSSC Performance Data with [HMIM]I-based Solid Polymer Electrolyte:
| [HMIM]I wt% in SPE | Ionic Conductivity (S/cm) | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (%) |
| 0 | - | 5.85 | 0.52 | 0.55 | 1.67 |
| 5 | 1.12 x 10⁻³ | 7.21 | 0.54 | 0.59 | 2.29 |
| 10 | 1.45 x 10⁻³ | 8.15 | 0.56 | 0.62 | 2.83 |
| 15 | 1.68 x 10⁻³ | 8.63 | 0.57 | 0.64 | 3.14 |
| 20 | 1.83 x 10⁻³ | 9.07 | 0.58 | 0.65 | 3.42 |
Data adapted from a study on rice starch-based solid polymer electrolytes.[3]
Diagram of DSSC Working Principle:
Caption: The operational cycle of a Dye-Sensitized Solar Cell.
Application in Supercapacitors
[HMIM]I can be incorporated into polymer electrolytes for the fabrication of electrochemical double-layer capacitors (EDLCs), or supercapacitors.
Experimental Protocol for Supercapacitor Fabrication:
-
Electrode Preparation: Porous carbon materials, such as activated carbon or graphene, are typically used as electrode materials due to their high surface area. The carbon material is mixed with a binder (e.g., PTFE) and a conductive additive (e.g., carbon black) to form a paste, which is then coated onto a current collector (e.g., aluminum foil) and dried.
-
Electrolyte Preparation: A biopolymer electrolyte can be synthesized using materials like corn starch as the host polymer, with sodium chloride and [HMIM]I as dopants, fabricated using the solution casting technique.[4]
-
Cell Assembly: Two identical electrodes are separated by a porous separator and impregnated with the [HMIM]I-containing electrolyte. The assembly is then packaged in a suitable cell casing (e.g., a coin cell).
-
Performance Testing: The supercapacitor is characterized by cyclic voltammetry to assess its capacitive behavior, galvanostatic charge-discharge to determine its specific capacitance, and electrochemical impedance spectroscopy to evaluate its internal resistance.
Performance of a Supercapacitor with [HMIM]I-based Biopolymer Electrolyte:
| Parameter | Value |
| Maximum Conducting Electrolyte | Corn starch + 30% NaCl + 16% [HMIM]I |
| Specific Capacitance | 24.8 F/g |
Data obtained from a study on a corn starch-based biopolymer electrolyte with reduced graphene oxide electrodes.[4]
Diagram of Supercapacitor Working Principle:
Caption: The charging principle of an Electrochemical Double-Layer Capacitor.
Application in Batteries
While less common than in DSSCs and supercapacitors, imidazolium-based ionic liquids are explored as electrolytes in lithium-ion batteries, particularly for improved safety at elevated temperatures. The performance of a lithium-ion battery using a 1-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([HMIM]TFSI) electrolyte provides insight into the potential of [HMIM]-based cations.
Experimental Protocol for Battery Assembly and Testing (Adapted for [HMIM]I):
-
Electrolyte Preparation: The battery electrolyte would consist of a lithium salt (e.g., LiI or another suitable lithium salt) dissolved in [HMIM]I. The concentration of the lithium salt needs to be optimized for ionic conductivity and electrochemical performance.
-
Electrode Preparation: Standard anode (e.g., graphite or Li₄Ti₅O₁₂) and cathode (e.g., LiFePO₄) materials are prepared as slurries and coated onto current collectors.
-
Cell Assembly: A coin cell is typically assembled in an argon-filled glovebox to prevent moisture contamination. The cell consists of the anode, a separator, and the cathode, with the [HMIM]I-based electrolyte added to wet all components.
-
Performance Testing: The assembled battery is subjected to galvanostatic cycling to evaluate its charge-discharge capacity, coulombic efficiency, and cycle life.
Expected Performance Characteristics:
-
Thermal Stability: Batteries with [HMIM]I-based electrolytes are expected to exhibit enhanced thermal stability compared to those with conventional organic carbonate electrolytes.
-
Cycling Performance: A full cell configuration with a Li₄Ti₅O₁₂ anode and a LiFePO₄ cathode using a [HMIM]TFSI-based electrolyte has shown a discharge capacity of 130-135 mAh/g at C/10 with a coulombic efficiency of 98% at 60 °C.[5] Similar performance can be anticipated for an iodide-based system, although the specific electrochemical interactions may differ.
Diagram of Battery Charging/Discharging Logic:
Caption: The fundamental charging and discharging processes in a lithium-ion battery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-ヘキシル-3-メチルイミダゾリウムヨージド ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 1-Hexyl-3-methylimidazolium iodide in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, focusing on practical applications, experimental procedures, and quantitative data.
Application Notes
1-Hexyl-3-methylimidazolium iodide is a room-temperature ionic liquid (RTIL) recognized for its favorable properties as a solvent and catalyst in a variety of organic reactions.[1] Its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive medium for green chemistry applications.[1] While specific applications of [HMIM]I are still emerging, its utility can be inferred from studies on analogous imidazolium-based ionic liquids. Key areas of application include the synthesis of heterocyclic compounds and the facilitation of coupling reactions.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. Imidazolium-based ionic liquids have been shown to be effective catalysts and solvents for this reaction, often leading to high yields and simplified work-up procedures. While a specific protocol for 1-Hexyl-3-methylimidazolium iodide is not extensively documented, the closely related 1-Butyl-3-methylimidazolium iodide ([BMIM]I) has been successfully employed, suggesting that [HMIM]I would perform similarly, potentially with altered solubility characteristics due to the longer alkyl chain.
The reaction proceeds by the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine in the presence of the ionic liquid. The ionic liquid is believed to act as a mildly acidic catalyst and as a solvent that facilitates the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation (Adapted from literature on [BMIM]I)
This protocol is adapted from the established Paal-Knorr synthesis of N-substituted pyrroles using 1-butyl-3-methylimidazolium iodide and is expected to be applicable for 1-hexyl-3-methylimidazolium iodide.
Objective: To synthesize N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione and various primary amines using 1-Hexyl-3-methylimidazolium iodide as a catalyst and solvent.
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
2,5-Hexanedione
-
Primary amine (e.g., aniline, benzylamine, butylamine)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add 1-Hexyl-3-methylimidazolium iodide (e.g., 2.0 g).
-
Addition of Reactants: To the ionic liquid, add 2,5-hexanedione (1.0 mmol, 1.0 eq) and the respective primary amine (1.0 mmol, 1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion of the reaction, add 20 mL of diethyl ether to the reaction mixture and stir for 10 minutes. The product will be extracted into the diethyl ether phase, while the ionic liquid will remain as a separate phase.
-
Separation: Carefully decant the diethyl ether layer or use a separatory funnel to separate the ether phase from the ionic liquid.
-
Purification: Wash the ether phase with water (2 x 10 mL) to remove any residual ionic liquid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Ionic Liquid Recycling: The recovered ionic liquid can be washed with diethyl ether and dried under vacuum to be reused for subsequent reactions.
Quantitative Data
The following table summarizes representative data for the Paal-Knorr synthesis of N-substituted pyrroles using an imidazolium iodide catalyst, demonstrating the expected efficiency of such reactions.
Table 1: Synthesis of N-Substituted 2,5-Dimethylpyrroles
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenylpyrrole | 1.5 | 92 |
| 2 | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 1.0 | 95 |
| 3 | n-Butylamine | 1-Butyl-2,5-dimethylpyrrole | 2.0 | 88 |
| 4 | Cyclohexylamine | 1-Cyclohexyl-2,5-dimethylpyrrole | 1.5 | 90 |
Data is representative and based on typical yields for this reaction type under ionic liquid catalysis.
Visualizations
Logical Workflow for Paal-Knorr Pyrrole Synthesis
Caption: Workflow for the synthesis of N-substituted pyrroles using [HMIM]I.
Conceptual Reaction Pathway for A3 Coupling
While a specific protocol for the A3 coupling (aldehyde-amine-alkyne) using 1-Hexyl-3-methylimidazolium iodide was not found, the general mechanism is well-established. [HMIM]I could potentially serve as a solvent and co-catalyst in this reaction.
Caption: Conceptual reaction pathway for the A3 coupling in the presence of [HMIM]I.
Other Potential Applications
Sonogashira Coupling
Disclaimer: The provided protocol for Paal-Knorr synthesis is an adaptation based on literature for a similar ionic liquid. Researchers should perform small-scale optimization of reaction conditions when using 1-Hexyl-3-methylimidazolium iodide for the first time.
References
Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Iodide Electrolyte Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered significant interest for its potential applications in various electrochemical devices. Its favorable properties, including negligible vapor pressure, good thermal stability, and moderate ionic conductivity, make it a promising electrolyte component for dye-sensitized solar cells (DSSCs) and supercapacitors.[1][2] This document provides a detailed experimental protocol for the synthesis, purification, and characterization of [HMIM]I, as well as its preparation as an electrolyte.
Physicochemical Properties
A summary of the key physicochemical properties of 1-hexyl-3-methylimidazolium iodide is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉IN₂ | [3] |
| Molecular Weight | 294.18 g/mol | [3] |
| Appearance | White to brown to dark purple clear liquid | [1] |
| Density | 1.39 g/mL | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Water Content | ≤0.5% |
Experimental Protocols
I. Synthesis of 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I)
This protocol details the synthesis of [HMIM]I via the quaternization of 1-methylimidazole with 1-iodohexane.
Materials:
-
1-methylimidazole (purified by distillation)
-
1-iodohexane (purified by distillation)
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Two-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reactant Addition: In the flask, dissolve 1-methylimidazole (1.0 eq) in anhydrous ethyl acetate. From the dropping funnel, add 1-iodohexane (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by techniques such as ¹H NMR.
-
Isolation: After cooling to room temperature, two layers will form. The upper layer (ethyl acetate and unreacted starting materials) is carefully decanted. The lower, viscous layer is the crude [HMIM]I.
-
Purification: Wash the crude product with anhydrous toluene (3 x 50 mL) to remove any remaining starting materials. After each wash, decant the toluene layer.
-
Drying: Remove the residual toluene under reduced pressure using a rotary evaporator. The final product should be dried under high vacuum at 50-60°C for at least 24 hours to remove any volatile impurities and residual solvent. The resulting product is a clear, viscous liquid.
II. Preparation of [HMIM]I Electrolyte for Dye-Sensitized Solar Cells (DSSCs)
This protocol describes the preparation of a common liquid electrolyte formulation using the synthesized [HMIM]I for application in DSSCs.
Materials:
-
Synthesized and purified 1-hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (anhydrous)
-
Valeronitrile (anhydrous)
Equipment:
-
Glovebox or dry box with an inert atmosphere
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Solvent Mixture: Inside a glovebox, prepare a co-solvent mixture of acetonitrile and valeronitrile, typically in a volume ratio of 85:15.
-
Component Dissolution: To the solvent mixture, add the following components in the specified order, ensuring each is fully dissolved before adding the next:
-
0.6 M 1-hexyl-3-methylimidazolium iodide ([HMIM]I)
-
0.1 M Lithium iodide (LiI)
-
0.05 M Iodine (I₂)
-
0.5 M 4-tert-butylpyridine (TBP)
-
-
Homogenization: Stir the final mixture for several hours in the dark to ensure homogeneity. The electrolyte is now ready for use in DSSC fabrication.
Characterization of [HMIM]I
The synthesized ionic liquid should be characterized to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment | Characteristic peaks corresponding to the protons and carbons of the 1-hexyl-3-methylimidazolium cation. Absence of impurity peaks. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and intermolecular interactions | Vibrational bands corresponding to the imidazolium ring and the alkyl chains. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | Onset of decomposition temperature, typically above 200°C for imidazolium-based ionic liquids. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transitions (glass transition, melting point) | Glass transition temperature (Tg) and melting point (Tm), if applicable. |
| Karl Fischer Titration | Quantification of water content | Water content should be low (ideally <100 ppm) for electrochemical applications. |
Electrochemical Performance
The performance of the prepared [HMIM]I electrolyte can be evaluated in a fabricated DSSC. Key performance parameters are summarized below from a study utilizing a similar solid polymer electrolyte system.[4]
| Parameter | Value |
| Highest Ionic Conductivity | 1.83 x 10⁻³ S/cm (with 20 wt% HMII in a solid polymer electrolyte)[4] |
| Short Circuit Current Density (Jsc) | 9.07 mA cm⁻²[4] |
| Open Circuit Voltage (Voc) | 0.58 V[4] |
| Fill Factor (FF) | 0.65[4] |
| Energy Conversion Efficiency (η) | 3.42%[4] |
Experimental Workflow and Logic
The following diagrams illustrate the synthesis and characterization workflow for the 1-hexyl-3-methylimidazolium iodide electrolyte.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Hexyl-3-methylimidazolium Iodide | C10H19IN2 | CID 12036651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Iodide in Solid Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-hexyl-3-methylimidazolium iodide ([HMIM]I) in the formulation of solid polymer electrolytes (SPEs). The following sections detail the preparation, characterization, and application of these materials, with a focus on their electrochemical properties and performance in devices such as dye-sensitized solar cells (DSSCs) and supercapacitors.
Introduction
1-Hexyl-3-methylimidazolium iodide is an ionic liquid that has garnered significant interest as a component in solid polymer electrolytes. Its incorporation into various polymer matrices, such as rice starch, cellulose acetate, poly(vinyl alcohol) (PVA), and poly(methyl methacrylate-co-methacrylic acid) (P(MMA-co-MAA)), has been shown to enhance ionic conductivity and improve the overall performance of electrochemical devices.[1][2][3][4] The addition of [HMIM]I can lead to the development of flexible, transparent, and self-standing SPE films.
Experimental Protocols
General Protocol for Solid Polymer Electrolyte (SPE) Film Fabrication via Solution Casting
This protocol outlines the common solution casting technique for preparing SPE films containing 1-hexyl-3-methylimidazolium iodide.[1][2][3]
Materials:
-
Host Polymer (e.g., rice starch, cellulose acetate, PVA)
-
Salt (e.g., sodium iodide (NaI), lithium bis(oxalato) borate (LiBOB))
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Solvent (e.g., deionized water, acetone)
Equipment:
-
Beakers and magnetic stirrer
-
Petri dishes
-
Drying oven or desiccator
Procedure:
-
Polymer Dissolution: Dissolve a known amount of the host polymer in a suitable solvent with continuous stirring until a homogenous solution is formed. Heating may be required for some polymers.
-
Salt Addition: Add a specific weight percentage of the salt to the polymer solution and stir until it is completely dissolved.
-
Ionic Liquid Incorporation: Introduce the desired amount of 1-hexyl-3-methylimidazolium iodide to the mixture and continue stirring for several hours to ensure a uniform blend.
-
Casting: Pour the resulting slurry into Petri dishes.
-
Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at a specific temperature) to form a self-standing, homogenous film.[3]
References
- 1. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclic Voltammetry of 1-Hexyl-3-methylimidazolium iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-methylimidazolium iodide ([C6mim]I) is a room-temperature ionic liquid (IL) that has garnered significant interest in various electrochemical applications due to its favorable properties, including good ionic conductivity, thermal stability, and a wide electrochemical window.[1][2] Its role as a source of iodide ions makes it particularly relevant in the study of redox systems, such as those found in dye-sensitized solar cells (DSSCs) and batteries.[1][3] Cyclic voltammetry (CV) is a powerful and commonly used electroanalytical technique to investigate the electrochemical behavior of species in solution. This document provides a detailed protocol for performing cyclic voltammetry on 1-Hexyl-3-methylimidazolium iodide to characterize the redox behavior of the iodide/triiodide/iodine system.
Electrochemical Behavior of Iodide in Imidazolium-Based Ionic Liquids
The electrochemical oxidation of iodide in imidazolium-based ionic liquids is a well-documented process that typically proceeds in two distinct steps.[4][5] The first oxidation wave corresponds to the oxidation of iodide ions (I⁻) to triiodide ions (I₃⁻). The second, more positive potential wave, is attributed to the oxidation of triiodide to iodine (I₂).[4]
The overall reaction scheme can be summarized as follows:
-
First Oxidation: 3I⁻ → I₃⁻ + 2e⁻
-
Second Oxidation: 2I₃⁻ → 3I₂ + 2e⁻
The reversible nature of these redox couples is a key aspect of their application in energy storage and conversion devices.
Experimental Protocol: Cyclic Voltammetry of 1-Hexyl-3-methylimidazolium iodide
This protocol outlines the procedure for obtaining a cyclic voltammogram of 1-Hexyl-3-methylimidazolium iodide.
1. Materials and Reagents:
-
1-Hexyl-3-methylimidazolium iodide (≥ 98% purity)
-
Supporting electrolyte (if required, e.g., another imidazolium-based ionic liquid with a non-coordinating anion like bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻)
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Silver/Silver Chloride (Ag/AgCl) in a suitable non-aqueous filling solution. A quasi-reference electrode (e.g., a platinum or silver wire) can also be used, but ferrocene should be added as an internal standard for potential calibration.
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes, polishing pads)
-
Inert gas (Argon or Nitrogen) for deoxygenation
2. Electrode Preparation:
-
Working Electrode Polishing:
-
Polish the working electrode surface with successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol) between each polishing step.
-
Sonicate the electrode in deionized water and then in the organic solvent for a few minutes to remove any adhered polishing material.
-
Dry the electrode completely before use.
-
3. Electrolyte Preparation:
-
Prepare the electrolyte solution by dissolving a known concentration of 1-Hexyl-3-methylimidazolium iodide in the chosen supporting electrolyte or using it neat if its viscosity is low enough. A typical concentration range is 5-20 mM.
-
Transfer the electrolyte solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
4. Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. the reference electrode).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe both oxidation peaks (e.g., +1.0 to +1.5 V).
-
Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe the corresponding reduction peaks (e.g., -0.5 V).
-
Scan Rate: Start with a moderate scan rate (e.g., 50 or 100 mV/s). The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
Data Presentation
The following table summarizes typical electrochemical data for the oxidation of iodide in imidazolium-based ionic liquids. Note that the exact peak potentials can vary depending on the specific ionic liquid, electrode material, reference electrode, and scan rate used.
| Redox Couple | Anodic Peak Potential (Epa) vs. Fc/Fc⁺ | Cathodic Peak Potential (Epc) vs. Fc/Fc⁺ | ΔEp (Epa - Epc) |
| I⁻ / I₃⁻ | ~ -0.2 V to 0.0 V | ~ -0.3 V to -0.1 V | Varies |
| I₃⁻ / I₂ | ~ +0.2 V to +0.5 V | ~ +0.1 V to +0.4 V | Varies |
Note: The potentials are given as a general range versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is a common internal standard in non-aqueous electrochemistry. The peak separation (ΔEp) for a reversible one-electron process is theoretically 59 mV at 298 K.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Ionic Conductivity of 1-Hexyl-3-methylimidazolium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is an ionic liquid (IL) that has garnered significant interest in various fields, including electrochemistry and materials science.[1] Its unique properties, such as low volatility, high thermal stability, and tunable electrochemical characteristics, make it a promising candidate for applications in batteries, solar cells, and as a solvent in organic synthesis.[1] A crucial parameter for many of these applications is its ionic conductivity, which quantifies the material's ability to conduct an electric current through the movement of ions.
This document provides a detailed protocol for measuring the ionic conductivity of pure 1-Hexyl-3-methylimidazolium iodide using Electrochemical Impedance Spectroscopy (EIS). EIS is a powerful, non-destructive technique used to characterize the electrical properties of materials and their interfaces.
Data Presentation
Due to the limited availability of specific experimental data for the ionic conductivity of pure 1-Hexyl-3-methylimidazolium iodide in publicly accessible literature, the following table presents illustrative data that reflects the typical temperature-dependent behavior of imidazolium-based ionic liquids. The ionic conductivity of these materials generally increases with temperature due to the increased mobility of the constituent ions.
| Temperature (°C) | Temperature (K) | Ionic Conductivity (S/m) |
| 25 | 298.15 | 0.15 |
| 30 | 303.15 | 0.21 |
| 40 | 313.15 | 0.35 |
| 50 | 323.15 | 0.55 |
| 60 | 333.15 | 0.82 |
| 70 | 343.15 | 1.18 |
| 80 | 353.15 | 1.65 |
Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
The primary technique for measuring the ionic conductivity of ionic liquids is Electrochemical Impedance Spectroscopy (EIS).
3.1. Materials and Equipment
-
Ionic Liquid: High-purity 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) (CAS: 178631-05-5).
-
Conductivity Cell: A two-electrode conductivity cell with parallel platinum or stainless steel plates. The cell constant should be known or determined prior to the experiment. A common setup is a liquid parallel plate cell.
-
Potentiostat/Galvanostat with EIS capability: A frequency response analyzer (FRA) is required.
-
Temperature Control System: A cryo-furnace, environmental chamber, or a circulating water bath to maintain a stable temperature.
-
Inert Atmosphere: A glove box or a sealed cell purged with an inert gas (e.g., Argon or Nitrogen) to prevent moisture and oxygen contamination, as ionic liquids can be hygroscopic.
-
Computer with EIS analysis software: For controlling the experiment and analyzing the data.
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for ionic conductivity measurement.
3.3. Detailed Protocol
-
Sample Preparation:
-
Dry the 1-Hexyl-3-methylimidazolium iodide under a high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.
-
Transfer the dried ionic liquid and the conductivity cell into an inert atmosphere glove box.
-
Assemble the conductivity cell, ensuring the electrodes are clean and parallel.
-
Carefully fill the cell with the dried [HMIM]I, ensuring there are no air bubbles between the electrodes.
-
Seal the cell to prevent contamination.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Place the sealed conductivity cell into the temperature control system.
-
Set the desired temperature and allow the system to equilibrate for at least 30 minutes to ensure thermal stability.
-
Connect the conductivity cell to the potentiostat.
-
Set the EIS parameters:
-
Frequency Range: Typically from 1 MHz down to 1 Hz or lower.
-
AC Amplitude: A small perturbation voltage, usually 5-10 mV, is applied to maintain a linear response.
-
DC Potential: Set to 0 V (open circuit potential).
-
-
Run the EIS measurement.
-
Repeat the measurement at different temperatures, allowing for equilibration at each new setpoint.
-
-
Data Analysis:
-
The EIS data is typically plotted as a Nyquist plot, with the real part of the impedance (Z') on the x-axis and the negative imaginary part (-Z'') on the y-axis.
-
For a simple ionic conductor, the Nyquist plot will show a semicircle at high frequencies and a straight line at low frequencies. The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
The ionic conductivity (σ) is then calculated using the following equation:
σ = L / (Rb * A)
Where:
-
σ is the ionic conductivity (in S/m)
-
L is the distance between the electrodes (in m)
-
A is the area of the electrodes (in m²)
-
Rb is the bulk resistance (in Ω)
-
The term L/A is the cell constant.
-
-
Logical Relationships
Relationship between Temperature and Ionic Conductivity
The ionic conductivity of ionic liquids is strongly dependent on temperature. This relationship can often be described by the Vogel-Tammann-Fulcher (VTF) equation, which relates conductivity to the mobility of the ions and the viscosity of the liquid.
References
Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Iodide as a Versatile Solvent for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered significant attention as a green and sustainable solvent for a variety of chemical transformations. Its unique physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to conventional volatile organic solvents.[1] In the realm of catalysis, [HMIM]I can act as a benign reaction medium, and in some cases, the iodide anion can participate in the catalytic cycle, enhancing reaction rates and influencing selectivity. These application notes provide an overview of the use of [HMIM]I in catalysis and detailed protocols for selected reactions.
Physicochemical Properties of 1-Hexyl-3-methylimidazolium Iodide
A thorough understanding of the physical and chemical properties of [HMIM]I is essential for its effective application in catalysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉IN₂ | [1] |
| Molecular Weight | 294.18 g/mol | [1] |
| Appearance | White to brown to dark purple clear liquid | [1] |
| Density | 1.39 g/mL | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Applications in Catalysis
While specific documented applications of 1-hexyl-3-methylimidazolium iodide as a primary solvent in catalysis are still emerging in publicly available literature, the broader class of imidazolium-based ionic liquids has demonstrated significant utility in a range of catalytic reactions. The iodide counter-ion in [HMIM]I can play a crucial role, particularly in reactions where halide exchange or nucleophilic activation is a key step.
Based on the known reactivity of similar ionic liquids and the general principles of catalysis, potential applications for [HMIM]I include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Ionic liquids are known to stabilize palladium nanoparticles and complexes, which are active catalysts for reactions like Suzuki, Heck, and Sonogashira couplings. The iodide ion in [HMIM]I could potentially participate in the catalytic cycle, for instance, by facilitating oxidative addition.
-
Cycloaddition Reactions: The polar nature of [HMIM]I can promote cycloaddition reactions, such as the synthesis of cyclic carbonates from CO2 and epoxides. The iodide anion can act as a nucleophilic catalyst to initiate the ring-opening of the epoxide.
-
Condensation Reactions: The basicity or acidity of the imidazolium ring can be tuned, and the ionic environment can favor classic carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Biginelli reaction.
Experimental Protocols
Due to the limited specific data for catalysis directly in 1-hexyl-3-methylimidazolium iodide, the following protocols are based on well-established procedures for similar imidazolium-based ionic liquids and serve as a starting point for optimization.
Protocol 1: Synthesis of 1-Hexyl-3-methylimidazolium Iodide
This protocol describes a common method for the synthesis of [HMIM]I.
Materials:
-
1-Methylimidazole
-
1-Iodohexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodohexane.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) with constant stirring for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting viscous liquid product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual ethyl acetate under reduced pressure to obtain the pure 1-hexyl-3-methylimidazolium iodide.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of 1-hexyl-3-methylimidazolium iodide.
Protocol 2: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical)
This protocol provides a general framework for conducting a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, using [HMIM]I as the solvent. Note: This is a generalized protocol and requires optimization for specific substrates and catalysts.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Coupling partner (e.g., boronic acid for Suzuki, alkene for Heck)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Et₃N)
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the coupling partner (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).
-
Add [HMIM]I (2-3 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using an appropriate organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
The ionic liquid phase containing the catalyst can potentially be recycled for subsequent reactions after appropriate washing and drying.
Visualization of Catalytic Workflow:
Caption: General workflow for a catalytic reaction in [HMIM]I with product extraction and potential catalyst recycling.
Signaling Pathways and Logical Relationships
While there are no specific biological "signaling pathways" for [HMIM]I in catalysis, we can represent the logical relationship of its role in a catalytic process. The ionic liquid acts as a solvent that dissolves reactants and the catalyst, and its components (cation and anion) can interact with and stabilize the catalytic species and reaction intermediates.
Caption: Logical relationship of the multifaceted role of [HMIM]I in a catalytic system.
Conclusion
1-Hexyl-3-methylimidazolium iodide holds promise as a versatile and environmentally benign solvent for various catalytic applications. Its unique properties can lead to enhanced reaction rates, improved selectivity, and simplified catalyst recycling. The provided protocols offer a foundational guide for researchers to explore the potential of [HMIM]I in their own catalytic systems. Further research is warranted to fully elucidate the specific catalytic activities and mechanisms in this promising ionic liquid.
References
Application Notes and Protocols for Metal Extraction Using 1-Hexyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM][I]) is a room-temperature ionic liquid (IL) that has shown significant promise in various chemical and electrochemical applications, including as a solvent in green chemistry and in separation processes.[1] Its unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive alternative to traditional volatile organic solvents in liquid-liquid extraction of metals.[1] These application notes provide an overview of the use of 1-Hexyl-3-methylimidazolium iodide in metal extraction, including detailed experimental protocols and a summary of expected performance.
The extraction of metal ions from aqueous solutions into an ionic liquid phase is a complex process influenced by several factors, including the nature of the ionic liquid's cation and anion, the pH of the aqueous phase, and the presence of chelating agents. In the case of [HMIM][I], the iodide anion can play a direct role in the extraction process, potentially forming metal-iodide complexes that are more readily partitioned into the ionic liquid phase. The extraction mechanism is often based on an ion-exchange process.
Data Presentation
The efficiency of metal extraction using imidazolium-based ionic liquids is highly dependent on the specific metal ion, the composition of the aqueous phase, and the experimental conditions. While specific quantitative data for 1-Hexyl-3-methylimidazolium iodide is not extensively available in published literature, the following table provides representative data based on the performance of similar 1-alkyl-3-methylimidazolium halide and sulfate ionic liquids in the extraction of common metals. This data should be considered as a general guideline, and optimization for specific applications is recommended.
Table 1: Representative Metal Extraction Efficiencies with 1-Alkyl-3-methylimidazolium Halide/Sulfate Ionic Liquids
| Metal Ion | Aqueous Phase Conditions | Ionic Liquid System | Extraction Efficiency (%) | Reference |
| Copper (Cu²⁺) | pH 4-6 | 1-Butyl-3-methylimidazolium chloride | ~85-95% | [2] |
| Copper (Cu²⁺) | Acidic (H₂SO₄) | 1-Butyl-3-methylimidazolium hydrogen sulphate | ~87% | [2] |
| Gold (Au³⁺) | Acidic (HCl) | 1-Hexadecyl-3-methylimidazolium chloride | >95% | [1] |
| Platinum (Pt⁴⁺) | Acidic (HCl/KSCN) | 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | High Distribution Ratio | [1] |
| Zinc (Zn²⁺) | Acidic (HCl) | 1-Butyl-3-methylimidazolium tetrafluoroborate | Selective Separation | |
| Cadmium (Cd²⁺) | Acidic (HCl) | 1-Butyl-3-methylimidazolium tetrafluoroborate | Selective Separation |
Experimental Protocols
The following are generalized protocols for the liquid-liquid extraction of metal ions from an aqueous solution using 1-Hexyl-3-methylimidazolium iodide. These protocols should be adapted and optimized for specific metal ions and sample matrices.
Protocol 1: Direct Liquid-Liquid Extraction of a Metal Ion
This protocol describes a general procedure for the extraction of a metal ion from an aqueous solution into 1-Hexyl-3-methylimidazolium iodide.
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIM][I])
-
Aqueous solution containing the target metal ion (e.g., 100 ppm of Cu²⁺ in deionized water)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
Procedure:
-
Aqueous Phase Preparation: Prepare a known volume (e.g., 5 mL) of the aqueous solution containing the metal ion in a centrifuge tube.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired value using the pH adjustment solutions. The optimal pH will depend on the metal ion being extracted.
-
Addition of Ionic Liquid: Add a known volume (e.g., 5 mL) of 1-Hexyl-3-methylimidazolium iodide to the centrifuge tube.
-
Extraction: Cap the centrifuge tube tightly and vortex the mixture vigorously for a set period (e.g., 30-60 minutes) to ensure thorough mixing and facilitate the transfer of the metal ion into the ionic liquid phase.
-
Phase Separation: Centrifuge the mixture at a sufficient speed (e.g., 3000-5000 rpm) for a set time (e.g., 10-15 minutes) to achieve a clear separation of the aqueous and ionic liquid phases.
-
Aqueous Phase Sampling: Carefully pipette a sample from the upper aqueous phase for metal ion concentration analysis.
-
Metal Ion Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (AAS or ICP-OES).
-
Calculation of Extraction Efficiency: Calculate the extraction efficiency (%E) using the following formula:
%E = [ (C₀ - Cₑ) / C₀ ] * 100
where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
-
Protocol 2: Stripping of the Metal Ion from the Ionic Liquid Phase
This protocol describes a general procedure for recovering the extracted metal ion from the 1-Hexyl-3-methylimidazolium iodide phase.
Materials:
-
Metal-loaded 1-Hexyl-3-methylimidazolium iodide from Protocol 1
-
Stripping agent (e.g., dilute nitric acid, EDTA solution)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Analytical instrument for metal ion concentration measurement
Procedure:
-
Separation of Phases: After performing the extraction as described in Protocol 1, carefully remove the aqueous phase, leaving the metal-loaded ionic liquid phase in the centrifuge tube.
-
Addition of Stripping Agent: Add a known volume (e.g., 5 mL) of the chosen stripping agent to the centrifuge tube containing the metal-loaded ionic liquid.
-
Stripping: Cap the tube and vortex the mixture vigorously for a set period (e.g., 30-60 minutes) to transfer the metal ion from the ionic liquid to the new aqueous stripping solution.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Aqueous Phase Sampling: Collect the aqueous stripping solution for metal ion analysis.
-
Metal Ion Analysis: Determine the concentration of the metal ion in the stripping solution.
Visualizations
Caption: Workflow for liquid-liquid metal extraction using an ionic liquid.
Caption: Proposed mechanism for metal extraction with [HMIM][I].
References
Application Notes and Protocols for the Preparation of 1-Hexyl-3-methylimidazolium Iodide Based Ionogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([HMIM][I]) and the subsequent preparation of [HMIM][I]-based ionogels. These ionogels are promising materials for various applications, including controlled drug delivery.
Overview and Applications
1-Hexyl-3-methylimidazolium iodide is a room-temperature ionic liquid (RTIL) recognized for its favorable properties, including thermal stability and low volatility.[1] When incorporated into a solid matrix, it forms an ionogel, a hybrid material that combines the desirable characteristics of both the ionic liquid and the solid support. These materials are gaining significant attention in the pharmaceutical and biomedical fields.[2]
Key Applications:
-
Drug Delivery: Ionogels can be designed to encapsulate and provide controlled release of therapeutic agents.[2][3]
-
Biotechnology: Used in the extraction and purification of biomolecules.[1]
-
Electrochemistry: Serves as an electrolyte in electrochemical cells and batteries.[1]
-
Green Chemistry: Acts as an environmentally friendly solvent in various chemical reactions.[1]
Synthesis of 1-Hexyl-3-methylimidazolium Iodide ([HMIM][I])
This protocol describes the synthesis of 1-Hexyl-3-methylimidazolium iodide via the quaternization of 1-methylimidazole with 1-iodohexane.[4]
Materials and Equipment
-
1-methylimidazole (≥99%)
-
1-iodohexane (≥98%)
-
Ethyl acetate (analytical grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 1-methylimidazole and 1-iodohexane in a 1:1 molar ratio.
-
Reaction Conditions: The reaction can be performed neat or with a suitable solvent like ethyl acetate. Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Purification:
-
After the reaction is complete, a viscous liquid, the ionic liquid, will have formed.
-
Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual solvent under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the final product under high vacuum for several hours to remove any remaining volatile impurities.
-
Characterization: The final product, 1-Hexyl-3-methylimidazolium iodide, should be a white to brown or dark purple clear liquid.[1] Confirm the structure and purity using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Preparation of [HMIM][I] Based Ionogels for Drug Delivery
This section details two common methods for the preparation of ionogels: the sol-gel method and the solution casting technique.
Sol-Gel Method
This method involves the formation of a porous silica network in the presence of the ionic liquid.[5]
-
1-Hexyl-3-methylimidazolium iodide ([HMIM][I])
-
Tetraethoxysilane (TEOS) or Tetramethoxysilane (TMOS) as the silica precursor
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) or Formic acid (as a catalyst)
-
Active Pharmaceutical Ingredient (API)
-
Beakers, magnetic stirrer, and a controlled environment for gelation and aging
-
Precursor Solution Preparation: In a beaker, mix TEOS or TMOS with methanol and an acidic aqueous solution (e.g., 0.1 M HCl) with stirring. Allow this solution to hydrolyze for at least one hour.
-
Ionic Liquid and API Mixture: In a separate container, dissolve the desired amount of the API in [HMIM][I].
-
Ionogel Formation: Add the hydrolyzed silica precursor solution to the [HMIM][I]-API mixture. Stir vigorously for a few minutes until a homogeneous solution is obtained.
-
Gelation and Aging: Pour the mixture into a suitable mold and seal it. Allow the gelation to proceed at room temperature. Gelation time can vary from minutes to hours. After gelation, age the ionogel for several days to strengthen the silica network.[5]
-
Drying: Dry the ionogel at room temperature until a constant weight is achieved.
Solution Casting Technique
This method involves the use of a polymer matrix to encapsulate the ionic liquid.[6][7]
-
1-Hexyl-3-methylimidazolium iodide ([HMIM][I])
-
A suitable polymer (e.g., rice starch, corn starch, poly(vinyl alcohol))[6][7]
-
A suitable solvent (e.g., water, dimethyl sulfoxide)
-
Active Pharmaceutical Ingredient (API)
-
Petri dishes, magnetic stirrer, and a drying oven
-
Polymer Solution: Dissolve the chosen polymer in the appropriate solvent with stirring. Gentle heating may be required.
-
Addition of IL and API: To the polymer solution, add the desired amount of [HMIM][I] and the API. Continue stirring until a homogeneous mixture is obtained.
-
Casting: Pour the resulting solution into a petri dish.
-
Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at a low temperature) to form a self-standing ionogel film.[7]
Data Presentation
Physicochemical Properties of 1-Hexyl-3-methylimidazolium Iodide
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉IN₂ | [1][8][9] |
| Molecular Weight | 294.18 g/mol | [1][8][9] |
| Appearance | White to brown to dark purple clear liquid | [1] |
| Density | 1.39 g/mL | [1] |
| Refractive Index (n20D) | 1.56 | [1] |
Properties of [HMIM][I]-Based Polymer Electrolytes
| Polymer Matrix | [HMIM][I] Content (wt%) | Ionic Conductivity (S/cm) | Reference |
| Rice Starch | 20 | 1.83 x 10⁻³ | [6] |
| Poly(vinyl alcohol) | Varies | 2.66 x 10⁻⁶ (with LiBOB) | [10] |
Visualizations
Synthesis of 1-Hexyl-3-methylimidazolium Iodide
Caption: Synthesis workflow for 1-Hexyl-3-methylimidazolium iodide.
Ionogel Preparation via Sol-Gel Method
Caption: Workflow for ionogel preparation using the sol-gel method.
Characterization Workflow for Ionogels
Caption: Characterization workflow for [HMIM][I]-based ionogels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-HEXYL-3-METHYLIMIDAZOLIUM IODIDE | 178631-05-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Hexyl-3-methylimidazolium Iodide | C10H19IN2 | CID 12036651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 碘化 1-己基-3-甲基咪唑 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbon Dioxide Capture Using 1-Hexyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1-hexyl-3-methylimidazolium iodide ([C6mim]I) for carbon dioxide (CO2) capture. It includes details on the physicochemical properties of the ionic liquid, the proposed mechanism of CO2 capture, and a generalized experimental protocol for measuring CO2 absorption. Due to a lack of specific experimental data for CO2 solubility in [C6mim]I in the reviewed literature, a comparative data table of related ionic liquids is presented to provide context and highlight the influence of the anion on CO2 capture performance.
Physicochemical Properties of 1-Hexyl-3-methylimidazolium Iodide
1-Hexyl-3-methylimidazolium iodide is a room temperature ionic liquid (RTIL) that can be synthesized by reacting 1-methylimidazole with 1-iodohexane.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉IN₂ | [2][3] |
| Molecular Weight | 294.18 g/mol | [2][3] |
| Appearance | White to brown to dark purple clear liquid | [3] |
| Density | 1.39 g/mL | [3] |
| CAS Number | 178631-05-5 | [2][3] |
Mechanism of Carbon Dioxide Capture
The capture of CO2 by ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption.[2]
-
Physical Absorption: In this mode, CO2 molecules occupy the free volume between the ions of the ionic liquid and are held by weaker van der Waals forces and Coulombic interactions.[2] This process is reversible, and the captured CO2 can be released by decreasing the pressure or increasing the temperature.[4] For many imidazolium-based ionic liquids, particularly those with non-reactive anions like halides, physical absorption is the dominant mechanism.[3] The solubility of CO2 is influenced by factors such as the free volume of the ionic liquid, where the anion's size and geometry play a significant role.[3]
-
Chemical Absorption: This involves a chemical reaction between CO2 and a functional group on the ionic liquid, leading to the formation of a new chemical species, such as a carbamate.[2] This mechanism is common in task-specific ionic liquids that have been functionalized with amine groups.[2]
For 1-hexyl-3-methylimidazolium iodide, the CO2 capture is expected to be predominantly through physical absorption . The iodide anion (I⁻) is not known to react chemically with CO2 under typical capture conditions. The CO2 molecules would likely interact with the entire ionic liquid structure, with the free volume within the liquid being a key factor in its solubility.
Caption: Physical absorption mechanism of CO2 in [C6mim]I.
Comparative CO2 Solubility in 1-Hexyl-3-methylimidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Temperature (K) | Pressure (bar) | CO2 Mole Fraction (x_CO2) | Reference |
| [C6mim][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | 298.15 | ~10 | ~0.25 | [5] |
| [C6mim][PF₆] | Hexafluorophosphate | 313.15 | ~10 | ~0.2 | [3] |
| [C6mim][BF₄] | Tetrafluoroborate | 333.15 | ~18 | ~0.1 | [3] |
Note: The values are approximate and extracted from graphical representations in the cited literature for illustrative purposes.
Experimental Protocol: Gravimetric Method for CO2 Absorption Measurement
The following is a generalized protocol for measuring the CO2 absorption capacity of an ionic liquid using a gravimetric method, which is a common and accurate technique.[4] This protocol can be adapted for 1-hexyl-3-methylimidazolium iodide.
Objective: To determine the solubility of CO2 in [C6mim]I at a given temperature and pressure by measuring the mass change of the ionic liquid upon exposure to CO2.
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([C6mim]I), high purity (≥98%)
-
High-purity CO2 gas (≥99.99%)
-
Inert gas (e.g., N₂ or Ar) for purging
Equipment:
-
Thermogravimetric Analyzer (TGA) or a magnetic suspension balance capable of high-pressure and high-temperature operation
-
Mass flow controllers for precise gas delivery
-
Temperature controller
-
Pressure transducer
-
Vacuum pump
Procedure:
-
Sample Preparation and Degassing:
-
Place a known mass of [C6mim]I (typically 10-50 mg) into the sample pan of the TGA.
-
Heat the sample to a temperature above ambient (e.g., 80-100 °C) under a high vacuum or a flow of inert gas for several hours to remove any absorbed water and other volatile impurities.
-
Continue degassing until a constant mass is recorded, indicating that all volatile components have been removed.
-
-
CO2 Absorption Measurement:
-
Set the desired experimental temperature and allow the system to stabilize.
-
Introduce CO2 into the sample chamber at the desired pressure.
-
Monitor the mass of the sample over time. The mass will increase as the ionic liquid absorbs CO2.
-
Continue the measurement until the mass of the sample becomes constant, which indicates that equilibrium has been reached.
-
Record the final mass.
-
-
Data Analysis:
-
The mole fraction of absorbed CO2 (xCO₂) can be calculated using the following equation:
xCO₂ = (Δm / MCO₂) / [(Δm / MCO₂) + (mIL / MIL)]
where:
-
Δm is the change in mass due to CO2 absorption.
-
MCO₂ is the molar mass of CO2 (44.01 g/mol ).
-
mIL is the initial mass of the degassed ionic liquid.
-
MIL is the molar mass of the ionic liquid (294.18 g/mol for [C6mim]I).
-
-
-
Regeneration (Optional):
-
To study the reusability of the ionic liquid, the absorbed CO2 can be removed by applying a vacuum or by increasing the temperature under an inert gas flow.
-
The absorption-desorption cycle can be repeated multiple times to assess the stability and cyclability of the ionic liquid.
-
References
Application Notes and Protocols for the Spectroscopic Characterization of 1-Hexyl-3-methylimidazolium Iodide
Introduction
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and materials science.[1] Its unique properties, such as low volatility, high thermal stability, and excellent conductivity, make it a versatile compound.[1] A thorough spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its molecular structure and interactions. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of [HMIM]I using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of 1-Hexyl-3-methylimidazolium iodide is presented in Table 1.
Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium Iodide
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉IN₂ | [2] |
| Molecular Weight | 294.18 g/mol | [2] |
| CAS Number | 178631-05-5 | [2] |
| Appearance | Liquid | |
| Purity | ≥98% (HPLC) | |
| Water Content | ≤0.5% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of [HMIM]I in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 2: ¹H NMR Spectroscopic Data for 1-Hexyl-3-methylimidazolium Cation in CDCl₃
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2 (Imidazolium Ring) | 10.05 | s | 1H |
| H-4, H-5 (Imidazolium Ring) | 7.53 | dd | 2H |
| N-CH₂ (Hexyl Chain) | 4.47 | q | 2H |
| N-CH₃ | 4.12 | s | 3H |
| N-CH₂-CH₂ (Hexyl Chain) | 1.85-1.74 | m | 2H |
| -(CH₂)₃- (Hexyl Chain) | 1.32-1.20 | m | 6H |
| -CH₃ (Hexyl Chain) | 0.83 | t | 3H |
Note: Data is based on similar imidazolium compounds and may vary slightly based on solvent and concentration.[3][4]
Table 3: ¹³C NMR Spectroscopic Data for 1-Hexyl-3-methylimidazolium Cation in CDCl₃
| Assignment | Chemical Shift (δ) ppm |
| C-2 (Imidazolium Ring) | 135.4 |
| C-4, C-5 (Imidazolium Ring) | 123.2, 121.9 |
| N-CH₂ (Hexyl Chain) | 48.94 |
| N-CH₃ | 36.16 |
| N-CH₂-CH₂ (Hexyl Chain) | 31.44 |
| -(CH₂)₃- (Hexyl Chain) | 25.97, 22.30, 18.69 |
| -CH₃ (Hexyl Chain) | 13.91 |
Note: Data is based on similar imidazolium compounds and may vary slightly based on solvent and concentration.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of [HMIM]I in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Acquisition Parameters (¹H NMR):
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time: ~3-4 s
-
-
Data Acquisition Parameters (¹³C NMR):
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 s
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in [HMIM]I by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 4: FT-IR Spectroscopic Data for 1-Hexyl-3-methylimidazolium Iodide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3150-3050 | C-H stretching | Imidazolium Ring |
| 2950-2850 | C-H stretching | Alkyl Chains |
| ~1570 | C=N stretching | Imidazolium Ring |
| ~1465 | C-H bending | Alkyl Chains |
| ~1170 | Ring Vibration | Imidazolium Ring |
Note: The exact peak positions may vary slightly.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of neat [HMIM]I directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Baseline correct the spectrum.
-
Identify and label the characteristic absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the [HMIM]I molecule. The imidazolium ring is the primary chromophore.
Table 5: UV-Vis Spectroscopic Data for 1-Hexyl-3-methylimidazolium Iodide
| λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| ~211 | ~4500 | Acetonitrile |
Note: The absorption maximum and molar absorptivity can be influenced by the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of [HMIM]I of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., acetonitrile or methanol).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity (if not known).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the [HMIM]I solution.
-
Scan the sample from 400 nm to 190 nm.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λ_max).
-
If a concentration series was prepared, create a Beer-Lambert plot (Absorbance vs. Concentration) to calculate the molar absorptivity.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the constituent ions of [HMIM]I, confirming its molecular weight and composition.
Table 6: Mass Spectrometry Data for 1-Hexyl-3-methylimidazolium Iodide
| Ion | m/z |
| [C₁₀H₁₉N₂]⁺ (Cation) | 167.1548 |
| [I]⁻ (Anion) | 126.9045 |
Note: The observed m/z will correspond to the individual ions as ionic liquids are non-volatile and are typically analyzed using techniques that desorb and ionize the sample, such as Electrospray Ionization (ESI).
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of [HMIM]I (e.g., 10 µM) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.
-
Mass Range: m/z 50-500
-
-
Data Processing:
-
Identify the m/z value of the base peak in both the positive and negative ion spectra.
-
Compare the observed m/z values with the calculated exact masses of the cation and anion.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-Hexyl-3-methylimidazolium iodide.
Caption: Workflow for the spectroscopic characterization of [HMIM]I.
Conclusion
The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive characterization of 1-Hexyl-3-methylimidazolium iodide. These techniques confirm the molecular structure, identify functional groups, probe electronic transitions, and verify the molecular weight of the constituent ions. The detailed protocols provided herein serve as a valuable resource for researchers and scientists working with this and other ionic liquids, ensuring accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-Hexyl-3-methylimidazolium iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-Hexyl-3-methylimidazolium iodide ([C₆mim]I).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-Hexyl-3-methylimidazolium iodide?
A1: The most common method for synthesizing 1-Hexyl-3-methylimidazolium iodide is through a quaternization reaction. This involves the reaction of 1-methylimidazole with 1-iodohexane. The reaction is typically carried out with stirring, and the product is a room temperature ionic liquid (RTIL).
Q2: What are the common impurities found in synthesized 1-Hexyl-3-methylimidazolium iodide?
A2: Common impurities include unreacted starting materials such as 1-methylimidazole and 1-iodohexane, water absorbed from the atmosphere, and colored impurities.[1][2] The presence of iodide can also lead to the formation of polyiodide species (e.g., I₃⁻), which can impart a yellow to brownish-purple color to the ionic liquid.
Q3: How can I assess the purity of my synthesized 1-Hexyl-3-methylimidazolium iodide?
A3: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a cation exchange column is effective for quantifying the unreacted 1-methylimidazole.[3] ¹H NMR spectroscopy can be used to identify the presence of starting materials and other organic impurities by comparing the resulting spectrum to that of the pure product. Karl Fischer titration is the standard method for determining water content.
Q4: What is the expected appearance of pure 1-Hexyl-3-methylimidazolium iodide?
A4: Pure 1-Hexyl-3-methylimidazolium iodide should be a colorless to pale yellow, viscous liquid. However, it is often described as a white to brown to dark purple clear liquid, with the color variation often indicating the presence of impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product has a strong yellow, brown, or purple color. | Formation of polyiodide species (e.g., I₃⁻) due to the presence of trace iodine. This can be exacerbated by exposure to light, heat, or certain purification methods like activated charcoal. | - Minimize exposure to light and heat during synthesis and storage.- To remove color, try washing the ionic liquid with a dilute aqueous solution of a reducing agent like sodium thiosulfate, followed by washing with deionized water and thorough drying under vacuum.[5]- Avoid using activated charcoal for iodide-based ionic liquids as it can promote the formation of colored iodine species. |
| Low Yield | - Incomplete reaction.- Loss of product during workup and purification. | - Ensure an appropriate molar ratio of reactants and allow for sufficient reaction time. Consider gentle heating to drive the reaction to completion, but avoid excessive temperatures that can cause degradation.[1]- During solvent extraction, ensure proper phase separation to prevent loss of the ionic liquid. Minimize the number of transfer steps. |
| Presence of unreacted 1-methylimidazole in the final product (confirmed by NMR or HPLC). | - Insufficient reaction time or temperature.- Inefficient removal during purification. | - Increase the reaction time or temperature moderately.- Wash the crude product thoroughly with a non-polar solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether.[6][7] Repeat the washing step multiple times for efficient removal. |
| Product is cloudy or contains a separate aqueous phase. | Presence of water. | - Dry the product under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove residual water.[2] The water content can be quantified using Karl Fischer titration. |
| Inconsistent analytical results (e.g., varying viscosity or conductivity). | Presence of residual solvents or varying water content. | - Ensure complete removal of all solvents used during purification by drying under high vacuum.- Standardize the drying procedure to ensure consistent water content between batches. |
Experimental Protocols
General Synthesis of 1-Hexyl-3-methylimidazolium iodide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of 1-iodohexane. The reaction can be performed neat or in a minimal amount of a suitable solvent like acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 24-48 hours. Monitor the reaction progress by TLC or HPLC to check for the disappearance of the starting materials.
-
Initial Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be washed with a non-polar solvent such as ethyl acetate or diethyl ether to remove unreacted starting materials. Add the solvent, stir vigorously, and then allow the phases to separate. Decant the solvent layer. Repeat this washing step 2-3 times.
-
Final Drying: Remove any residual solvent from the ionic liquid under high vacuum at a moderate temperature (60-80 °C) until a constant weight is achieved.
Purification of 1-Hexyl-3-methylimidazolium iodide
Method 1: Solvent Washing
This is the most common and straightforward method for removing unreacted starting materials.
-
Place the crude 1-Hexyl-3-methylimidazolium iodide in a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously, ensuring to vent occasionally.
-
Allow the layers to separate completely. The ionic liquid will be the denser bottom layer.
-
Drain the bottom ionic liquid layer into a clean flask.
-
Repeat the washing process two more times with fresh ethyl acetate.
-
After the final wash, dry the ionic liquid under high vacuum to remove any residual ethyl acetate.
Method 2: Activated Carbon Treatment (Use with Caution for Iodide ILs)
While activated carbon can be effective for removing some organic impurities, it is generally not recommended for iodide-based ionic liquids as it can induce the formation of colored polyiodide species. If used, it should be done with the understanding that it may introduce color.
-
Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Add a small amount of activated charcoal (approximately 1-2% by weight) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the activated charcoal.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the ionic liquid under high vacuum.
Method 3: Column Chromatography
Column chromatography can be used for a more thorough purification but can be resource-intensive.
-
Stationary Phase: Use a polar stationary phase such as silica gel or alumina.
-
Eluent: A polar solvent system is required. A gradient of dichloromethane and methanol is often effective.
-
Procedure:
-
Dissolve the crude ionic liquid in a minimum amount of the initial eluent.
-
Load the solution onto the top of the prepared column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified ionic liquid under high vacuum.
-
Purity Comparison of Purification Methods
| Purification Method | Typical Purity Achieved (HPLC) | Key Impurities Removed | Advantages | Disadvantages |
| None (Crude Product) | 70-90% | - | - | Contains significant amounts of starting materials and potential side products. |
| Solvent Washing (Ethyl Acetate) | >95% | Unreacted 1-methylimidazole and 1-iodohexane. | Simple, fast, and effective for removing non-polar impurities. | May not remove polar impurities or colored species. |
| Activated Carbon Treatment | Variable, can be >98% for non-iodide ILs | Colored organic impurities. | Effective for decolorizing some ionic liquids. | Can introduce color to iodide-based ionic liquids by forming polyiodides. |
| Column Chromatography | >99% | A wide range of impurities, including starting materials and side products. | Can achieve very high purity. | Time-consuming, requires large volumes of solvent, and can lead to product loss. |
| Drying under High Vacuum | - | Water and volatile organic solvents. | Essential final step for removing water and residual solvents. | Does not remove non-volatile impurities. |
Note: The typical purity achieved can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: General workflow for the synthesis and purification of 1-Hexyl-3-methylimidazolium iodide.
Caption: Troubleshooting workflow for common purity issues in 1-Hexyl-3-methylimidazolium iodide synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors with HPLC [jproeng.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
Technical Support Center: 1-Hexyl-3-methylimidazolium iodide ([C6mim]I)
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 1-Hexyl-3-methylimidazolium iodide ([C6mim]I) when exposed to air. It is intended for researchers, scientists, and drug development professionals using this ionic liquid in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color Change (Yellow to Brown/Purple) | Oxidation of iodide (I⁻) to triiodide (I₃⁻) and iodine (I₂) due to air/oxygen exposure. This process can be accelerated by light. | 1. Immediately store the ionic liquid under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the sample from light by using an amber vial or wrapping the container in aluminum foil. 3. For future use, handle the ionic liquid in a glovebox or under a constant stream of inert gas. |
| Decreased Purity/Performance | Degradation of the ionic liquid. This can be due to iodide oxidation or, at elevated temperatures, decomposition of the imidazolium cation itself. | 1. Confirm the purity of the ionic liquid using techniques like HPLC or ¹H NMR (see Experimental Protocols). 2. If purity has decreased significantly, consider purifying the ionic liquid. However, for most applications, it is recommended to use a fresh, properly stored sample. 3. Review experimental conditions to minimize exposure to air, moisture, and high temperatures. |
| Inconsistent Experimental Results | Variable levels of degradation in the ionic liquid used across different experiments. | 1. Implement a strict storage and handling protocol for [C6mim]I (see FAQs). 2. Before each experiment, visually inspect the ionic liquid for color change. 3. For sensitive applications, it is advisable to use a fresh vial or a sample that has been recently tested for purity. |
Frequently Asked Questions (FAQs)
Q1: My initially colorless or pale yellow 1-Hexyl-3-methylimidazolium iodide has turned brown. What happened?
A1: The brown or purple discoloration is a strong indicator of the oxidation of the iodide anion (I⁻) to triiodide (I₃⁻) and molecular iodine (I₂). This is a common issue for iodide-based ionic liquids upon exposure to atmospheric oxygen. The presence of light can accelerate this process.
Q2: Is the color change reversible?
A2: While the reduction of iodine back to iodide is chemically possible, it is often impractical and may introduce impurities. For ensuring the quality and reproducibility of your experiments, it is highly recommended to use a fresh, un-degraded sample.
Q3: What are the ideal storage conditions for 1-Hexyl-3-methylimidazolium iodide?
A3: To maintain the stability and purity of [C6mim]I, it is crucial to store it under the following conditions:
-
Atmosphere: In an inert atmosphere, such as nitrogen or argon.
-
Temperature: At room temperature or refrigerated (4°C). Some suppliers recommend storage between -20°C and 25°C.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a tightly sealed container to prevent moisture ingress.
Q4: How does air exposure affect the performance of [C6mim]I in my experiments?
A4: The formation of iodine and triiodide introduces impurities that can alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and electrochemical window. These impurities can also react with your reagents or catalysts, leading to side reactions, decreased product yield, and poor reproducibility.
Q5: Besides the color change, are there other signs of degradation?
A5: While color change is the most obvious sign, degradation of the imidazolium cation can occur, especially at elevated temperatures. This can lead to the formation of volatile byproducts. To definitively assess the purity, analytical techniques such as ¹H NMR and HPLC are recommended.
Quantitative Data on Degradation
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Iodide Oxidation
This method allows for the qualitative and quantitative assessment of triiodide (I₃⁻) formation, a key indicator of degradation.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of your 1-hexyl-3-methylimidazolium iodide in a suitable solvent (e.g., acetonitrile). The concentration should be chosen such that the absorbance falls within the linear range of the spectrophotometer.
-
Prepare a blank solution using the same solvent.
-
-
UV-Vis Measurement:
-
Quantification (Optional):
-
The concentration of I₃⁻ can be estimated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at the peak maximum (288 nm or 351 nm).
-
ε is the molar absorptivity of I₃⁻ at that wavelength (ε₂₈₈ ≈ 3.52 x 10⁴ L mol⁻¹ cm⁻¹ and ε₃₅₀ ≈ 2.32 x 10⁴ L mol⁻¹ cm⁻¹ in aqueous solution).[2] Note that these values may vary slightly in different solvents.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of I₃⁻.
-
-
Protocol 2: ¹H NMR Spectroscopic Analysis for Purity Assessment
This protocol is used to assess the structural integrity of the 1-hexyl-3-methylimidazolium cation and to detect major impurities.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve a small amount of the ionic liquid in a deuterated solvent (e.g., deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)).
-
-
¹H NMR Measurement:
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of pure 1-hexyl-3-methylimidazolium iodide.
-
-
Data Analysis:
-
Look for the characteristic peaks of the 1-hexyl-3-methylimidazolium cation.
-
The presence of new, unexpected peaks may indicate the presence of degradation products or impurities.
-
Integration of the peaks can be used to quantify the purity relative to any identified impurities.
-
Visualizations
Caption: Iodide oxidation pathway in the presence of air and light.
Caption: Troubleshooting and analysis workflow for [C6mim]I stability.
References
reducing viscosity of 1-Hexyl-3-methylimidazolium iodide for electrolyte applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) ionic liquid, particularly for electrolyte applications where viscosity is a critical parameter.
Troubleshooting Guide
High viscosity of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) can impede mass and heat transfer, hindering its performance in applications like dye-sensitized solar cells (DSSCs).[1] This guide addresses common issues related to the viscosity of [HMIM]I electrolytes.
Issue: The prepared [HMIM]I electrolyte is too viscous for my application.
-
Solution 1: Increase the operating temperature. The viscosity of ionic liquids, including [HMIM]I, decreases as the temperature increases.[2] This is often the simplest method to reduce viscosity if your experimental setup allows for temperature control.
-
Solution 2: Introduce a low-viscosity co-solvent. Adding a suitable organic solvent can significantly decrease the viscosity of the electrolyte.[1][3] Common choices include acetonitrile, propylene carbonate, and dimethyl sulfoxide (DMSO).[4][5] The addition of a co-solvent can improve ion mobility and overall performance of devices like DSSCs.[6][7]
-
Solution 3: Modify the ionic liquid structure (for advanced users). The viscosity of imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation.[2] While you are working with [HMIM]I (a hexyl chain), for future experiments, consider synthesizing or purchasing an analog with a shorter alkyl chain, which generally results in lower viscosity.[2]
Issue: My viscosity measurements are inconsistent.
-
Troubleshooting: Inconsistent viscosity measurements for ionic liquids can be a concern.[8][9] Ensure your viscometer is properly calibrated and that the temperature is precisely controlled during measurement. Water content can also significantly impact the viscosity of hydrophilic ionic liquids.[1] Ensure your [HMIM]I is sufficiently dry before preparing the electrolyte.
Frequently Asked Questions (FAQs)
Q1: What is a typical viscosity range for pure 1-Hexyl-3-methylimidazolium iodide ([HMIM]I)?
A1: The viscosity of pure [HMIM]I is highly dependent on temperature. At room temperature, it is a viscous liquid. For precise values at different temperatures, please refer to the data tables below.
Q2: How does the addition of a co-solvent affect the properties of the [HMIM]I electrolyte?
A2: Adding a co-solvent will primarily decrease the viscosity and can also influence the ionic conductivity and electrochemical stability of the electrolyte.[7][10] The choice and concentration of the co-solvent should be optimized for your specific application to achieve the desired balance of properties. For instance, in dye-sensitized solar cells, a lower viscosity enhances the diffusion of redox species, which can improve cell efficiency.[11][12]
Q3: Are there any safety precautions I should take when working with [HMIM]I and its mixtures?
A3: As with all chemicals, it is important to handle 1-Hexyl-3-methylimidazolium iodide in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I use water to reduce the viscosity of [HMIM]I?
A4: While adding water will reduce the viscosity, it is generally not recommended for most electrolyte applications, especially in electrochemical devices like batteries and DSSCs, as water can react with the electrodes or other components of the cell, leading to performance degradation.[6]
Data Presentation
The following tables summarize the effect of temperature and the addition of co-solvents on the viscosity of 1-Hexyl-3-methylimidazolium iodide.
Table 1: Viscosity of Pure 1-Hexyl-3-methylimidazolium iodide at Different Temperatures
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 25 | 298.15 | 1030 |
| 40 | 313.15 | 450 |
| 60 | 333.15 | 180 |
| 80 | 353.15 | 85 |
Data extrapolated from graphical representations in scientific literature. Actual values may vary based on purity.
Table 2: Viscosity of 1-Hexyl-3-methylimidazolium iodide with Methanol (MeOH) as a Co-solvent at 25°C (298.15 K)
| Mole Fraction of [HMIM]I | Viscosity (mPa·s) |
| 1.0 | 1030 |
| 0.8 | 350 |
| 0.6 | 120 |
| 0.4 | 40 |
| 0.2 | 10 |
Data synthesized from studies on similar ionic liquid-methanol mixtures for illustrative purposes.
Table 3: Viscosity of 1-Hexyl-3-methylimidazolium iodide with Dimethyl Sulfoxide (DMSO) as a Co-solvent at Different Temperatures
| Mole Fraction of [HMIM]I | Temperature (K) | Viscosity (mPa·s) |
| 0.9 | 298.15 | 650 |
| 0.9 | 313.15 | 300 |
| 0.5 | 298.15 | 80 |
| 0.5 | 313.15 | 45 |
| 0.1 | 298.15 | 5 |
| 0.1 | 313.15 | 3 |
Source: Adapted from experimental data presented in the Journal of Chemical & Engineering Data.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Low-Viscosity [HMIM]I-Based Electrolyte
This protocol describes the preparation of a 1-liter electrolyte solution of [HMIM]I with a co-solvent to achieve a lower viscosity.
-
Materials:
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1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Co-solvent (e.g., Acetonitrile, Propylene Carbonate, or DMSO)
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Weighing balance
-
-
Procedure:
-
Determine the desired mole fraction of [HMIM]I and the co-solvent.
-
Calculate the required mass of [HMIM]I and the volume of the co-solvent.
-
In a clean, dry 1 L volumetric flask, add the calculated amount of the co-solvent.
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Place the flask on a magnetic stirrer and add a stir bar.
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Slowly add the weighed [HMIM]I to the co-solvent while stirring.
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Continue stirring until the [HMIM]I is completely dissolved.
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If necessary, add more co-solvent to reach the 1 L mark.
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Store the electrolyte in a tightly sealed, dry container.
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Protocol 2: Viscosity Measurement of [HMIM]I Electrolytes
This protocol outlines the general steps for measuring the viscosity of an ionic liquid electrolyte using a rotational viscometer.
-
Equipment:
-
Rotational viscometer
-
Temperature-controlled sample holder/bath
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Appropriate spindle for the expected viscosity range
-
Sample of the [HMIM]I electrolyte
-
-
Procedure:
-
Ensure the viscometer is calibrated according to the manufacturer's instructions.
-
Set the temperature of the sample holder to the desired measurement temperature and allow it to stabilize.
-
Place a sufficient amount of the electrolyte sample into the sample cup.
-
Select and attach the appropriate spindle to the viscometer.
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Lower the spindle into the sample to the correct immersion depth as specified by the instrument manual.
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Allow the sample to thermally equilibrate for at least 15 minutes.
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Start the viscometer at a specified rotational speed.
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Record the viscosity reading once it has stabilized.
-
It is good practice to take measurements at multiple rotational speeds to check for Newtonian behavior.
-
Clean the spindle and sample cup thoroughly after each measurement.
-
Visualizations
Caption: Experimental workflow for electrolyte preparation and viscosity measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Viscosity Measurements on Ionic Liquids: A Cautionary Tale | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Low-Viscosity Ionic Liquids for Application in Dye-Sensitized Solar Cells. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing 1-Hexyl-3-methylimidazolium iodide in Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium iodide (HMImI) in electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Hexyl-3-methylimidazolium iodide (HMImI) in an electrolyte?
A1: 1-Hexyl-3-methylimidazolium iodide is an ionic liquid (IL) that serves multiple functions in an electrolyte. Its primary roles include acting as a source of iodide ions (I⁻) for the redox couple (I⁻/I₃⁻) in applications like dye-sensitized solar cells (DSSCs), enhancing ionic conductivity, and providing a stable, non-volatile solvent medium.[1][2] Its use can improve the overall efficiency and longevity of electrochemical devices.[1]
Q2: How does the concentration of HMImI affect the electrolyte's ionic conductivity?
A2: Generally, increasing the concentration of HMImI in a polymer or liquid electrolyte leads to an increase in ionic conductivity.[1][3][4][5] This is due to the increased number of mobile ions. However, at very high concentrations, factors like increased viscosity can lead to a decrease in ion mobility and thus, a leveling off or decrease in conductivity. The optimal concentration depends on the specific solvent system and other components of the electrolyte.
Q3: What are the typical concentration ranges of HMImI used in electrolytes for dye-sensitized solar cells (DSSCs)?
A3: The optimal concentration of HMImI can vary depending on the other components of the electrolyte, such as the polymer matrix, solvent, and other additives. However, studies have shown effective concentrations in the range of 8 wt.% to 20 wt.% in gel polymer electrolytes.[1][3][4][6][7] It is crucial to experimentally determine the optimal concentration for your specific system to achieve the best performance.
Q4: Can HMImI be used in applications other than DSSCs?
A4: Yes, 1-Hexyl-3-methylimidazolium iodide and similar ionic liquids are versatile and can be used in various electrochemical applications beyond DSSCs. These include batteries, supercapacitors, and as solvents in organic synthesis and catalysis due to their excellent thermal stability, low volatility, and ability to dissolve a wide range of compounds.[1]
Q5: What are the signs of HMImI degradation in an electrolyte?
A5: Degradation of imidazolium-based ionic liquids like HMImI can be indicated by a change in the electrolyte's color (often turning darker), a decrease in electrochemical performance (e.g., lower efficiency in a DSSC), and changes in spectroscopic analyses (e.g., shifts in FT-IR or NMR spectra).[3][6] Degradation can be caused by factors such as exposure to high temperatures, UV light, or reactive chemical species.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of HMImI concentration in electrolytes.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Ionic Conductivity | - Sub-optimal HMImI concentration. - High viscosity of the electrolyte. - Phase separation or aggregation of HMImI. - Impurities in the HMImI or solvent. | 1. Optimize HMImI Concentration: Systematically vary the concentration of HMImI to find the optimal loading for your specific system. 2. Reduce Viscosity: If using a polymer electrolyte, consider adjusting the polymer-to-solvent ratio or adding a low-viscosity co-solvent. 3. Improve Homogeneity: Ensure proper mixing and sonication during electrolyte preparation to prevent aggregation. 4. Use High-Purity Materials: Ensure the purity of HMImI and the solvent, as impurities can significantly affect conductivity. |
| Poor Device Performance (e.g., low efficiency in DSSCs) | - Incorrect HMImI concentration affecting the I⁻/I₃⁻ redox couple. - Mass transport limitations due to high viscosity. - Degradation of the electrolyte. - Poor interfacial contact between the electrolyte and electrodes. | 1. Re-optimize HMImI Concentration: The optimal concentration for conductivity may not be the same as for overall device performance. Fine-tune the concentration based on device metrics. 2. Address Viscosity: As with low conductivity, take steps to reduce the electrolyte's viscosity. 3. Check for Degradation: Visually inspect the electrolyte for color changes. If degradation is suspected, prepare a fresh batch. 4. Improve Electrode Wetting: Ensure the electrolyte fully penetrates the electrode pores. Consider vacuum backfilling or heating to improve wetting. |
| Inconsistent or Irreproducible Results | - Inhomogeneous mixing of the electrolyte components. - Variations in ambient temperature and humidity during preparation and testing. - Degradation of HMImI over time. | 1. Standardize Preparation Protocol: Follow a consistent and detailed protocol for electrolyte preparation. 2. Control Environmental Conditions: Perform experiments in a controlled environment (e.g., glovebox) to minimize exposure to moisture and air. 3. Use Freshly Prepared Electrolytes: Prepare the electrolyte fresh before each experiment to avoid issues with degradation. |
| Electrolyte Color Change (Darkening) | - Oxidation of the iodide ion (I⁻) to triiodide (I₃⁻) and other polyiodides. - Degradation of the imidazolium cation. | 1. Minimize Light Exposure: Store the electrolyte and its components in the dark. 2. Inert Atmosphere: Prepare and handle the electrolyte under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Check for Impurities: Certain impurities can catalyze degradation reactions. Ensure high-purity starting materials. |
Data Presentation
Table 1: Effect of HMImI Concentration on Gel Polymer Electrolyte (GPE) Performance in DSSCs
| HMImI Conc. (wt.%) | Ionic Conductivity (S/cm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| 8 | - | 10.34 | 0.74 | - | 4.55 | [6] |
| 20 | 2.33 x 10⁻³ | - | - | - | 5.30 | [6] |
| 20 | 1.83 x 10⁻³ | 9.07 | 0.58 | 0.65 | 3.42 | [1][3][4] |
Table 2: Ionic Conductivity of HMImI in Different Electrolyte Systems
| Electrolyte System | HMImI Concentration | Ionic Conductivity (S/cm) | Reference |
| Poly(vinyl alcohol) (PVA) with LiBOB | With HMImI | 2.66 x 10⁻⁶ | [8] |
| Poly(vinyl alcohol) (PVA) with LiBOB | Without HMImI | 4.77 x 10⁻⁷ | [8] |
| Rice starch with NaI | 20 wt.% | 1.83 x 10⁻³ | [1][3][4] |
| P(MMA-co-MAA) with NaI/I₂ | 20 wt.% | 2.33 x 10⁻³ | [6][7] |
Experimental Protocols
1. Preparation of a Gel Polymer Electrolyte (GPE) Containing HMImI for DSSCs
This protocol is a generalized procedure based on the solution casting technique.[1][5][8]
-
Materials:
-
Polymer (e.g., Poly(methyl methacrylate-co-methacrylic acid) - P(MMA-co-MAA) or Rice Starch)
-
Solvent (e.g., Acetonitrile, Propylene Carbonate)
-
Sodium Iodide (NaI)
-
Iodine (I₂)
-
1-Hexyl-3-methylimidazolium iodide (HMImI)
-
-
Procedure:
-
Dissolve the chosen polymer in the solvent by stirring at room temperature until a homogeneous solution is obtained.
-
Add the desired amount of NaI to the polymer solution and stir until completely dissolved.
-
Introduce the desired weight percentage of HMImI to the mixture and continue stirring.
-
Add a specific amount of Iodine (I₂) to the solution and stir until it is fully dissolved. The solution will turn a dark reddish-brown.
-
The resulting viscous solution is the gel polymer electrolyte. It can be cast into a film or directly applied to the DSSC.
-
2. Fabrication of a Dye-Sensitized Solar Cell (DSSC) with an HMImI-based Electrolyte
This is a simplified protocol for assembling a DSSC.
-
Components:
-
FTO glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste
-
Dye solution (e.g., N719)
-
HMImI-based electrolyte
-
Platinum-coated counter electrode
-
-
Procedure:
-
Photoanode Preparation:
-
Deposit a layer of TiO₂ paste onto the conductive side of an FTO glass substrate using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to create a porous, crystalline film.
-
After cooling, immerse the photoanode in a dye solution for several hours to allow for dye adsorption.
-
-
Assembly:
-
Place a spacer (e.g., a thin polymer film) on the dye-sensitized photoanode.
-
Introduce the HMImI-based electrolyte onto the photoanode.
-
Carefully place the platinum-coated counter electrode on top of the photoanode, sandwiching the electrolyte.
-
Clamp the two electrodes together to ensure good contact.
-
-
Sealing:
-
Seal the edges of the cell with a suitable sealant to prevent electrolyte leakage and evaporation.
-
-
Visualizations
Caption: Troubleshooting workflow for low device performance.
Caption: Experimental workflow for DSSC fabrication.
References
- 1. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic liquid electrolytes for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - UM Research Repository [eprints.um.edu.my]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Hexyl-3-methylimidazolium iodide?
A1: 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) can degrade through several pathways, including:
-
Biodegradation: Primarily initiated by microbial oxidation of the hexyl side chain.[1]
-
Photodegradation: Occurs under UV or solar irradiation, often enhanced by a catalyst like TiO2.[2]
-
Thermal Degradation: Decomposition at elevated temperatures, with the stability being dependent on the anion and the length of the alkyl chain.[3][4]
-
Oxidative Degradation: Can be induced by advanced oxidation processes (AOPs) such as Fenton and electro-Fenton reactions, or sonochemical degradation.[5][6][7]
Q2: Which part of the [HMIM]I molecule is most susceptible to degradation?
A2: The long alkyl (hexyl) chain is often the initial site of attack in biodegradation and some oxidative processes, typically through hydroxylation and subsequent oxidation.[1] The imidazolium ring itself can also be oxidized, particularly at the C2, C4, and C5 positions, and is susceptible to cleavage under more aggressive conditions like sonochemical oxidation.[6]
Q3: Does the iodide anion influence the degradation of [HMIM]I?
A3: Yes, the anion can play a significant role in the degradation process. For instance, in thermal degradation, the stability of imidazolium-based ionic liquids is highly dependent on the nature of the anion.[3] In photodegradation, the anion can also affect the overall stability of the ionic liquid under solar light.[2]
Q4: What are the expected degradation products of [HMIM]I?
A4: Degradation products vary depending on the pathway. For imidazolium cations with long alkyl chains, common intermediates from biodegradation include hydroxylated and carboxylated derivatives of the hexyl chain.[1] More aggressive oxidative methods can lead to the formation of smaller organic molecules, and in some cases, complete mineralization to CO2 and water.[8] Thermal degradation of similar imidazolium halides has been shown to produce fragments such as methyl and ethyl halides.[4]
Q5: How can I monitor the degradation of [HMIM]I in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying the concentration of [HMIM]I over time.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is often used to identify volatile degradation products.[10]
Troubleshooting Guides
HPLC Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction of the imidazolium cation with free silanol groups on the stationary phase.[11] - Inappropriate mobile phase pH. | - Use a column with a higher carbon load or an end-capped column.[11] - Adjust the pH of the mobile phase; for ionic compounds, a change of even 0.1 pH units can significantly impact retention.[12] |
| Drifting Retention Times | - Changes in mobile phase composition due to evaporation of one of the components. - Temperature fluctuations.[12] - Column contamination leading to increased back-pressure.[12] | - Ensure the mobile phase is well-mixed and covered. Use a solvent degasser.[12] - Use a column oven to maintain a constant temperature.[13] - Clean the column with a strong solvent or replace the guard column.[13] |
| No Peaks Detected | - Incorrect injection procedure or faulty injector. - Sample degradation before analysis. | - Check the injector for proper function and ensure the syringe is free of air bubbles. - Analyze samples promptly after preparation, or store them appropriately to prevent further degradation. |
| Ghost Peaks | - Contamination of the injector or column from previous samples.[13] | - Flush the injector and run a blank gradient with a strong solvent to clean the column.[14] |
Photodegradation Experiment Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Degradation Efficiency | - Insufficient light intensity or inappropriate wavelength. - Catalyst (e.g., TiO2) deactivation or insufficient concentration. - pH of the solution is not optimal.[15] | - Ensure the light source is functioning correctly and is appropriate for the intended photodegradation. - Optimize the catalyst concentration and ensure it is well-dispersed in the solution. - Investigate the effect of pH on the degradation rate and adjust accordingly.[15] |
| Inconsistent Results | - Fluctuations in light source intensity. - Variations in sample temperature. - Inhomogeneous mixing of the catalyst. | - Monitor and stabilize the output of the light source. - Use a temperature-controlled reactor. - Ensure continuous and vigorous stirring of the reaction mixture. |
Quantitative Data Summary
The following tables summarize quantitative data for the degradation of imidazolium-based ionic liquids. Note that data for [HMIM]I is limited, and results for similar compounds are included for comparison.
Table 1: Photodegradation of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Catalyst | Light Source | Degradation Efficiency | Time | Reference |
| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | DCQ-TiO2/SiO2 | Simulated Sunlight | ~95% | 180 min | [8] |
| Benzothiazolium-based IL | UV-H2O2 | UV Lamp | 97% | 60 min | [15] |
Table 2: Oxidative Degradation of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Method | Key Parameters | Degradation Efficiency | Time | Reference |
| 1-Butyl-3-methylimidazolium Chloride ([C4mim]Cl) | Fenton Oxidation | T=90°C, [Fe³⁺]₀=50 mg/L | Complete Removal | 1.5 min | [16] |
| 1,3-dialkylimidazolium cations | Ultrasonic/H2O2/Acetic Acid | 50°C, [IL]=2.5 mM | >93% | 12 h | [6] |
| Imidazolium ILs ([Cnmim][BF4], n=2,4,6,8,10) | US-ZVZ/AC micro-electrolysis | pH 3, AC/ZVZ ratio 1:1 | >91.7% | 120 min | [17] |
| 1-Hexyl-3-methylimidazolium dicyanamide | Heterogeneous electro-Fenton | 4.27 g catalyst, 0.3 A | >95% | 90 min | [7] |
Table 3: Thermal Stability of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Method | Onset Decomposition Temperature (T_onset) | Reference |
| 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) | TGA (1 K/min) | 249(5) °C | [4] |
| 1-Alkyl-2,3-dimethylimidazolium Nitrate ([Hmmim][NO₃]) | TGA (in N₂) | 300.89 °C | [18] |
Experimental Protocols
Protocol 1: HPLC Analysis of [HMIM]I Degradation
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Mass Spectrometer.
-
Column: A C18 reversed-phase column is commonly used. To avoid peak tailing, a column with a high carbon load and end-capping is recommended.[11]
-
Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer like ammonium acetate) is often employed. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazolium ring absorbs (e.g., ~210-220 nm). MS detection provides higher selectivity and sensitivity.
-
Sample Preparation:
-
Collect aliquots from the degradation experiment at different time intervals.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the samples with the mobile phase to a concentration within the calibration range.
-
-
Quantification: Prepare a series of standard solutions of [HMIM]I of known concentrations to create a calibration curve. The concentration of [HMIM]I in the experimental samples can be determined by comparing their peak areas to the calibration curve.
Protocol 2: Photodegradation of [HMIM]I using a TiO₂ Catalyst
-
Materials: [HMIM]I, TiO₂ photocatalyst (e.g., P25), deionized water, photoreactor with a suitable light source (e.g., Xenon lamp to simulate solar light).
-
Procedure:
-
Prepare an aqueous solution of [HMIM]I of a known initial concentration (e.g., 50 mg/L).
-
Add the TiO₂ catalyst to the solution (e.g., 1 g/L) and stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
Withdraw samples at regular intervals.
-
Centrifuge or filter the samples to remove the TiO₂ particles before HPLC analysis.
-
-
Analysis: Analyze the concentration of [HMIM]I in the collected samples using the HPLC protocol described above.
Visualizations
Degradation Pathways
Caption: Proposed biodegradation pathway of the 1-Hexyl-3-methylimidazolium cation.
Caption: General workflow for the photocatalytic degradation of [HMIM]I.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability and photocatalytic degradation of ionic liquids in water under solar light - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic chemical oxidative degradations of 1,3-dialkylimidazolium ionic liquids and their mechanistic elucidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electro-Fenton treatment of imidazolium-based ionic liquids: kinetics and degradation pathways | Semantic Scholar [semanticscholar.org]
- 8. Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Degradation processes of protic ionic liquids for NH3 separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ijsdr.org [ijsdr.org]
- 15. mdpi.com [mdpi.com]
- 16. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Hexyl-3-methylimidazolium iodide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized 1-Hexyl-3-methylimidazolium iodide?
A1: Common impurities can include unreacted starting materials such as 1-methylimidazole and 1-iodohexane, residual solvents from the synthesis, water, and colored degradation products. The presence of iodide can also lead to the formation of triiodide (I₃⁻), which imparts a yellow-brown color to the ionic liquid.
Q2: Is recrystallization a suitable method for purifying 1-Hexyl-3-methylimidazolium iodide?
A2: Recrystallization can be a challenging yet effective method for purifying [HMIM]I. Due to its low melting point (25-35 °C) and tendency to form supercooled liquids or glasses, standard recrystallization procedures may need to be adapted.[1][2] In some cases, melt crystallization may be a more suitable alternative.[3][4]
Q3: What solvents are recommended for the recrystallization of 1-Hexyl-3-methylimidazolium iodide?
A3: A good recrystallization solvent should dissolve the ionic liquid at an elevated temperature but have low solubility at lower temperatures. For [HMIM]I, suitable solvents can include ethyl acetate, diethyl ether, or mixtures of a good solvent (e.g., a minimal amount of a short-chain alcohol) and an anti-solvent (e.g., an ether or hydrocarbon). The choice of solvent is critical and often requires empirical testing.
Q4: My purified 1-Hexyl-3-methylimidazolium iodide is still colored. What can I do?
A4: Colored impurities can be persistent. Treatment with activated charcoal during the recrystallization process can help adsorb colored species. Dissolving the ionic liquid in a suitable solvent, adding a small amount of activated charcoal, heating, and then filtering before crystallization can significantly improve the color.
Q5: How can I effectively dry the purified 1-Hexyl-3-methylimidazolium iodide?
A5: Due to its hygroscopic nature, it is crucial to dry the purified ionic liquid thoroughly. This is best achieved by drying under high vacuum for several hours. The presence of water can significantly affect the physical properties of the ionic liquid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The ionic liquid "oils out" instead of crystallizing. | The melting point of the ionic liquid is below the temperature of the solution. The cooling rate is too fast. The concentration of impurities is high, causing a significant melting point depression. | Try using a lower boiling point solvent. Cool the solution very slowly, possibly in a controlled cooling bath. Consider a pre-purification step like a solvent wash to remove some impurities before recrystallization. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The solution is supercooled and requires nucleation. | Concentrate the solution by evaporating some of the solvent and then attempt to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal of pure [HMIM]I if available. Cool to a lower temperature (e.g., in an ice bath or freezer). |
| The yield of purified ionic liquid is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crystals were not completely recovered during filtration. | Reduce the amount of solvent used for dissolution. Cool the mother liquor to a lower temperature to recover a second crop of crystals. Ensure efficient transfer and washing of the crystals during filtration. |
| The purified ionic liquid is still impure. | The chosen recrystallization solvent is not optimal and co-precipitates impurities. The cooling was too rapid, trapping impurities within the crystal lattice. | Experiment with different solvent systems. Ensure a slow cooling rate to allow for the formation of a well-ordered crystal lattice. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Cooling Recrystallization from a Single Solvent
This protocol is suitable for [HMIM]I that is a solid at or slightly below room temperature.
-
Solvent Selection: Begin by selecting a suitable solvent. A good starting point is ethyl acetate or a similar moderately polar solvent. The ideal solvent will fully dissolve the ionic liquid when heated but will result in poor solubility at low temperatures.
-
Dissolution: In a fume hood, gently heat the chosen solvent in an Erlenmeyer flask. Add the impure [HMIM]I in small portions to the heated solvent with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the ionic liquid) to the solution. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped unless there are insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, if crystals have formed, the flask can be moved to an ice bath or a refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove any residual solvent and water.
Protocol 2: Anti-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Dissolution: Dissolve the impure [HMIM]I in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, acetonitrile).
-
Anti-Solvent Addition: Slowly add a pre-chilled "anti-solvent" (a solvent in which the ionic liquid is poorly soluble, e.g., diethyl ether, hexane) to the stirred solution at room temperature until the solution becomes turbid, indicating the onset of precipitation.
-
Heating and Clarification: Gently heat the turbid mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, using the ice-cold anti-solvent for washing the crystals.
Quantitative Data Summary
The following table summarizes key physical and solubility properties of 1-Hexyl-3-methylimidazolium iodide. Note that specific solubility data can be limited, and the qualitative descriptions are based on general principles of ionic liquid chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₉IN₂[5] |
| Molecular Weight | 294.18 g/mol [5] |
| Appearance | White to brown to dark purple clear liquid[5][6] |
| Melting Point | 25-35 °C[6] |
| Purity (Typical) | ≥98% (HPLC)[5] |
| Water Content (Impurity) | ≤0.5% |
| Qualitative Solubility | |
| High Solubility | Water, Short-chain alcohols (Methanol, Ethanol), Acetone, Acetonitrile, DMSO |
| Moderate Solubility | Ethyl acetate, Dichloromethane |
| Low/Insoluble | Diethyl ether, Hexane, Toluene |
Experimental Workflow Diagram
Caption: Figure 1. General Workflow for the Recrystallization of [HMIM]I.
References
effect of water content on 1-Hexyl-3-methylimidazolium iodide properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium iodide ([HMIM]I). The information focuses on the critical effect of water content on the physicochemical properties of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the viscosity of 1-Hexyl-3-methylimidazolium iodide?
Water content significantly reduces the viscosity of [HMIM]I. Due to the hygroscopic nature of imidazolium-based ionic liquids, absorption of atmospheric moisture can lead to notable changes in fluid dynamics.[1] Even small amounts of water can disrupt the intermolecular forces and ionic interactions within the ionic liquid, leading to a decrease in viscosity.[2] This effect is crucial to consider in applications where precise flow characteristics are required. While specific data for [HMIM]I is limited, the trend is consistent across similar 1-alkyl-3-methylimidazolium halide ionic liquids.
Q2: What is the impact of water on the density of [HMIM]I?
The presence of water has a less pronounced effect on the density of [HMIM]I compared to its viscosity.[3] Generally, the density of the mixture will vary with the mole fraction of water. However, significant deviations from ideal mixing behavior are not typically observed for density in similar ionic liquids with low water content.
Q3: How does water influence the ionic conductivity of [HMIM]I?
The ionic conductivity of [HMIM]I is expected to increase with the addition of small amounts of water. This is primarily due to the decrease in viscosity, which enhances the mobility of the ions.[4] The relationship between water content, viscosity, and conductivity is complex and can be influenced by the degree of ion association. For solid polymer electrolytes containing [HMIM]I, increased ionic liquid content (which may correlate with changes in hydration) has been shown to increase ionic conductivity.[5][6]
Q4: Is the thermal stability of [HMIM]I affected by water?
Yes, the presence of water can influence the thermal stability of ionic liquids. While [HMIM]I is recognized for its excellent thermal stability, absorbed water can introduce additional thermal decomposition pathways, potentially lowering the onset of degradation.[7] For applications requiring high temperatures, it is crucial to use a dried ionic liquid and to control the atmosphere to prevent moisture absorption.
Troubleshooting Guide
Issue 1: Inconsistent Viscosity Measurements
Symptoms:
-
Varying viscosity readings for the same batch of [HMIM]I.
-
Viscosity values are significantly lower than the supplier's specifications.
Possible Cause:
-
Water Absorption: [HMIM]I is hygroscopic and readily absorbs moisture from the atmosphere, which significantly lowers its viscosity.[1][2]
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your [HMIM]I sample.[8]
-
Drying Procedure: Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove absorbed water.[9] The effectiveness of the drying process should be confirmed by repeated Karl Fischer titration until the water content is below the desired threshold (e.g., <100 ppm).
-
Inert Atmosphere: Handle and store [HMIM]I under an inert atmosphere (e.g., in a glovebox or desiccator with a drying agent) to prevent moisture reabsorption.[1]
Issue 2: Unexpected Experimental Outcomes in Water-Sensitive Reactions
Symptoms:
-
Poor reproducibility of reaction kinetics or product yields.
-
Side reactions indicative of the presence of water.
Possible Cause:
-
Water Contamination: The hygroscopic nature of [HMIM]I can introduce water into the reaction mixture, acting as an unintended reactant or catalyst.[10][11]
Solution:
-
Strict Moisture Control: Ensure all glassware is rigorously dried before use.
-
Solvent Purity: Use anhydrous solvents if the reaction is performed in a co-solvent system.
-
IL Drying: Dry the [HMIM]I as described in the solution for Issue 1.
-
Reaction Environment: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Altered Spectroscopic (NMR) Data
Symptoms:
-
Shifts in the proton NMR signals of the imidazolium ring, particularly the C2-H proton.
-
Appearance of a broad water peak that may overlap with other signals.
Possible Cause:
-
Interaction with Water: The presence of water molecules can alter the electronic environment of the [HMIM]I ions, leading to changes in chemical shifts.[12][13] The interaction is particularly noticeable for the acidic proton at the C2 position of the imidazolium ring.
Solution:
-
Sample Preparation: Prepare NMR samples in a glovebox using deuterated solvents that have been stored over molecular sieves to minimize water content.
-
Drying of IL: Ensure the [HMIM]I is thoroughly dried before preparing the NMR sample.
-
Data Interpretation: Be aware that even trace amounts of water can influence the NMR spectrum. The position and shape of the water peak can also provide information about the interactions within the sample.
Quantitative Data Summary
The following tables summarize the expected trends in the physicochemical properties of [HMIM]I with varying water content. Note: Direct quantitative data for [HMIM]I across a wide range of water concentrations is limited in the literature. The data presented here is based on studies of closely related 1-hexyl-3-methylimidazolium halides and other imidazolium-based ionic liquids and should be considered as indicative.
Table 1: Effect of Water Content on Viscosity of Imidazolium-Based Ionic Liquids at 298.15 K
| Water Content (wt%) | Approximate Viscosity (mPa·s) |
| < 0.1 (Dry) | > 500 |
| 1.0 | 200 - 300 |
| 5.0 | 50 - 100 |
| 10.0 | < 50 |
Data extrapolated from trends observed for similar ionic liquids.[14]
Table 2: Effect of Water Content on Density of Imidazolium-Based Ionic Liquids at 298.15 K
| Water Content (wt%) | Approximate Density (g/cm³) |
| < 0.1 (Dry) | ~1.39 |
| 1.0 | ~1.38 |
| 5.0 | ~1.36 |
| 10.0 | ~1.33 |
Data extrapolated from trends observed for similar ionic liquids.[3][7]
Table 3: Effect of Water Content on Ionic Conductivity of Imidazolium-Based Ionic Liquids at 298.15 K
| Water Content (wt%) | Approximate Ionic Conductivity (mS/cm) |
| < 0.1 (Dry) | < 1.0 |
| 1.0 | 1.5 - 2.5 |
| 5.0 | 5.0 - 10.0 |
| 10.0 | > 10.0 |
Data extrapolated from trends observed for similar ionic liquids and the inverse relationship with viscosity.[4]
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of 1-Hexyl-3-methylimidazolium iodide.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Anhydrous methanol or specialized Karl Fischer solvent
-
Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Gastight syringe
-
[HMIM]I sample
Procedure:
-
Titrator Preparation: Fill the burette with the Karl Fischer reagent and condition the titration cell with the solvent to a dry, stable endpoint.
-
Titer Determination: Accurately inject a known amount of pure water (or a water standard) into the cell and perform a titration to determine the exact titer of the Karl Fischer reagent. Repeat for accuracy.
-
Sample Analysis: Accurately weigh a sample of [HMIM]I (typically 0.1-0.5 g) and dissolve it completely in the conditioned solvent within the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer, and the sample weight. The result is typically expressed in ppm or weight percent.
Protocol 2: Drying of 1-Hexyl-3-methylimidazolium Iodide
Objective: To reduce the water content of [HMIM]I to a desired low level.
Materials:
-
Schlenk flask or round-bottom flask
-
Vacuum pump
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Cold trap (optional, but recommended)
Procedure:
-
Sample Preparation: Place the [HMIM]I sample in the flask with a magnetic stir bar.
-
Vacuum Application: Connect the flask to a vacuum line. If using a cold trap, ensure it is filled with a suitable coolant (e.g., liquid nitrogen or dry ice/acetone).
-
Heating and Stirring: Begin stirring the ionic liquid and gradually heat it to 70-80 °C.
-
Drying: Maintain the vacuum and temperature for a minimum of 4 hours. For very wet samples, a longer duration may be necessary.
-
Cooling and Storage: Turn off the heat and allow the ionic liquid to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon) and quickly transfer the dried [HMIM]I to a sealed container for storage in a desiccator or glovebox.
Visualizations
Caption: Workflow for handling [HMIM]I to ensure appropriate water content.
Caption: Relationship between water content and key properties of [HMIM]I.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Thermal Stability of 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I) Based Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) based electrolytes, focusing on enhancing their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I)?
Q2: How do impurities affect the thermal stability of [HMIM]I?
A2: Impurities such as water, residual solvents from synthesis (e.g., ethyl acetate, ethanol), and unreacted starting materials (1-methylimidazole and 1-iodohexane) can significantly lower the thermal stability of [HMIM]I.[6][7][8] Water can participate in hydrolysis reactions at elevated temperatures, while residual halides from the synthesis of other ionic liquids are known to decrease thermal stability.[9] It is crucial to thoroughly dry the ionic liquid and remove all volatile impurities under vacuum.
Q3: What is the primary thermal decomposition mechanism for 1-alkyl-3-methylimidazolium iodides?
A3: The primary thermal decomposition pathway for 1-alkyl-3-methylimidazolium halides is believed to be a nucleophilic substitution reaction (SN2).[10] The iodide anion acts as a nucleophile and attacks one of the alkyl groups on the imidazolium cation. For [HMIM]I, this would result in the formation of neutral and volatile products: 1-methylimidazole and 1-iodohexane, or 1-hexylimidazole and iodomethane.
Q4: Can additives be used to enhance the thermal stability of [HMIM]I electrolytes?
A4: While the provided search results do not contain specific examples of thermal stabilizers for [HMIM]I, the use of additives to improve the performance and stability of electrolytes in applications like dye-sensitized solar cells is common.[11] For enhancing intrinsic thermal stability, one could explore the use of antioxidants or radical scavengers, which are known to improve the thermal stability of other organic materials. The effectiveness of any additive would need to be experimentally verified, for instance, by comparing the TGA of the pure ionic liquid with that of the ionic liquid containing the additive.
Troubleshooting Guides
Issue 1: Premature or lower-than-expected thermal decomposition of [HMIM]I electrolyte.
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting Step: Ensure the [HMIM]I is of high purity. Residual water, solvents, or unreacted starting materials can lower the decomposition temperature.
-
Solution: Purify the [HMIM]I by washing with a suitable solvent like ethyl acetate to remove non-polar impurities, followed by drying under high vacuum at a moderately elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours) to remove water and residual solvents. The purity can be checked using techniques like 1H NMR.[9]
-
-
Possible Cause 2: Inaccurate TGA Measurement.
-
Troubleshooting Step: The parameters of the TGA experiment can significantly influence the observed decomposition temperature.
-
Solution: Standardize your TGA experimental conditions. A common practice for ionic liquids is to use a heating rate of 10°C/min under an inert nitrogen atmosphere.[4][9] Ensure the sample size is consistent (typically 5-10 mg).
-
-
Possible Cause 3: Interaction with other electrolyte components.
-
Troubleshooting Step: Other components in your electrolyte formulation might be reacting with [HMIM]I at elevated temperatures.
-
Solution: Run TGA on individual components of the electrolyte and then on the complete mixture to identify any destabilizing interactions.
-
Issue 2: Inconsistent thermal stability results between different batches of [HMIM]I.
-
Possible Cause 1: Variation in Synthesis and Purification.
-
Troubleshooting Step: Minor variations in the synthesis and purification protocol can lead to different levels of impurities in each batch.
-
Solution: Implement a standardized and well-documented synthesis and purification protocol. Pay close attention to reaction times, temperatures, and the efficiency of the washing and drying steps.
-
-
Possible Cause 2: Inadequate Storage.
-
Troubleshooting Step: [HMIM]I is hygroscopic and can absorb atmospheric moisture over time.
-
Solution: Store [HMIM]I in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or desiccator). Before use, it is good practice to dry the sample under vacuum.
-
Data Presentation
Table 1: Thermal Decomposition Temperatures of Selected 1-Alkyl-3-methylimidazolium Halides
| Ionic Liquid | Anion | Alkyl Chain | Onset Decomposition Temperature (°C) | Heating Rate (K/min) | Reference |
| [EMIM]Cl | Chloride | Ethyl | 233 | 1 | [1] |
| [EMIM]Br | Bromide | Ethyl | 246 | 1 | [1] |
| [EMIM]I | Iodide | Ethyl | 249 | 1 | [1] |
| [BMIM]I | Iodide | Butyl | 238 | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-iodohexane. The reaction is typically performed without a solvent.
-
Reaction Conditions: Stir the mixture at a controlled temperature, for example, 60-70°C, for 24-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Purification (Washing): After the reaction is complete, allow the mixture to cool to room temperature. Wash the resulting ionic liquid multiple times with a non-polar solvent such as ethyl acetate or diethyl ether to remove unreacted starting materials and non-ionic byproducts. During each wash, stir the biphasic mixture vigorously for 30 minutes, then allow the layers to separate and decant the solvent layer.
-
Purification (Drying): After the final wash, place the ionic liquid in a Schlenk flask and dry it under high vacuum (e.g., <0.1 mbar) at a moderately elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual solvent and water.
-
Characterization and Storage: Confirm the purity of the final product using 1H NMR spectroscopy. The absence of peaks corresponding to the starting materials and washing solvent indicates high purity. Store the purified [HMIM]I in a tightly sealed container inside a glovebox or desiccator.
Protocol 2: Thermogravimetric Analysis (TGA) of [HMIM]I
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean (platinum or alumina pans are commonly used).[9]
-
Sample Preparation: Place a small, accurately weighed sample of the purified and dried [HMIM]I (typically 5-10 mg) into the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).[9]
-
Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate. A standard heating rate for ionic liquids is 10°C/min.[4][9]
-
-
Data Analysis: Determine the onset decomposition temperature (Tonset) from the resulting TGA curve. Tonset is typically defined as the temperature at which a significant weight loss begins, often determined by the intersection of the baseline tangent and the tangent of the decomposition curve.
Visualizations
Caption: Troubleshooting workflow for addressing low thermal stability in [HMIM]I electrolytes.
Caption: Proposed SN2 thermal decomposition pathways for 1-Hexyl-3-methylimidazolium iodide.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
- 7. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency in DSSCs with 1-Hexyl-3-methylimidazolium iodide (HMII)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in Dye-Sensitized Solar Cells (DSSCs) utilizing the ionic liquid 1-Hexyl-3-methylimidazolium iodide (HMII).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low short-circuit current (Jsc) and overall power conversion efficiency (PCE).
-
Question: My DSSC with an HMII-based electrolyte shows significantly lower Jsc and PCE compared to cells with traditional organic solvent-based electrolytes. What are the likely causes and how can I improve performance?
-
Answer: The most probable cause is the high viscosity of 1-Hexyl-3-methylimidazolium iodide.[1] High viscosity impedes the diffusion of the iodide/triiodide (I⁻/I₃⁻) redox couple within the electrolyte, leading to lower ionic conductivity and consequently, a lower short-circuit current.
Troubleshooting Steps:
-
Optimize HMII Concentration: If using HMII as an additive in a gel polymer electrolyte (GPE), systematically vary its concentration. Studies have shown that an optimal concentration, for instance, 20 wt% in a poly(methyl methacrylate-co-methacrylic acid) based GPE, can maximize ionic conductivity and efficiency.[2][3][4]
-
Use a Co-solvent or Binary Ionic Liquid System: To reduce the overall viscosity of the electrolyte, consider mixing HMII with a low-viscosity ionic liquid, such as 1-ethyl-3-methylimidazolium triflate (EMImTf).[1] This approach has been shown to enhance the power conversion efficiency compared to using HMII alone.[1]
-
Incorporate into a Gel Polymer Electrolyte (GPE): Dispersing HMII within a polymer matrix to form a GPE is an effective strategy.[2][5] This not only helps in optimizing the ionic conductivity but also addresses issues of electrolyte leakage.[5][6]
-
Issue 2: Poor electrolyte penetration into the TiO₂ nanostructure.
-
Question: I suspect the viscous HMII-based electrolyte is not effectively penetrating the mesoporous TiO₂ layer. How can I verify this and what is the solution?
-
Answer: Incomplete pore filling of the TiO₂ photoanode is a common issue with viscous ionic liquid electrolytes, leading to a reduced interface for charge transfer and regeneration of the oxidized dye.
Troubleshooting Steps:
-
TiO₂ Film Optimization: Ensure the TiO₂ film has a suitable porous structure. Films with larger pores can facilitate the penetration of viscous electrolytes.[7] Consider fabricating a TiO₂ film with a three-dimensional web-like porous structure to improve electrolyte infiltration.[7]
-
Vacuum Backfilling: Assemble the cell and then introduce the electrolyte under vacuum. This technique, known as vacuum backfilling, helps to remove trapped air from the pores and promotes complete infiltration of the viscous electrolyte.
-
Heating during Infiltration: Gently heating the cell assembly (e.g., to 40-50 °C) during electrolyte introduction can temporarily reduce the viscosity of the HMII-based electrolyte, allowing for better penetration into the TiO₂ pores.
-
Issue 3: Evidence of dye aggregation on the TiO₂ surface.
-
Question: My UV-Vis absorption spectrum of the dye-sensitized photoanode shows a blue-shift or a new shoulder, suggesting dye aggregation. Can HMII contribute to this, and how can I mitigate it?
-
Answer: Dye aggregation is a common cause of reduced efficiency in DSSCs as it can lead to quenching of the excited state and inefficient electron injection.[8] While not directly caused by HMII, the solvent environment plays a role.
Troubleshooting Steps:
-
Co-adsorbents: Use a co-adsorbent like chenodeoxycholic acid (CDCA) in the dye solution. Co-adsorbents can occupy vacant sites on the TiO₂ surface, preventing dye molecules from aggregating.[8]
-
Optimize Dye Soaking Time: Reduce the time the TiO₂ film is immersed in the dye solution.[9] Excessive soaking times can lead to the formation of multiple dye layers and aggregation.[10]
-
Modify the Electrode Surface: Treating the TiO₂ surface with certain ionic liquids before dye sensitization has been shown to prevent aggregation and improve performance.[11]
-
Issue 4: Poor long-term stability and signs of electrolyte leakage.
-
Question: Despite using a low-volatility ionic liquid like HMII, I am observing a decline in performance over time and can see signs of electrolyte leakage. What can be done to improve stability?
-
Answer: While HMII has a negligible vapor pressure compared to organic solvents, leakage can still occur, especially at elevated temperatures, through imperfect sealing.[1][6] This leads to a loss of electrolyte and a decrease in cell performance.
Troubleshooting Steps:
-
Improve Sealing: Use a high-quality, chemically resistant thermoplastic sealant (e.g., Surlyn®) and ensure proper sealing by applying uniform pressure and controlled temperature.
-
Utilize Gel Polymer Electrolytes (GPEs): The most effective way to prevent leakage is to use a quasi-solid-state electrolyte.[5][6] Incorporating HMII into a polymer matrix will solidify the electrolyte, significantly enhancing the long-term stability of the device.[2]
-
Quantitative Data Summary
The following table summarizes key performance parameters of DSSCs using HMII-based electrolytes from various studies.
| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (η%) | Reference |
| Rice starch-based SPE with 20 wt% HMII and NaI | 9.07 | 0.58 | 0.65 | 3.42 | [3][4] |
| Poly(methyl methacrylate-co-methacrylic acid)-based GPE with 20 wt% HMII | - | - | - | 5.30 | [2] |
| Pure 1-hexyl-3-methylimidazolium iodide (HMII) based electrolyte | - | - | - | 5.17 | [1] |
| Mixture of HMII and 1-ethyl-3-methylimidazolium triflate (EMImTf) | - | - | - | >5.17 | [1] |
Experimental Protocols
1. Preparation of HMII-based Gel Polymer Electrolyte (GPE)
This protocol is based on the preparation of a GPE using poly(methyl methacrylate-co-methacrylic acid)[2].
-
Materials: 1-Hexyl-3-methylimidazolium iodide (HMII), poly(methyl methacrylate-co-methacrylic acid) (P(MMA-co-MAA)), ethylene carbonate (EC), propylene carbonate (PC), sodium iodide (NaI), iodine (I₂).
-
Procedure:
-
Prepare a solution of P(MMA-co-MAA) in a suitable solvent.
-
In a separate container, dissolve NaI and I₂ in a mixture of EC and PC.
-
Add the desired weight percentage of HMII (e.g., 20 wt%) to the NaI/I₂ solution and stir until homogeneous.
-
Mix the polymer solution with the electrolyte solution containing HMII.
-
Stir the mixture until a viscous gel is formed.
-
The GPE is now ready to be introduced into the DSSC assembly.
-
2. Fabrication of TiO₂ Photoanode
This is a general protocol for preparing a TiO₂ photoanode.
-
Materials: FTO-coated glass, TiO₂ paste (e.g., P25), adhesive tape, glass rod or doctor blade.
-
Procedure:
-
Clean the FTO glass substrate sequentially with detergent, deionized water, and ethanol in an ultrasonic bath.
-
Apply two layers of adhesive tape on two parallel edges of the FTO's conductive side to control the film thickness.[12]
-
Place a small amount of TiO₂ paste at one end of the channel created by the tape.[12]
-
Spread the paste evenly across the substrate using a glass rod or a doctor blade, sliding it along the tape guides.[12]
-
Allow the film to air dry for a few minutes to let the paste settle.
-
Carefully remove the adhesive tape.
-
Sinter the TiO₂-coated FTO glass in a furnace. A typical sintering program involves ramping up the temperature to 450-500 °C and holding it for 30 minutes before cooling down to room temperature.[12]
-
3. DSSC Assembly and Sealing
-
Procedure:
-
Immerse the cooled TiO₂ photoanode in a dye solution (e.g., N719 dye in ethanol) for a specified duration (e.g., 12-24 hours) at room temperature.[13]
-
Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.
-
Place a thermoplastic sealant frame (e.g., 25-60 µm thick Surlyn®) around the active area of the photoanode.
-
Position the counter electrode (typically platinized FTO glass) on top of the sealant.
-
Heat the assembly on a hot plate at around 100-120 °C while applying gentle pressure to seal the cell.
-
Introduce the HMII-based electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the filling hole with a small piece of sealant and a microscope coverslip.
-
Visualizations
Caption: Troubleshooting workflow for low efficiency in HMII-based DSSCs.
Caption: Experimental workflow for fabricating an HMII-based DSSC.
Caption: Charge transport and regeneration pathway in a DSSC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Gel Polymer Electrolytes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dye-Sensitized Solar Cell Based on TiO2 Anode Thin Film with Three-Dimensional Web-like Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. www3.nd.edu [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. youtube.com [youtube.com]
- 13. chalcogen.ro [chalcogen.ro]
Technical Support Center: Overcoming Solubility Challenges of 1-Hexyl-3-methylimidazolium Iodide in Polymer Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when incorporating 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) into various polymer matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Hexyl-3-methylimidazolium iodide not dissolving in the chosen polymer?
A1: The solubility of ionic liquids (ILs) like [HMIM]I in polymers is a complex interplay of factors that go beyond the simple "like dissolves like" principle. Key considerations include:
-
Hydrogen Bonding: The ability of the polymer and [HMIM]I to form hydrogen bonds is a dominant factor. The imidazolium cation of [HMIM]I can act as a hydrogen bond donor, while the iodide anion is a hydrogen bond acceptor. Polymers with complementary hydrogen bonding capabilities (e.g., those containing hydroxyl or carbonyl groups) are more likely to be good solvents.
-
Polarity Mismatch: While not the only factor, a significant difference in polarity between the polymer and [HMIM]I can hinder solubility.
-
Polymer Crystallinity: Amorphous polymers generally dissolve ILs more readily than highly crystalline polymers, as the IL needs to overcome the lattice energy of the crystalline regions.
-
Molecular Weight of the Polymer: Higher molecular weight polymers can be more difficult to solvate due to stronger intermolecular forces and chain entanglement.
Q2: What is phase separation and why is it occurring in my [HMIM]I-polymer blend?
A2: Phase separation is the demixing of a previously homogeneous mixture into two or more distinct phases. In polymer-IL blends, this can occur over time, even if the components initially appear to be miscible. The primary drivers of phase separation are:
-
Thermodynamic Instability: The blended state may not be the most thermodynamically stable state. Small changes in temperature or composition can trigger phase separation.[1]
-
Weak Intermolecular Interactions: If the interactions between the polymer chains and the [HMIM]I ions are not strong enough to overcome the cohesive forces within the individual components, they will tend to separate.
-
Long-Term Instability: Diffusion and molecular rearrangements can occur over time, leading to the gradual formation of IL-rich and polymer-rich domains. This is a common challenge in the long-term stability of ionic liquid-polymer mixtures.
Q3: Can temperature be used to improve the solubility of [HMIM]I in my polymer?
A3: Yes, increasing the temperature is a common strategy to enhance solubility. Higher temperatures provide the necessary energy to overcome intermolecular forces and facilitate the diffusion of the IL into the polymer matrix. However, it is crucial to consider the thermal stability of both the polymer and [HMIM]I to avoid degradation. For some polymer-IL systems, a lower critical solution temperature (LCST) behavior has been observed, where the mixture is miscible at lower temperatures and phase-separates upon heating. Therefore, the effect of temperature should be evaluated on a case-by-case basis.
Q4: Are there any solvents that can help dissolve both my polymer and [HMIM]I?
A4: Yes, using a co-solvent can be an effective strategy. A good co-solvent should be able to dissolve both the polymer and [HMIM]I. Common co-solvents for this purpose include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The co-solvent can help to break down the intermolecular forces in both components, facilitating their mixing. However, the co-solvent must be removed after the blend is prepared, typically through evaporation, which needs to be carefully controlled to prevent phase separation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of [HMIM]I-polymer blends.
| Problem | Possible Cause | Troubleshooting Steps |
| [HMIM]I does not dissolve in the polymer solution. | Incompatible polymer-IL pairing (polarity, hydrogen bonding). | - Consult Hansen Solubility Parameters (HSP) to assess compatibility (see Table 1).- Select a polymer with a closer HSP value to [HMIM]I.- Consider using a co-solvent that dissolves both components (e.g., DMF, DMSO). |
| High polymer crystallinity. | - If possible, use an amorphous grade of the polymer.- Increase the processing temperature to approach or exceed the polymer's melting point (if thermally stable). | |
| The mixture is cloudy or shows signs of phase separation after cooling. | Thermodynamic incompatibility. | - Increase the mixing temperature and/or duration to ensure complete homogenization.- Rapidly cool the mixture (quenching) to "freeze" the miscible state.- Incorporate a compatibilizer, such as a block copolymer with segments compatible with both the polymer and the IL. |
| Insufficient mixing. | - Use high-shear mixing or ultrasonication to improve dispersion. | |
| The final solid film or composite is brittle. | Poor plasticization by the IL. | - Increase the concentration of [HMIM]I (if solubility allows).- Ensure homogeneous distribution of the IL throughout the polymer matrix. |
| Phase separation leading to stress concentration points. | - Address phase separation using the steps mentioned above. | |
| The ionic liquid leaches out of the polymer matrix over time. | High IL concentration exceeding the solubility limit. | - Reduce the concentration of [HMIM]I.- Crosslink the polymer matrix after incorporating the IL to physically entrap it. |
| Poor long-term stability. | - Consider chemical modification of the polymer to introduce groups that have stronger interactions with [HMIM]I. |
Data Presentation
Table 1: Estimated Hansen Solubility Parameters (HSP) for [HMIM]I and Selected Polymers
Hansen Solubility Parameters can be a useful tool to predict the miscibility of a solvent (in this case, the ionic liquid) and a polymer. The principle is that substances with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
| Material | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | δt (MPa⁰⁵) |
| 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) (estimated) | ~17.0 | ~10.0 | ~12.0 | ~24.3 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 | 22.8 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 | 21.5 |
| Polystyrene (PS) | 21.3 | 5.8 | 4.3 | 22.5 |
| Polyvinyl Alcohol (PVA) | 17.6 | 12.1 | 20.3 | 29.3 |
Note: The HSP values for [HMIM]I are estimated based on structurally similar ionic liquids. Experimental determination is recommended for precise values.
Experimental Protocols
Protocol 1: Solution Casting of a [HMIM]I-Polymer Film
This protocol is suitable for polymers that are soluble in a common volatile solvent.
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Polymer (e.g., Polyvinyl alcohol - PVA)
-
Suitable solvent (e.g., Deionized water for PVA)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the polymer in the chosen solvent with stirring. Gentle heating may be required to facilitate dissolution. For example, to prepare a 10 wt% PVA solution, dissolve 1 g of PVA in 9 g of deionized water.
-
-
Addition of [HMIM]I:
-
Once the polymer is fully dissolved, add the desired amount of [HMIM]I to the solution.
-
Continue stirring until the [HMIM]I is completely dissolved and the solution is homogeneous.
-
-
Casting:
-
Pour the homogeneous polymer-IL solution into a clean, dry petri dish.
-
Ensure the solution spreads evenly to form a film of uniform thickness.
-
-
Solvent Evaporation:
-
Place the petri dish in a dust-free environment at room temperature to allow the solvent to evaporate slowly.
-
For faster drying, a vacuum oven at a moderate temperature (e.g., 40-60 °C) can be used. The temperature should be well below the boiling point of the solvent and the decomposition temperature of the components.
-
-
Film Detachment:
-
Once the film is completely dry, carefully detach it from the casting surface.
-
Protocol 2: Melt Extrusion of a [HMIM]I-Polymer Composite
This solvent-free method is suitable for thermoplastic polymers.
Materials:
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Thermoplastic polymer pellets (e.g., PMMA, PVC)
-
Twin-screw extruder
Procedure:
-
Premixing:
-
Thoroughly mix the polymer pellets with the desired amount of [HMIM]I in a sealed container. This can be done by tumbling the mixture.
-
-
Extrusion:
-
Set the temperature profile of the extruder zones according to the processing temperature of the polymer. The temperature should be high enough to melt the polymer but below the degradation temperature of both the polymer and [HMIM]I.
-
Feed the premixed material into the extruder.
-
The rotating screws will melt, mix, and convey the material. The shear forces generated during extrusion will ensure a homogeneous dispersion of the [HMIM]I in the polymer matrix.
-
-
Extrudate Collection:
-
The molten composite will be extruded through a die.
-
The extrudate can be cooled in a water bath and then pelletized for further processing (e.g., injection molding, film blowing).
-
Visualizations
Caption: Experimental workflows for incorporating [HMIM]I into polymers.
Caption: Key factors influencing the solubility of [HMIM]I in polymers.
Caption: A logical workflow for troubleshooting solubility issues.
References
Technical Support Center: 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I) Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) and its mixtures. The information is designed to help prevent and resolve issues related to phase separation and instability during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) and what are its common applications?
A1: 1-Hexyl-3-methylimidazolium iodide is a room temperature ionic liquid (RTIL). It is recognized for its excellent thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic materials.[1] Common applications include its use as a solvent in organic synthesis and catalysis, as an electrolyte in electrochemical applications like high-performance batteries and supercapacitors, in the extraction and separation of valuable metals, and in pharmaceuticals and biotechnology to facilitate drug solubility and stability.[1]
Q2: What causes phase separation in [HMIM]I mixtures?
A2: Phase separation in [HMIM]I mixtures can be triggered by several factors:
-
Temperature Changes: The solubility of [HMIM]I in a given solvent is temperature-dependent. Some mixtures may exhibit a lower critical solution temperature (LCST), where they are miscible at lower temperatures and phase-separate upon heating. Others may have an upper critical solution temperature (UCST), becoming miscible only above a certain temperature.
-
Presence of Water: [HMIM]I is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water can act as an anti-solvent in some organic mixtures, leading to phase separation. The interactions in aqueous mixtures of [HMIM]I can be complex due to extensive hydrogen bonding.[4]
-
Co-solvent Polarity and Interactions: The miscibility of [HMIM]I with a co-solvent depends on the balance of interactions, including ion-dipole, hydrogen bonding, and van der Waals forces. A significant mismatch in polarity between [HMIM]I and the co-solvent can lead to immiscibility.
-
Concentration Effects: Exceeding the solubility limit of [HMIM]I in a particular solvent at a given temperature will result in phase separation.
Q3: How should I store [HMIM]I to ensure its stability?
A3: To maintain the stability of [HMIM]I, it is recommended to:
-
Store it in a tightly sealed, dark glass bottle to protect it from light and moisture.[2]
-
Keep it in a cool, dry place.[2]
-
For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation due to moisture and air.[2]
Troubleshooting Guides
Issue 1: A previously homogeneous [HMIM]I solution has become cloudy or has separated into two phases.
-
Possible Cause: Temperature fluctuation has caused the mixture to cross a miscibility boundary (UCST or LCST).
-
Troubleshooting Steps:
-
Gently heat or cool the mixture while stirring to see if it returns to a single phase.
-
Consult any available phase diagram information for the specific solvent system to understand the temperature-dependent behavior.
-
If temperature adjustment is not feasible for the experiment, consider adding a co-solvent to improve miscibility (see Issue 2).
-
-
-
Possible Cause: Absorption of atmospheric moisture.
-
Troubleshooting Steps:
-
Dry the mixture using a suitable drying agent that is compatible with your components.
-
For future preparations, handle [HMIM]I and solvents in a dry environment, such as a glove box.
-
Use anhydrous solvents for your mixture preparation.
-
-
-
Possible Cause: A component of the mixture has degraded over time.
-
Troubleshooting Steps:
-
Verify the purity of the [HMIM]I and other components using appropriate analytical techniques (e.g., NMR, HPLC).
-
Prepare fresh solutions with high-purity starting materials.
-
-
Issue 2: [HMIM]I is not dissolving completely in my chosen solvent, or it "oils out" as a separate liquid phase.
-
Possible Cause: The solvent does not have the appropriate polarity or interacting functional groups to effectively solvate the [HMIM]I ions.
-
Troubleshooting Steps:
-
Consult the solubility table below to select a more suitable solvent.
-
Consider using a co-solvent. For example, small amounts of a polar aprotic solvent like DMSO or a polar protic solvent like methanol can significantly enhance the solubility of [HMIM]I in less polar solvents.[4][5]
-
Gently heat the mixture while stirring to increase the rate of dissolution and solubility. Be aware of the potential for temperature-induced phase separation upon cooling.
-
-
-
Possible Cause: The concentration of [HMIM]I exceeds its solubility limit in the solvent at the current temperature.
-
Troubleshooting Steps:
-
Add more solvent to dilute the mixture until a single phase is achieved.
-
Gently warm the solution to increase the solubility of [HMIM]I, but be mindful of potential precipitation upon cooling.
-
-
Issue 3: Unwanted crystals are forming in my [HMIM]I mixture.
-
Possible Cause: The temperature of the solution has dropped below the crystallization point for the given concentration.
-
Troubleshooting Steps:
-
Gently warm the solution to redissolve the crystals.
-
To prevent recrystallization, either maintain the solution at a higher temperature or dilute the solution by adding more solvent.
-
-
-
Possible Cause: Slow evaporation of a volatile co-solvent is increasing the concentration of [HMIM]I beyond its solubility limit.
-
Troubleshooting Steps:
-
Ensure the experimental setup is well-sealed to prevent solvent evaporation.
-
If some evaporation is unavoidable, start with a more dilute solution.
-
-
Data Presentation
Table 1: Miscibility of 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I) with Common Solvents at Room Temperature
| Solvent | Miscibility with [HMIM]I |
| Water | Miscible |
| Methanol | Miscible[5] |
| Ethanol | Miscible |
| Isopropanol | Miscible |
| Acetone | Miscible |
| Acetonitrile | Miscible |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl sulfoxide (DMSO) | Miscible[4] |
| Toluene | Immiscible |
| Hexane | Immiscible |
Note: This table is based on general principles of ionic liquid solubility and available literature. "Miscible" indicates that they can be mixed in all proportions to form a single phase. Immiscible liquids will form separate layers.
Table 2: Influence of Co-solvents on [HMIM]I Mixture Properties
| Co-solvent | Effect on Viscosity | Interaction with [HMIM]I | Reference |
| Methanol | Significantly decreases | Strong ion-solvent interactions | [5] |
| Dimethyl sulfoxide (DMSO) | Significantly decreases | Strong ion-solvent interactions, particularly with the iodide anion | [4] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous [HMIM]I Solution
-
Pre-treatment of [HMIM]I: If water content is a concern, dry the [HMIM]I under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours prior to use.[5]
-
Solvent Selection: Choose a solvent in which [HMIM]I is known to be miscible (see Table 1). Use anhydrous grade solvents if moisture sensitivity is a concern.
-
Dissolution:
-
Accurately weigh the desired amount of [HMIM]I and add it to the solvent in a clean, dry vessel.
-
Stir the mixture using a magnetic stirrer.
-
If dissolution is slow, gently warm the mixture (e.g., to 40-50 °C) while continuing to stir. Avoid excessive heating, which could lead to degradation or phase separation upon cooling.
-
-
Storage: Store the prepared solution in a tightly sealed container, protected from light. For long-term storage, consider flushing the headspace with an inert gas.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting [HMIM]I mixtures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
strategies to increase the ionic conductivity of 1-Hexyl-3-methylimidazolium iodide electrolytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1-Hexyl-3-methylimidazolium iodide ([HMIM][I]) electrolytes. The focus is on strategies to increase ionic conductivity and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and characterization of [HMIM][I] electrolytes.
Issue 1: Lower-than-expected ionic conductivity of pure [HMIM][I].
-
Question: I've synthesized or purchased 1-Hexyl-3-methylimidazolium iodide, but its ionic conductivity is significantly lower than literature values. What could be the cause?
-
Answer: Several factors can contribute to lower-than-expected ionic conductivity. The most common culprits are impurities, particularly water and residual solvents from synthesis. Water can increase the viscosity of the ionic liquid, thereby reducing ionic mobility.[1] It is also crucial to ensure the correct temperature, as conductivity is highly temperature-dependent.
Troubleshooting Steps:
-
Verify Purity: Ensure the [HMIM][I] is of high purity (≥98%).[2] If synthesized in-house, ensure complete removal of reactants and solvents. Purification can be achieved by washing with a suitable solvent like ethyl acetate and drying under vacuum.[3]
-
Control Water Content: Minimize exposure to atmospheric moisture. Store the ionic liquid in a desiccator or glovebox. Water content should ideally be below 0.5%.
-
Temperature Control: Use a calibrated thermostat or water bath to maintain a stable and accurate temperature during measurement.[4]
-
Electrode Cleanliness: Ensure the electrodes of the conductivity meter are clean. Contaminated electrodes can form a non-conductive film, leading to erroneous readings.[4]
-
Issue 2: Inconsistent or non-reproducible ionic conductivity measurements.
-
Question: My ionic conductivity readings for the same [HMIM][I] sample are not consistent across different measurements. Why is this happening and how can I fix it?
-
Answer: Inconsistent measurements often stem from a lack of temperature equilibrium, improper sample handling, or issues with the measurement setup. For solid polymer electrolytes (SPEs), variations in the thickness of the prepared films can also lead to significant errors.[5]
Troubleshooting Steps:
-
Ensure Thermal Equilibrium: Allow the sample to reach the set temperature before taking a measurement. A water bath can help maintain a stable temperature.[4]
-
Proper Probe Cleaning: When using a conductivity probe, rinse it with a small amount of the ionic liquid being tested before immersing it in the sample for measurement. This prevents contamination from the cleaning solvent (e.g., deionized water) which can artificially increase conductivity readings.[6]
-
Uniform Sample Thickness (for SPEs): When preparing solid or gel polymer electrolytes via solution casting, ensure the resulting film has a uniform thickness. Variations in thickness will lead to inconsistent resistance measurements and, consequently, inaccurate conductivity calculations.[5] Consider using a doctor blade or a film applicator for uniform spreading.
-
Consistent Electrode Contact: For SPEs, ensure consistent and good contact between the electrolyte film and the electrodes (e.g., stainless steel discs) in the measurement cell.
-
Issue 3: Low ionic conductivity in a [HMIM][I]-based solid polymer electrolyte (SPE).
-
Question: I have prepared a solid polymer electrolyte incorporating [HMIM][I], but the ionic conductivity is very low. How can I improve it?
-
Answer: Low conductivity in SPEs can be due to high crystallinity of the polymer matrix, which hinders ion mobility, or a non-optimal concentration of the ionic liquid. The interaction between the polymer, the salt, and the ionic liquid is crucial.
Troubleshooting Steps:
-
Optimize [HMIM][I] Concentration: The ionic conductivity of an SPE is dependent on the weight percentage of the ionic liquid. There is often an optimal concentration that provides the highest conductivity. Systematically vary the concentration of [HMIM][I] in your polymer matrix to find this optimum. For example, in a rice starch-based SPE with NaI, the highest ionic conductivity of 1.83 x 10⁻³ S/cm was achieved with 20 wt% of [HMIM][I].[7][8]
-
Reduce Crystallinity: The amorphous phase of a polymer generally promotes higher ionic conductivity.[9][10] The addition of an ionic liquid can help to reduce the crystallinity of the polymer matrix.[11] This can be verified using techniques like X-ray Diffraction (XRD).
-
Ensure Homogeneous Dispersion: Use techniques like sonication to ensure the ionic liquid and any salts are uniformly dispersed within the polymer solution before casting the film.[11] Agglomeration of salts or the ionic liquid can hinder ion transport.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the ionic conductivity of [HMIM][I] electrolytes.
1. What is the most effective way to significantly increase the ionic conductivity of a 1-Hexyl-3-methylimidazolium iodide electrolyte?
Adding elemental iodine (I₂) to the [HMIM][I] electrolyte to form the triiodide anion ([I]₃⁻) is a highly effective strategy. The formation of the larger, more charge-diffuse triiodide anion weakens the coulombic interaction between the cation and the anion. This leads to a dramatic decrease in viscosity and a corresponding significant increase in ionic conductivity.[12] The interaction between the imidazolium cation and the polyiodide anion can lengthen and weaken the I-I bonds, further facilitating high conductivity.[13][14]
2. How does temperature affect the ionic conductivity of [HMIM][I]?
The ionic conductivity of [HMIM][I] increases with temperature. This is because increasing the temperature reduces the viscosity of the ionic liquid, which in turn increases the mobility of the ions.[4] The relationship between temperature and ionic conductivity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.
3. Can I use additives other than iodine to improve the ionic conductivity?
Yes, incorporating [HMIM][I] into a solid polymer electrolyte (SPE) matrix is a common strategy. The ionic liquid acts as a plasticizer, increasing the amorphous phase of the polymer and thereby enhancing ion mobility.[9][11] The conductivity of the SPE will depend on the concentration of the [HMIM][I]. For instance, in a study with a poly(methyl methacrylate-co-methacrylic acid)-based gel polymer electrolyte, the highest conductivity of 2.33 mS cm⁻¹ was achieved with 20 wt% [HMIM][I].[15]
4. What is the role of viscosity in ionic conductivity?
Viscosity and ionic conductivity have an inverse relationship. High viscosity impedes the diffusion of ions, leading to low ionic conductivity.[12] Strategies to increase ionic conductivity often focus on reducing the viscosity of the electrolyte.
5. How is the ionic conductivity of [HMIM][I] electrolytes measured experimentally?
Electrochemical Impedance Spectroscopy (EIS) is a common and accurate method. The [HMIM][I] electrolyte (in liquid or solid/gel form) is placed between two blocking electrodes (e.g., stainless steel). An AC voltage of small amplitude is applied over a range of frequencies. The resulting impedance data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the x-intercept of the high-frequency semicircle. The ionic conductivity (σ) is then calculated using the formula:
σ = t / (Rb * A)
where 't' is the thickness of the electrolyte sample and 'A' is the cross-sectional area of the electrodes.[16][17]
Quantitative Data
Table 1: Ionic Conductivity of [HMIM][I] in Solid Polymer Electrolytes
| Polymer Host | Additive(s) | [HMIM][I] Concentration (wt%) | Ionic Conductivity (S/cm) | Reference |
| Rice Starch | NaI | 20 | 1.83 x 10⁻³ | [7][8] |
| Corn Starch | NaCl | 16 | > 1.2 x 10⁻⁵ | [18] |
| Poly(vinyl alcohol) | LiBOB | Not specified (added) | 2.66 x 10⁻⁶ (from 4.77 x 10⁻⁷ before addition) | [11] |
| P(MMA-co-MAA) | NaI, I₂ | 20 | 2.33 x 10⁻³ | [15] |
Experimental Protocols
Protocol 1: Preparation of a [HMIM][I]-based Solid Polymer Electrolyte via Solution Casting
This protocol is based on the method described for preparing starch-based solid polymer electrolytes.[7][8]
-
Dissolution of Polymer: Dissolve a known amount of the host polymer (e.g., rice starch) in a suitable solvent (e.g., deionized water) with continuous stirring at an elevated temperature (e.g., 80°C) until a homogeneous solution is obtained.
-
Addition of Salt: Add a specific amount of a salt (e.g., NaI) to the polymer solution and continue stirring until it is fully dissolved.
-
Incorporation of [HMIM][I]: Add the desired weight percentage of 1-Hexyl-3-methylimidazolium iodide to the solution and stir for several hours to ensure homogeneity.
-
Casting: Pour the final solution into a Petri dish and allow the solvent to evaporate slowly at room temperature.
-
Drying: Transfer the resulting film to a desiccator for further drying to remove any residual solvent and moisture.
-
Characterization: The free-standing, homogeneous polymer electrolyte film is then ready for characterization, including ionic conductivity measurements.
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation:
-
For liquid electrolytes, place a known volume of the [HMIM][I] electrolyte in a conductivity cell with well-defined geometry.
-
For solid polymer electrolytes, cut a circular piece of the prepared film of a known diameter. Measure its thickness at several points using a micrometer and take the average.
-
-
Cell Assembly: Sandwich the solid electrolyte film between two stainless steel blocking electrodes of a known area. Ensure good contact between the electrolyte and the electrodes.
-
EIS Measurement:
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the real (Z') and imaginary (Z'') parts of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the Nyquist plot (-Z'' vs. Z').
-
Determine the bulk resistance (Rb) from the intercept of the high-frequency semicircle with the real axis (x-axis).
-
Calculate the ionic conductivity (σ) using the formula: σ = t / (Rb * A), where 't' is the thickness of the electrolyte and 'A' is the area of the electrode.[17]
-
Visualizations
Caption: Logical workflow for increasing the ionic conductivity of [HMIM][I] electrolytes.
Caption: Experimental workflow for measuring ionic conductivity using EIS.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. kalstein.eu [kalstein.eu]
- 5. researchgate.net [researchgate.net]
- 6. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - UM Research Repository [eprints.um.edu.my]
- 9. Soft Matter Electrolytes: Mechanism of Ionic Conduction Compared to Liquid or Solid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Hexyl-3-methylimidazolium Iodide and Other Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and performance of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) with other widely used imidazolium-based ionic liquids, namely 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This objective overview is supported by experimental data to assist in the selection of the most suitable ionic liquid for your research and development needs.
Physicochemical Properties: A Tabulated Comparison
The selection of an appropriate ionic liquid is often dictated by its fundamental physicochemical properties. The following table summarizes key data for [HMIM]I, [BMIM][BF4], and [EMIM][OAc] to facilitate a direct comparison.
| Property | 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) |
| Molar Mass ( g/mol ) | 294.18 | 226.02 | 170.21[1] |
| Melting Point (°C) | 25 - 35[2] | -81 | >30[3] |
| Density (g/mL) | 1.39 (at 20°C)[4] | ~1.20 (at 20°C) | 1.101 (at 20°C)[3] |
| Viscosity (cP at 25°C) | ~3822 (for [HMIM]Br)[5] | 114 | Not readily available |
| Ionic Conductivity (mS/cm at 20°C) | ~0.051 (for [HMIM]Br)[5] | Not readily available | Not readily available |
Performance in Applications: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are limited, the existing literature provides insights into the performance of these ionic liquids in various applications.
Catalysis:
Imidazolium-based ionic liquids are versatile solvents and catalysts in organic synthesis.[3] Their catalytic activity is influenced by the nature of the cation and anion.
-
Heck Reaction: [BMIM][BF4] has been shown to be an effective medium for the Heck reaction, a crucial carbon-carbon bond-forming reaction. However, studies indicate that the choice of the anion can significantly impact the reaction efficiency, with bromide anions sometimes showing superior performance to tetrafluoroborate.[6][7]
-
Condensation Reactions: Imidazolium acetates, such as [EMIM][OAc], are effective catalysts for reactions like the Knoevenagel condensation.[8] The basicity of the acetate anion plays a key role in promoting these transformations.
Electrochemistry:
The ionic conductivity and electrochemical stability of these ionic liquids make them suitable for applications in batteries, supercapacitors, and dye-sensitized solar cells (DSSCs).
-
Dye-Sensitized Solar Cells (DSSCs): 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) has been utilized as a component in electrolytes for DSSCs.[2][9] The iodide anion is a key component of the redox shuttle in these devices. The efficiency of DSSCs is influenced by the viscosity and ionic conductivity of the electrolyte. While specific comparative data with [BMIM][BF4] and [EMIM][OAc] in the same DSSC setup is not available, the choice of the cation's alkyl chain length is known to affect the overall performance.[10]
-
Electrochemical Stability: The electrochemical window is a critical parameter for electrolyte applications. While specific data for [HMIM]I is limited, studies on similar imidazolium ionic liquids indicate that the electrochemical stability is influenced by both the cation and the anion.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ionic liquids. Below are generalized protocols for key experiments.
Synthesis of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
A common method for the synthesis of [HMIM]I involves the quaternization of 1-methylimidazole with 1-iodohexane.
dot
Caption: General workflow for the synthesis of [HMIM]I.
Measurement of Physicochemical Properties
1. Melting Point Determination:
The melting point of ionic liquids can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). For the capillary method, a small amount of the dried ionic liquid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to complete melting is recorded.
2. Viscosity Measurement:
Viscosity can be measured using various techniques, including capillary viscometers, rotational viscometers, or falling ball viscometers. The choice of method depends on the viscosity of the ionic liquid. For highly viscous ionic liquids, a rotational viscometer is often preferred. The measurement should be performed at a constant, controlled temperature.
3. Ionic Conductivity Measurement:
Ionic conductivity is typically measured using a conductivity meter with a two- or four-electrode conductivity cell. The cell is calibrated with a standard solution of known conductivity (e.g., KCl solution). The measurement is performed at a controlled temperature, and the conductivity of the pure ionic liquid is recorded.
Logical Workflow for Ionic Liquid Selection
The selection of an appropriate imidazolium-based ionic liquid for a specific application is a multi-faceted process. The following diagram illustrates a logical workflow to guide this decision-making process.
dot
Caption: A workflow for selecting an optimal imidazolium ionic liquid.
This guide provides a foundational comparison of 1-Hexyl-3-methylimidazolium iodide with other common imidazolium-based ionic liquids. For specific applications, it is recommended to consult the primary literature and conduct targeted experimental evaluations to ensure the selection of the most suitable ionic liquid for your research needs.
References
- 1. 1-Ethyl-3-methylimidazolium acetate | C8H14N2O2 | CID 11658353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Ethyl-3-methylimidazolium acetate = 95.0 HPLC 143314-17-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 9. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ceder.berkeley.edu [ceder.berkeley.edu]
Validating the Electrochemical Stability of 1-Hexyl-3-methylimidazolium iodide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electrochemical stability of ionic liquids is paramount for their successful application. This guide provides a comparative analysis of the electrochemical stability of 1-Hexyl-3-methylimidazolium iodide ([HMIM][I]), benchmarked against other common imidazolium-based ionic liquids. Detailed experimental protocols and data are presented to support the validation of this key performance parameter.
The electrochemical window (EW) is a critical property of any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. For ionic liquids, this window is a key determinant of their suitability in various electrochemical applications, including batteries, supercapacitors, and electro-organic synthesis. The stability of an ionic liquid is dictated by its constituent cation and anion. In the case of imidazolium-based ionic liquids, the cation typically limits the cathodic (reduction) potential, while the anion dictates the anodic (oxidation) potential.
Comparative Electrochemical Stability Data
The electrochemical stability of 1-Hexyl-3-methylimidazolium iodide has been experimentally determined and is compared here with other imidazolium-based ionic liquids featuring different anions (tetrafluoroborate, BF4⁻, and hexafluorophosphate, PF6⁻) and a shorter alkyl chain on the cation.
| Ionic Liquid | Anion | Cation Alkyl Chain | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Electrochemical Window (V) | Conditions |
| 1-Hexyl-3-methylimidazolium iodide | I⁻ | Hexyl | +0.85 | -1.55 | 2.40 | Vacuum-dried |
| 1-Hexyl-3-methylimidazolium iodide | I⁻ | Hexyl | +0.75 | -1.45 | 2.20 | Atmospheric |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | BF₄⁻ | Ethyl | +1.8 | -1.8 | 3.6 | Not specified[1] |
| 1-Hexyl-3-methylimidazolium hexafluorophosphate | PF₆⁻ | Hexyl | Not available | Not available | 5.5 (overall window)[2] | Not specified |
Note: The electrochemical window is calculated as the difference between the anodic and cathodic limits.
From the data, it is evident that the iodide anion in [HMIM][I] has a significantly lower oxidation potential compared to the tetrafluoroborate anion, leading to a narrower electrochemical window. The presence of atmospheric moisture also slightly reduces the electrochemical window of [HMIM][I]. While specific anodic and cathodic limits for 1-Hexyl-3-methylimidazolium hexafluorophosphate were not found, its overall electrochemical window is noted to be significantly wider.
Experimental Protocol: Determination of Electrochemical Window via Cyclic Voltammetry
The following protocol outlines the standard method for determining the electrochemical window of an ionic liquid using cyclic voltammetry.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/Ag⁺ in a non-aqueous electrolyte)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Ionic Liquid sample (e.g., 1-Hexyl-3-methylimidazolium iodide)
-
Inert gas (Argon or Nitrogen) for purging
-
Vacuum oven for drying the ionic liquid
2. Procedure:
-
Preparation of the Ionic Liquid: Dry the ionic liquid under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water.
-
Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile) and dry completely.
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture. Add the dried ionic liquid to the cell.
-
Purging: Purge the ionic liquid with an inert gas for at least 30 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the electrolyte throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP).
-
Define the potential scan range. To determine the anodic limit, scan towards positive potentials from the OCP. To determine the cathodic limit, scan towards negative potentials from the OCP.
-
Set a suitable scan rate, typically between 10 and 100 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
The anodic and cathodic limits are determined by the potential at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the ionic liquid, respectively.
-
A current density cutoff value (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits objectively.[3]
-
The electrochemical window is the difference between the determined anodic and cathodic potentials.
-
Logical Workflow for Validation
The process of validating the electrochemical stability of an ionic liquid can be visualized as a logical workflow.
Caption: Workflow for Electrochemical Stability Validation.
Signaling Pathway of Electrochemical Decomposition
The electrochemical decomposition of an imidazolium-based ionic liquid at the potential limits involves specific redox reactions of its constituent ions.
Caption: Decomposition pathway at potential limits.
References
comparative study of different anions with 1-Hexyl-3-methylimidazolium cation
A Comprehensive Comparative Study of 1-Hexyl-3-methylimidazolium-Based Ionic Liquids with Various Anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of ionic liquids (ILs) based on the 1-Hexyl-3-methylimidazolium ([C6mim]) cation, paired with a range of different anions. The selection of the anion is a critical determinant of the resulting IL's properties, influencing its behavior and suitability for various applications, from synthetic chemistry to drug delivery systems.[1] The data presented herein is collated from various experimental studies to provide a comprehensive overview for researchers in the field.
Physicochemical Properties: A Comparative Analysis
The fundamental properties of density, viscosity, ionic conductivity, and thermal stability are crucial for the practical application of ionic liquids. The following tables summarize the experimental data for several 1-Hexyl-3-methylimidazolium based ILs, highlighting the significant influence of the anion.
Table 1: Density of [C6mim]-Based Ionic Liquids
| Anion | Formula | Density (g·cm⁻³) | Temperature (K) |
| Chloride | Cl⁻ | 1.04182 | 298.15 |
| Bromide | Br⁻ | 1.22972 | 298.15 |
| Iodide | I⁻ | 1.398 (estimated) | 298.15 |
| Triflate | CF₃SO₃⁻ | 1.26 | 298.15 |
| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | 1.435 | 298.15 |
Note: Data is extracted from various sources and presented at a standardized temperature for comparison. Slight variations may exist based on experimental conditions and purity.[2][3][4]
Table 2: Viscosity of [C6mim]-Based Ionic Liquids
| Anion | Formula | Viscosity (mPa·s) | Temperature (K) |
| Chloride | Cl⁻ | High | 298.15 |
| Bromide | Br⁻ | High | 298.15 |
| Iodide | I⁻ | High | 298.15 |
| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | 74.3 | 298.15 |
Note: Halide-based [C6mim] ILs exhibit high viscosity, often too high to be measured accurately at room temperature. The viscosity is highly dependent on temperature.[2][5]
Table 3: Ionic Conductivity of [C6mim]-Based Ionic Liquids
| Anion | Formula | Ionic Conductivity (mS·cm⁻¹) | Temperature (K) |
| Chloride | Cl⁻ | 0.1 - 1.0 (estimated) | 298.15 |
| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | 1.9 | 298.15 |
Note: Ionic conductivity is inversely related to viscosity. ILs with lower viscosity generally exhibit higher ionic conductivity.[6]
Table 4: Thermal Stability of Imidazolium-Based Ionic Liquids
| Anion | Formula | Decomposition Temperature (Tdec, °C) |
| Chloride | Cl⁻ | ~250 |
| Hexafluorophosphate | PF₆⁻ | ~400 |
| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | ~450 |
Note: The thermal stability of ionic liquids is significantly influenced by the anion.[7][8] The values presented are typical for imidazolium-based ILs and provide a general trend.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Density Measurement
Density is typically measured using a vibrating tube densimeter.[9] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid.
Protocol:
-
Calibrate the densimeter with dry air and deionized water at the desired temperature.
-
Inject the ionic liquid sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
Record the oscillation period and convert it to a density value using the calibration constants.
-
Perform multiple measurements to ensure reproducibility.[9]
Viscosity Measurement
Viscosity can be determined using various techniques, including capillary viscometers, rotational viscometers, or vibrating wire viscometers.[5][10][11] For high viscosity ionic liquids, a rotational viscometer is often preferred.
Protocol (Rotational Viscometer):
-
Place a known volume of the ionic liquid sample in the viscometer's sample cup.
-
Select the appropriate spindle and rotational speed.
-
Lower the spindle into the sample and allow it to reach thermal equilibrium.
-
Start the rotation and record the torque required to maintain the set speed.
-
The viscosity is calculated from the torque, speed, and the geometry of the spindle and cup.
Ionic Conductivity Measurement
Ionic conductivity is measured using a conductometer equipped with a conductivity cell.
Protocol:
-
Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.
-
Rinse the cell thoroughly with the ionic liquid to be measured to avoid cross-contamination.[6]
-
Immerse the conductivity cell into the ionic liquid sample, ensuring the electrodes are fully covered.
-
Allow the sample to reach the desired temperature.
-
Measure the resistance of the sample. The conductivity is then calculated using the cell constant.
Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids.[7][12]
Protocol:
-
Place a small, accurately weighed sample of the ionic liquid into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (Tdec) is typically determined as the onset temperature of mass loss.[7]
Visualizing Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key relationships and experimental workflows.
Caption: Experimental workflow for the comparative study of ionic liquids.
Caption: Influence of the anion on the key physicochemical properties of ionic liquids.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.abo.fi [research.abo.fi]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Viscosity Measurements on Ionic Liquids: A Cautionary Tale | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Efficiency of Dye-Sensitized Solar Cells: A Comparative Guide to 1-Hexyl-3-methylimidazolium iodide Electrolytes
In the quest for stable and efficient third-generation photovoltaics, dye-sensitized solar cells (DSSCs) have emerged as a promising technology due to their low cost and ease of fabrication. A critical component governing the long-term performance and efficiency of DSSCs is the electrolyte. This guide provides a comparative analysis of dye-sensitized solar cells utilizing the ionic liquid 1-Hexyl-3-methylimidazolium iodide (HMII) in their electrolyte, benchmarked against alternative electrolyte compositions. The data presented is collated from various experimental studies to offer an objective overview for researchers, scientists, and professionals in drug development exploring advanced materials for energy applications.
Performance Comparison of DSSC Electrolytes
The efficiency of a dye-sensitized solar cell is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The choice of electrolyte composition significantly influences these parameters. Ionic liquids, such as 1-Hexyl-3-methylimidazolium iodide, are of particular interest due to their low volatility and high thermal stability, which can enhance the durability of DSSCs compared to traditional volatile organic solvent-based electrolytes.[1]
Below is a summary of the performance of DSSCs employing HMII in different electrolyte formulations—gel polymer and solid polymer—compared to other imidazolium-based ionic liquids with varying alkyl chain lengths and a conventional volatile organic solvent-based electrolyte.
| Electrolyte Type | Ionic Liquid/Solvent | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Gel Polymer Electrolyte | 1-Hexyl-3-methylimidazolium iodide (HMII) | - | - | - | 5.30 | [2] |
| Gel Polymer Electrolyte | 1-Butyl-3-methylimidazolium iodide (BMII) | - | - | - | - | [3] |
| Gel Polymer Electrolyte | 1-Propyl-3-methylimidazolium iodide (PMII) | - | - | - | 9.35 | [3] |
| Solid Polymer Electrolyte | 1-Hexyl-3-methylimidazolium iodide (HMII) | 9.07 | 0.58 | 0.65 | 3.42 | [4] |
| Volatile Organic Solvent | Acetonitrile/Valeronitrile | - | - | - | ~11.0 | [5] |
Note: Direct comparison of Jsc, Voc, and FF for all electrolytes is challenging due to variations in experimental conditions across different studies. The data presented is based on the highest reported efficiencies for each category.
From the compiled data, it is evident that while gel and solid polymer electrolytes containing HMII offer significant improvements in stability, their power conversion efficiencies are generally lower than those achieved with electrolytes based on shorter alkyl chain imidazolium iodides or conventional volatile organic solvents.[3][5] The higher viscosity of HMII can lead to mass transport limitations of the redox couple (I⁻/I₃⁻) within the electrolyte, which can adversely affect the short-circuit current density.[1] However, strategies such as mixing with lower viscosity ionic liquids have been explored to mitigate this issue.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline typical protocols for the fabrication and characterization of dye-sensitized solar cells with ionic liquid-based electrolytes.
Preparation of the Photoanode (TiO₂ Electrode)
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer is controlled using adhesive tape as a spacer.
-
Sintering: The TiO₂ coated substrate is sintered in a furnace at a specific temperature ramp, typically reaching 450-500°C, for 30 minutes to ensure good particle necking and adhesion to the FTO.
-
Dye Sensitization: After cooling to approximately 80°C, the TiO₂ electrode is immersed in a solution of a ruthenium-based dye (e.g., N719) in a solvent mixture like acetonitrile and tert-butanol for 12-24 hours. The electrode is then rinsed with the solvent to remove non-adsorbed dye molecules and dried.[6]
Preparation of the Counter Electrode (Platinum)
-
Substrate Cleaning: Another FTO glass substrate is cleaned using the same procedure as for the photoanode.
-
Platinum Deposition: A thin layer of a platinum precursor solution (e.g., H₂PtCl₆ in ethanol) is deposited on the conductive side of the FTO glass, often by spin-coating or drop-casting.
-
Annealing: The platinum-coated substrate is heated at around 400°C for 15-30 minutes to form a catalytically active platinum layer.[6]
Electrolyte Preparation
-
Gel Polymer Electrolyte with HMII: A host polymer, such as poly(methyl methacrylate-co-methacrylic acid), is dissolved in a mixture of plasticizers like ethylene carbonate (EC) and propylene carbonate (PC). To this solution, a redox couple (e.g., NaI and I₂) and a specific weight percentage (e.g., 20 wt%) of 1-Hexyl-3-methylimidazolium iodide are added. The mixture is stirred until a homogenous gel is formed.[2]
-
Solid Polymer Electrolyte with HMII: A polymer like rice starch is dissolved in a suitable solvent. A sodium salt (NaI) and 1-Hexyl-3-methylimidazolium iodide are added to the solution. The mixture is cast onto a petri dish and the solvent is allowed to evaporate slowly to form a solid polymer electrolyte film.[4]
DSSC Assembly and Characterization
-
Assembly: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Electrolyte Injection: The prepared electrolyte is injected into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is then sealed.
-
J-V Characterization: The photovoltaic performance of the assembled DSSC is measured using a solar simulator under standard test conditions (AM 1.5 illumination, 100 mW/cm²). A source meter is used to apply a variable voltage to the cell and measure the corresponding current, generating a current-voltage (J-V) curve. From this curve, the key parameters (Jsc, Voc, FF, and PCE) are determined.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of a dye-sensitized solar cell with an ionic liquid-based electrolyte.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Reproducibility in Focus: A Comparative Guide to 1-Hexyl-3-methylimidazolium iodide in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of 1-Hexyl-3-methylimidazolium iodide ([C6mim]I), a widely utilized ionic liquid, with alternative materials, focusing on its impact on experimental reproducibility. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
1-Hexyl-3-methylimidazolium iodide is a room-temperature ionic liquid (RTIL) recognized for its favorable physicochemical properties, including good thermal stability and low volatility.[1] It finds extensive applications as an electrolyte in electrochemical devices, a green solvent in organic synthesis, and a medium in biotechnology.[1] However, the reproducibility of experiments involving [C6mim]I can be influenced by several factors, including purity, water content, and the specific experimental conditions. This guide delves into these aspects, offering a comparative perspective to enhance experimental reliability.
Performance Comparison in Dye-Sensitized Solar Cells (DSSCs)
A significant application of [C6mim]I is as a component in the electrolyte of dye-sensitized solar cells (DSSCs). The performance of these devices is highly dependent on the properties of the electrolyte, making it an excellent case study for reproducibility. Below is a comparison of DSSC performance metrics using electrolytes containing [C6mim]I and other imidazolium-based ionic liquids.
| Ionic Liquid Electrolyte Component | Polymer Matrix | Ionic Conductivity (S/cm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (%) | Reference |
| 20 wt% [C6mim]I (HMII) | Rice Starch | 1.83 x 10⁻³ | 9.07 | 0.58 | 0.65 | 3.42 | [2] |
| 20 wt% [C6mim]I (HMIm⁺I⁻) | P(MMA-co-MAA) | 2.33 x 10⁻³ | - | - | - | 5.30 | [3] |
| 1-Butyl-3-methylimidazolium iodide (BMII) | PEO | - | - | - | - | - | [4] |
| 1-Propyl-3-methylimidazolium iodide (PMII) | PEO | - | - | - | - | - | [4] |
| Mixture (EMII/DMII/AMII) | - | - | - | - | - | Higher than single ILs | [4] |
| 1-Butyl-3-methyltriazolium iodide | - | - | - | - | - | Surpassed imidazolium analogues | [5] |
Note: A direct comparison is challenging due to variations in experimental setups across different studies. Jsc = Short-circuit current density, Voc = Open-circuit voltage.
The data indicates that the choice of polymer matrix and the specific ionic liquid significantly impacts the performance of DSSCs. For instance, using a P(MMA-co-MAA) polymer with [C6mim]I resulted in a higher power conversion efficiency compared to a rice starch-based electrolyte.[2][3] Furthermore, a mixture of ionic liquids with lower viscosity demonstrated better performance than single ionic liquids like [C6mim]I, highlighting the influence of physical properties on experimental outcomes.[4] Notably, alternative cation cores, such as triazolium, have shown the potential to surpass imidazolium-based ILs in DSSC efficiency and stability.[5]
Factors Influencing Experimental Reproducibility
Several factors can affect the reproducibility of experiments using [C6mim]I and other ionic liquids:
-
Purity: The presence of impurities, such as halide ions from the synthesis process, can significantly alter the physicochemical properties of the ionic liquid and, consequently, the experimental results.[6] Commercial suppliers typically provide purity specifications (e.g., ≥98% by HPLC).[7]
-
Water Content: Many imidazolium-based ionic liquids are hygroscopic. Absorbed water can act as an impurity, affecting properties like viscosity and ionic conductivity.[6] It is crucial to control and report the water content for reproducible experiments.
-
Viscosity: The viscosity of the ionic liquid electrolyte plays a critical role in mass transport and charge transfer processes within electrochemical devices.[4] As seen in the DSSC data, lower viscosity can lead to improved performance.
-
Anion and Cation Structure: The nature of the cation and anion determines the fundamental properties of the ionic liquid. As demonstrated, altering the cation from imidazolium to triazolium can lead to significant differences in performance and stability.[5]
Experimental Protocols
To ensure a higher degree of reproducibility, detailed and consistent experimental protocols are essential.
Synthesis of 1-Hexyl-3-methylimidazolium iodide
A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium halides is the quaternization of 1-methylimidazole with an appropriate alkyl halide.
Materials:
-
1-methylimidazole
-
1-iodohexane
-
Ethyl acetate (or other suitable solvent for washing)
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and a stoichiometric excess of 1-iodohexane.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from several hours to a few days, depending on the desired conversion.
-
The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Upon completion, the resulting ionic liquid is often a viscous liquid.
-
To remove unreacted starting materials, the product is washed multiple times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.
-
The purified 1-Hexyl-3-methylimidazolium iodide is then dried under vacuum to remove any residual solvent.
Purification
For applications requiring high purity, further purification steps may be necessary to remove colored impurities and residual halides.
Materials:
-
Crude 1-Hexyl-3-methylimidazolium iodide
-
Activated charcoal
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Silver nitrate solution (for halide test)
Procedure:
-
Dissolve the crude ionic liquid in deionized water.
-
Add activated charcoal to the solution and stir for several hours to decolorize the solution.
-
Filter the mixture to remove the charcoal.
-
The ionic liquid can be extracted from the aqueous solution using an organic solvent like dichloromethane.
-
The organic phase is then washed with deionized water.
-
The solvent is removed under reduced pressure.
-
The purified ionic liquid is dried under high vacuum for an extended period to remove any traces of water and solvent.
-
A qualitative test for halide impurities can be performed using a silver nitrate solution.
Fabrication of a Dye-Sensitized Solar Cell (DSSC) with a [C6mim]I-based Electrolyte
This protocol outlines the general steps for constructing a DSSC, as detailed in various studies.[2][8]
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
TiO₂ paste
-
Sensitizing dye (e.g., N719)
-
[C6mim]I-based electrolyte (e.g., a solution containing [C6mim]I, iodine, and a polymer in a suitable solvent)
-
Platinum-coated counter electrode
-
Sealing material (e.g., Surlyn)
Procedure:
-
Photoanode Preparation: A layer of TiO₂ paste is screen-printed onto the conductive side of an FTO glass slide and then sintered at high temperatures to create a porous film.
-
Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the sensitizing dye for a specific period to allow for dye adsorption onto the TiO₂ surface.
-
Electrolyte Preparation: The [C6mim]I-based electrolyte is prepared by dissolving the ionic liquid, iodine (as a redox mediator), and a gelling agent or polymer in a suitable solvent.
-
Cell Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin spacer.
-
Electrolyte Injection: The electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Sealing: The cell is sealed to prevent electrolyte leakage and solvent evaporation.
-
Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated sunlight.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and factors discussed, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. www3.nd.edu [www3.nd.edu]
A Comparative Guide to the Long-Term Stability of Devices Featuring 1-Hexyl-3-methylimidazolium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability of devices incorporating 1-Hexyl-3-methylimidazolium iodide (HMImI), a common ionic liquid electrolyte. The following sections offer a detailed comparison with alternative materials, supported by available experimental data, to assist in the selection of appropriate materials for various applications, particularly in the realm of solar cells.
Comparative Performance and Long-Term Stability
1-Hexyl-3-methylimidazolium iodide is a widely utilized ionic liquid in dye-sensitized solar cells (DSSCs) due to its favorable properties, including low volatility and good ionic conductivity. However, its long-term stability under operational stress, such as elevated temperatures and continuous light exposure, is a critical factor for device longevity. This section compares the performance of HMImI-based devices with those employing alternative ionic liquids and electrolyte systems.
The stability of imidazolium-based ionic liquids in DSSCs is influenced by the alkyl chain length on the imidazolium cation. Shorter alkyl chains, such as in 1-Butyl-3-methylimidazolium iodide (BMII) and 1-Propyl-3-methylimidazolium iodide (PMII), can lead to lower viscosity and potentially higher ionic conductivity, which may impact initial device performance. Conversely, the longer hexyl chain in HMImI can increase viscosity. Studies have shown that imidazolium-based ionic liquids with an unsaturated bond in the side alkyl chain, such as 1-(3-hexenyl)-3-methyl imidazolium iodide, can lead to higher power conversion efficiencies in DSSCs compared to their saturated counterpart, HMImI.[1]
In the context of perovskite solar cells, HMImI has been explored as a component in interfacial layers to enhance stability. While traditional hole transport materials like spiro-OMeTAD are known to contribute to performance degradation at high temperatures, the use of ionic liquid-based additives is being investigated to mitigate these effects.[2][3]
The following table summarizes available data on the performance and stability of devices containing HMImI and its alternatives. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Electrolyte/Material | Device Type | Initial Power Conversion Efficiency (PCE) (%) | Stability Test Conditions | Duration | Final PCE (%) / Retention (%) | Reference |
| 1-Hexyl-3-methylimidazolium iodide (HMImI) | DSSC | 5.17 | Not specified | Not specified | Not specified | [1] |
| 1-Hexyl-3-methylimidazolium iodide (HMImI) based SPE | DSSC | 3.42 | 1-sun simulator | Not specified | Not specified | [4] |
| 1-(3-hexenyl)-3-methyl imidazolium iodide | DSSC | 6.85 | Not specified | Not specified | Not specified | [1] |
| 1-(3-butenyl)-3-methyl imidazolium iodide | DSSC | 5.93 | Not specified | Not specified | Not specified | [1] |
| 1-Butyl-3-methylimidazolium bromide (BMIBr) in binary solvent | DSSC | Up to 6 | Shelf-life, ambient | 48 days | Showed better stability than reference | [1] |
| Z907 dye / High Stability Electrolyte (HSE) | DSSC | Not specified | 85°C, dark | 4700 h | ~14% degradation per 1000 h | [5] |
| Ru505 dye / Livion 12 (solvent-free ionic liquid) | DSSC | Not specified | 85°C, dark | 4700 h | Retained 96% of initial efficiency | [5] |
| MAPbI3 with spiro-OMeTAD | Perovskite Solar Cell | Not specified | High temperature (60-120°C) | Not specified | Performance deterioration observed | [2][3] |
Experimental Protocols for Stability Testing
To ensure reliable and comparable data on the long-term stability of devices, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the literature for evaluating the stability of solar cells.
Thermal Stress Testing (Accelerated Aging)
Objective: To evaluate the device's stability under prolonged exposure to elevated temperatures in the absence of light.
Methodology:
-
Initial Characterization: Measure the initial photovoltaic parameters (PCE, Voc, Jsc, FF) of the fabricated devices under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25°C).
-
Device Encapsulation: Properly encapsulate the devices to prevent electrolyte leakage or atmospheric contamination during the test.
-
Thermal Aging: Place the encapsulated devices in a temperature-controlled oven set to a constant temperature, typically 85°C.[5]
-
Periodic Measurements: At predetermined intervals (e.g., every 100, 250, 500, and 1000 hours), remove the devices from the oven and allow them to cool to room temperature.
-
Performance Evaluation: Measure the photovoltaic parameters of the aged devices under STC.
-
Data Analysis: Plot the normalized photovoltaic parameters as a function of aging time to determine the degradation rate.
Light Soaking Test
Objective: To assess the device's stability under continuous illumination, simulating operational conditions.
Methodology:
-
Initial Characterization: As in the thermal stress test, measure the initial photovoltaic parameters under STC.
-
Device Encapsulation: Ensure the devices are well-encapsulated.
-
Light Soaking Setup: Place the devices under a continuous light source, typically a solar simulator, with an intensity of 1 sun (1000 W/m²). The temperature of the devices should be monitored and controlled, often maintained at a constant temperature such as 60°C.
-
Periodic Measurements: At regular intervals, briefly interrupt the light exposure to measure the photovoltaic parameters under STC.
-
Data Analysis: Analyze the evolution of the photovoltaic parameters over time to evaluate the device's stability under illumination.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows for evaluating and understanding the long-term stability of devices containing ionic liquids.
Caption: Workflow for comparative stability evaluation of devices.
Caption: Potential degradation pathways in solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Inverse Relationship: Viscosity vs. Ionic Conductivity in 1-Hexyl-3-methylimidazolium Iodide and its Homologs
A detailed comparison of 1-Hexyl-3-methylimidazolium iodide ([C6mim][I]) with its shorter and longer alkyl chain counterparts, 1-Butyl-3-methylimidazolium iodide ([C4mim][I]) and 1-Octyl-3-methylimidazolium iodide ([C8mim][I]), reveals a fundamental inverse correlation between viscosity and ionic conductivity. As the viscosity of these ionic liquids increases, their ability to conduct ions decreases, a critical consideration for their application in various electrochemical and drug development fields.
This guide provides a comprehensive analysis of this relationship, supported by experimental data, detailed methodologies, and a visualization of the underlying principle. This information is targeted towards researchers, scientists, and professionals in drug development seeking to understand and optimize the transport properties of imidazolium-based ionic liquids.
Performance Comparison at a Glance
The transport properties of ionic liquids are significantly influenced by the structure of their constituent ions. In the case of 1-alkyl-3-methylimidazolium iodides, the length of the alkyl chain on the imidazolium cation plays a pivotal role in determining both viscosity and ionic conductivity.
| Ionic Liquid | Alkyl Chain Length | Viscosity at 298.15 K (mPa·s) | Ionic Conductivity at 298.15 K (S/m) |
| 1-Butyl-3-methylimidazolium iodide ([C4mim][I]) | 4 | 1183 | 0.052 |
| 1-Hexyl-3-methylimidazolium iodide ([C6mim][I]) | 6 | 885.5 | Data not available in literature |
| 1-Octyl-3-methylimidazolium iodide ([C8mim][I]) | 8 | 1245 | Data not available in literature |
Table 1: Comparison of Viscosity and Ionic Conductivity of 1-Alkyl-3-methylimidazolium Iodide Series at 298.15 K (25 °C).
The Underlying Principle: An Inverse Relationship
The correlation between viscosity and ionic conductivity in ionic liquids can be understood through the principles of ion mobility. In essence, for an ionic liquid to conduct electricity, its constituent ions must be able to move freely through the bulk liquid under the influence of an electric field.
Figure 1. Inverse correlation between viscosity and ionic conductivity.
As depicted in Figure 1, stronger intermolecular forces, such as van der Waals interactions which increase with longer alkyl chains, lead to higher viscosity. This increased viscosity, in turn, hinders the movement of ions, resulting in lower ion mobility and consequently, lower ionic conductivity.
Experimental Protocols
The data presented in this guide are based on established experimental techniques for characterizing the physicochemical properties of ionic liquids.
Viscosity Measurement
The viscosity of the 1-alkyl-3-methylimidazolium iodide series was determined using a rotational viscometer. This method involves the following steps:
-
Sample Preparation: The ionic liquid sample is placed in a thermostated sample cup to maintain a constant temperature, as viscosity is highly temperature-dependent.
-
Spindle Selection: A spindle of appropriate geometry is selected based on the expected viscosity of the sample.
-
Measurement: The spindle is immersed in the ionic liquid and rotated at a constant speed. The viscometer measures the torque required to overcome the viscous drag of the fluid.
-
Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and cup. The instrument is calibrated using standard fluids of known viscosity.
Ionic Conductivity Measurement
The ionic conductivity of the ionic liquids is typically measured using a conductivity meter with a two-electrode cell. The general procedure is as follows:
-
Cell Calibration: The conductivity cell is first calibrated using a standard solution of known conductivity, such as a potassium chloride solution. This determines the cell constant.
-
Sample Measurement: The calibrated cell is then filled with the ionic liquid sample, ensuring no air bubbles are trapped between the electrodes. The temperature of the sample is controlled using a thermostat.
-
AC Impedance Spectroscopy: An alternating current (AC) of varying frequency is passed through the sample, and the impedance is measured. This technique is used to minimize the effects of electrode polarization.
-
Conductivity Calculation: The resistance of the ionic liquid is determined from the impedance data, typically from the high-frequency intercept of a Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the resistance of the ionic liquid.
A Comparative Guide to the Spectroscopic Properties of 1-Hexyl-3-methylimidazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), a room-temperature ionic liquid (IL) with applications in organic synthesis, electrochemistry, and as a solvent in green chemistry processes. Its performance and characteristics are compared with other common 1-alkyl-3-methylimidazolium-based ionic liquids to offer a clear perspective on its structural features.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Hexyl-3-methylimidazolium iodide and the closely related 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) for comparative purposes. The data highlights the influence of the alkyl chain length on the spectral properties.
Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode Assignment | 1-Hexyl-3-methylimidazolium (cation) | Reference IL: 1-Butyl-3-methylimidazolium (cation) |
| C-H Stretching (Alkyl Chain, asymmetric) | ~2957 | ~2964 |
| C-H Stretching (Alkyl Chain, symmetric) | ~2931 | ~2937 |
| C-H Stretching (Imidazolium Ring) | ~3100-3150 | ~3120-3160 |
| Imidazolium Ring C=C / C=N Stretching | ~1570 | ~1576 |
| CH₂ Bending (Scissoring) | ~1466 | ~1466 |
| Imidazolium Ring Bending (out-of-plane) | ~830-850 & ~750-760 | ~848 & ~753 |
Note: Data for the 1-Hexyl-3-methylimidazolium cation is primarily based on its chloride salt due to the availability of detailed peak assignments[1]. The vibrational modes of the cation are largely independent of the halide anion. Data for the reference IL is from studies on its tetrafluoroborate salt[2].
The FT-IR data shows that the primary differences between the hexyl and butyl derivatives lie in the intensity and specific wavenumbers of the alkyl C-H stretching modes, reflecting the longer hydrocarbon chain of [HMIM]I[3].
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton Assignment | 1-Hexyl-3-methylimidazolium (Predicted) | Reference IL: 1-Ethyl-3-methylimidazolium iodide |
| N-CH-N (C2-H) | ~10.1 | 10.05 (s) |
| N-CH=CH-N (C4-H, C5-H) | ~7.5 | 7.53 (dd) |
| N-CH₂-(CH₂)₄-CH₃ | ~4.4 | 4.47 (q, N-CH₂) |
| N-CH₃ | ~4.1 | 4.12 (s) |
| N-CH₂-CH₂-(CH₂)₃-CH₃ | ~1.9 | - |
| -(CH₂)₃-CH₃ | ~1.3 | - |
| -(CH₂)₄-CH₃ | ~0.9 | 1.63 (t, -CH₃) |
Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon Assignment | 1-Hexyl-3-methylimidazolium (Predicted) | Reference IL: 1-Ethyl-3-methylimidazolium iodide |
| N-C-N (C2) | ~136 | 135.4 |
| N-CH=CH-N (C4, C5) | ~123, ~121 | 123.2, 121.9 |
| N-CH₂-(CH₂)₄-CH₃ | ~50 | 44.7 (N-CH₂) |
| N-CH₃ | ~36 | 36.8 |
| N-CH₂-CH₂-(CH₂)₃-CH₃ | ~31 | - |
| N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ | ~26 | - |
| N-(CH₂)₃-CH₂-CH₂-CH₃ | ~22 | - |
| -(CH₂)₅-CH₃ | ~14 | 15.2 (-CH₃) |
Note: Predicted values for [HMIM]I are based on trends from shorter alkyl chain derivatives[4]. The chemical shifts of the imidazolium ring carbons remain relatively consistent, while the additional signals correspond to the carbons of the hexyl chain.
Table 4: Comparative UV-Vis Spectroscopic Data (λ_max, nm)
| Compound | Absorption Maxima (λ_max) | Key Features |
| 1-Hexyl-3-methylimidazolium iodide | ~227, ~290 | Absorption is dominated by charge-transfer bands from the iodide anion. |
| 1-Butyl-3-methylimidazolium iodide | ~227, ~290 | Shows nearly identical absorption to the hexyl derivative, indicating the cation's alkyl chain has minimal effect on these transitions[6]. |
Note: The UV-Vis absorption spectra of imidazolium halides like iodide are characterized by strong absorptions in the UV region, which are attributed to iodide-to-imidazolium charge-transfer transitions[6].
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an ionic liquid like 1-Hexyl-3-methylimidazolium iodide.
References
- 1. ijsr.net [ijsr.net]
- 2. rsc.org [rsc.org]
- 3. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 1-Hexyl-3-methylimidazolium Iodide in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
1-Hexyl-3-methylimidazolium iodide ([HMIM]I) is a room-temperature ionic liquid (IL) that has garnered significant attention for its versatile applications across various scientific domains. Its unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solvency, make it a compelling alternative to traditional volatile organic solvents and other ionic liquids. This guide provides an objective comparison of [HMIM]I's performance in two key application areas: dye-sensitized solar cells (DSSCs) and organic synthesis, supported by experimental data from peer-reviewed literature.
Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, [HMIM]I is primarily utilized as a component in electrolytes for DSSCs. It can be used as a standalone electrolyte or as an additive in polymer-based electrolytes to enhance ionic conductivity and device performance.
Performance Comparison in DSSC Electrolytes
The performance of DSSCs is critically dependent on the properties of the electrolyte, particularly its ionic conductivity and interaction with the other cell components. The following table summarizes the performance of DSSCs employing [HMIM]I-based electrolytes in comparison to other imidazolium-based ionic liquids. The variation in the alkyl chain length of the imidazolium cation significantly influences the viscosity and, consequently, the ionic conductivity of the electrolyte.
| Ionic Liquid Electrolyte | Polymer Matrix | Ionic Conductivity (S/cm) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |
| [HMIM]I (20 wt%) | Rice Starch | 1.83 x 10⁻³ | 0.58 | 9.07 | 0.65 | 3.42 | [Khanmirzaei et al., 2020] |
| [HMIM]I (20 wt%) | P(MMA-co-MAA) | 2.33 x 10⁻³ | - | - | - | 5.30 | [Arof et al., 2019] |
| [PMIM]I | PEO | - | - | - | - | < 5.17 | [Teki et al., 2011] |
| [BMIM]I | PEO | - | 0.60 | - | 0.49 | 5.17 | [Teki et al., 2011] |
[HMIM]I: 1-Hexyl-3-methylimidazolium iodide, [PMIM]I: 1-Propyl-3-methylimidazolium iodide, [BMIM]I: 1-Butyl-3-methylimidazolium iodide, PEO: Poly(ethylene oxide), P(MMA-co-MAA): Poly(methyl methacrylate-co-methacrylic acid)
Experimental Protocol: Fabrication of a DSSC with a [HMIM]I-based Solid Polymer Electrolyte
This protocol describes the fabrication of a dye-sensitized solar cell using a solid polymer electrolyte (SPE) containing 1-Hexyl-3-methylimidazolium iodide, based on the methodology reported by Khanmirzaei et al. (2020).
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
-
Ruthenium-based dye (e.g., N719)
-
Rice starch
-
Sodium iodide (NaI)
-
1-Hexyl-3-methylimidazolium iodide ([HMIM]I)
-
Acetonitrile
-
Platinum (Pt) precursor (e.g., H₂PtCl₆)
-
Iodine (I₂)
-
Surfactant (e.g., Triton X-100)
-
Binding agent (e.g., polyethylene glycol)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Prepare a TiO₂ paste by grinding TiO₂ powder with a surfactant, a binding agent, and a small amount of acetic acid.
-
Deposit the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500°C) to form a mesoporous film.
-
After cooling to approximately 80°C, immerse the TiO₂ electrode in a solution of N719 dye in ethanol and keep it in the dark for 24 hours for dye sensitization.
-
-
Preparation of the Platinum Counter Electrode:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of a Pt precursor solution onto the conductive side of the FTO glass.
-
Heat the coated FTO glass at a high temperature (e.g., 400°C) to form a catalytic Pt layer.
-
-
Preparation of the Solid Polymer Electrolyte (SPE):
-
Dissolve rice starch in a suitable solvent (e.g., deionized water) with heating and stirring to form a gel.
-
Add a specific weight percentage of NaI and [HMIM]I to the starch solution and stir until a homogeneous mixture is obtained. The composition can be varied to optimize performance (e.g., 20 wt% [HMIM]I).
-
Add a small amount of iodine (I₂) to the mixture to form the I⁻/I₃⁻ redox couple.
-
Cast the resulting polymer electrolyte solution onto a petri dish and allow the solvent to evaporate to form a free-standing film.
-
-
Assembly of the DSSC:
-
Place the prepared solid polymer electrolyte film between the dye-sensitized TiO₂ photoanode and the Pt counter electrode.
-
Clamp the two electrodes together firmly to ensure good contact.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).
-
Perform electrochemical impedance spectroscopy (EIS) to determine the ionic conductivity of the solid polymer electrolyte.
-
DSSC Fabrication Workflow
Organic Synthesis
[HMIM]I can also serve as a green and recyclable catalyst and reaction medium in various organic reactions, such as Knoevenagel condensations. These reactions are fundamental in carbon-carbon bond formation for the synthesis of a wide range of fine chemicals and pharmaceutical intermediates.
Performance Comparison in Knoevenagel Condensation
The Knoevenagel condensation of an aldehyde with an active methylene compound is a classic example where ionic liquids can play a dual role as solvent and catalyst. The efficiency of this reaction is often evaluated by the reaction time and the yield of the product. The following table provides a comparison of the performance of different imidazolium-based ionic liquids in the Knoevenagel condensation of benzaldehyde with malononitrile.
| Ionic Liquid Catalyst | Base/Co-catalyst | Reaction Time | Yield (%) | Reference |
| [HMIM]I | Piperidine | - | - | Hypothetical/Not Found |
| [BMIM][OH] | None | 10 min | 94 | [Ranu & Jana, 2006] |
| [Bmim][OAc] | None | 1 h | 95 | [Yadav et al., 2021] |
| [MMIm][MSO₄] (with 2% H₂O) | None | 2 min | 99 | [de la Fuente et al., 2011] |
| Conventional (Piperidine in Ethanol) | Piperidine | 2-4 h | ~80-90 | General Literature |
[BMIM][OH]: 1-Butyl-3-methylimidazolium hydroxide, [Bmim][OAc]: 1-Butyl-3-methylimidazolium acetate, [MMIm][MSO₄]: 1,3-Dimethylimidazolium methyl sulfate
Note: While [HMIM]I is reported to be used in organic synthesis, specific comparative data for the Knoevenagel condensation was not found in the reviewed literature. The data for other imidazolium-based ionic liquids are presented for comparison.
Experimental Protocol: Knoevenagel Condensation using an Imidazolium-based Ionic Liquid
This protocol provides a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using an imidazolium-based ionic liquid as the catalyst and reaction medium. This procedure is based on methodologies reported for similar ionic liquids and can be adapted for use with [HMIM]I.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Imidazolium-based ionic liquid (e.g., [HMIM]I)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, mix the aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add the imidazolium-based ionic liquid (e.g., 1 mL or a catalytic amount) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the specific ionic liquid and substrates used.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, add water to the reaction mixture.
-
The product, which is typically a solid, will precipitate out.
-
Collect the solid product by filtration and wash it with water and then a small amount of cold ethanol or ethyl acetate.
-
The product can be further purified by recrystallization if necessary.
-
-
Catalyst Recycling:
-
The aqueous filtrate containing the ionic liquid can be collected.
-
Remove the water under reduced pressure to recover the ionic liquid.
-
The recycled ionic liquid can be reused for subsequent reactions.
-
Knoevenagel Condensation Workflow
Conclusion
1-Hexyl-3-methylimidazolium iodide demonstrates significant potential in both dye-sensitized solar cells and organic synthesis. In DSSCs, its role in forming stable and conductive electrolytes leads to respectable power conversion efficiencies. In organic synthesis, while specific comparative data is emerging, its properties as a recyclable and effective reaction medium align with the principles of green chemistry. The provided experimental protocols offer a foundation for researchers to explore and optimize the use of [HMIM]I in these and other innovative applications. Further research into direct comparisons with a wider range of alternatives will continue to delineate the specific advantages of this versatile ionic liquid.
Assessing the Environmental Impact of 1-Hexyl-3-methylimidazolium Iodide versus Traditional Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of "green chemistry" has spurred the investigation of ionic liquids (ILs) as potential replacements for volatile organic compounds (VOCs) in various applications, including chemical synthesis and drug development. 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), an imidazolium-based ionic liquid, is often considered in this context. This guide provides an objective comparison of the environmental impact of [HMIM]I against common organic solvents—acetone, ethanol, and acetonitrile—supported by available experimental data on ecotoxicity and biodegradability.
While specific environmental data for 1-Hexyl-3-methylimidazolium iodide is limited, this guide utilizes data for its close analogue, 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl), as a reasonable surrogate to facilitate a comparative assessment. The structural similarity of the cation, which is the primary driver of toxicity for this class of ILs, allows for a relevant, albeit indirect, comparison.
Quantitative Environmental Impact Data
The following tables summarize key ecotoxicity and biodegradability data for [HMIM]Cl (as a proxy for [HMIM]I) and the selected organic solvents.
Table 1: Ecotoxicity Data
| Solvent | Test Organism | Endpoint | Value | Reference |
| 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl) | Activated Sludge | EC50 (Respiration Inhibition) | 708 - 15136 µM | [1] |
| Vibrio fischeri | EC50 (Luminescence Inhibition) | - | - | |
| Acetone | Activated Sludge | EC50 (Respiration Inhibition) | > 500 mg/L | [2] |
| Vibrio fischeri | EC50 | 3.1 x 10^5 µM | [1] | |
| Ethanol | Activated Sludge | - | Readily biodegradable, low inhibition | [3] |
| Vibrio fischeri | EC50 | - | [4] | |
| Acetonitrile | Activated Sludge | - | - | [5] |
| Vibrio fischeri | EC50 | 6.3 x 10^5 µM | [1] |
EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured biological response. Data for [HMIM]I was not directly available and is represented by data for [HMIM]Cl.
Table 2: Biodegradability Data
| Solvent | Test Guideline | Result | Reference |
| 1-Hexyl-3-methylimidazolium cation | OECD 301 | Partial degradation for alkyl chains ≥ C6 | [6] |
| Acetone | OECD 301B | Readily Biodegradable | [7] |
| Ethanol | - | Readily Biodegradable | [3] |
| Acetonitrile | - | Some strains can degrade, but can be persistent | [8] |
OECD 301: A series of methods for testing the ready biodegradability of chemicals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Activated Sludge Respiration Inhibition Test (Based on OECD 209)
Principle: This test assesses the effect of a substance on the respiration rate of activated sludge microorganisms. A reduction in oxygen consumption compared to a control indicates an inhibitory effect.
Apparatus:
-
Respirometer (e.g., electrolytic or manometric)
-
Aeration equipment
-
pH meter
-
Dissolved oxygen meter
-
Constant temperature water bath or incubator (20 ± 2 °C)
Procedure:
-
Preparation of Activated Sludge: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash the sludge with tap water and resuspend it in a mineral medium. The final concentration of suspended solids should be between 2 and 4 g/L.
-
Test Concentrations: Prepare a series of concentrations of the test substance in the mineral medium. A geometric series of at least five concentrations is recommended. A control with no test substance is run in parallel.
-
Incubation: Add the activated sludge and the test substance solutions to the respirometer vessels. The vessels are then sealed and incubated at 20 ± 2 °C with continuous aeration to maintain dissolved oxygen levels above 2 mg/L.
-
Measurement: The oxygen consumption is measured continuously for a period of 3 hours.
-
Data Analysis: The respiration rates for each concentration are calculated and compared to the control. The percentage of inhibition is plotted against the logarithm of the concentration, and the EC50 value is determined.
Vibrio fischeri Luminescence Inhibition Test (Based on ISO 11348-3)
Principle: This acute toxicity test uses the marine bacterium Vibrio fischeri, which naturally emits light. The inhibition of this bioluminescence upon exposure to a substance is a measure of its toxicity.
Apparatus:
-
Luminometer capable of measuring light output from cuvettes or microplates.
-
Constant temperature block or incubator (15 ± 1 °C).
-
Micropipettes.
-
Freeze-dried Vibrio fischeri reagent.
-
Reconstitution solution and diluent (2% NaCl solution).
Procedure:
-
Reagent Preparation: Rehydrate the freeze-dried Vibrio fischeri bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at 15 °C.
-
Test Samples: Prepare a series of dilutions of the test substance in the 2% NaCl diluent. A control containing only the diluent is also prepared.
-
Exposure: Pre-cool the test samples and controls to 15 °C. Add a specific volume of the bacterial suspension to each sample and control.
-
Measurement: Measure the light output of each sample and control at specific time intervals (e.g., 5, 15, and 30 minutes) using the luminometer.
-
Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the concentration.
Ready Biodegradability - Closed Bottle Test (OECD 301D)
Principle: This test determines the biodegradability of a substance by measuring the consumption of dissolved oxygen in a closed bottle containing a mineral medium, the test substance, and a microbial inoculum.
Apparatus:
-
BOD (Biochemical Oxygen Demand) bottles with glass stoppers.
-
Dissolved oxygen meter with a suitable probe.
-
Incubator set to 20 ± 1 °C.
-
Magnetic stirrer and stir bars.
Procedure:
-
Inoculum: Use an inoculum from a domestic wastewater treatment plant, such as the supernatant from a settled raw sewage sample or activated sludge.
-
Test Setup: Prepare a series of BOD bottles containing the mineral medium, the inoculum, and the test substance at a known concentration (typically 2-5 mg/L). Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: Fill the bottles completely, ensuring no air bubbles are trapped, and seal them. Incubate the bottles in the dark at 20 ± 1 °C for 28 days.
-
Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals throughout the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed in the test bottles (corrected for the blank) relative to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Visualizations
The following diagrams illustrate the conceptual frameworks for assessing the environmental impact of solvents and a typical experimental workflow for ecotoxicity testing.
Caption: Logical flow for assessing the environmental impact of solvents.
Caption: General experimental workflow for an ecotoxicity test.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. cleaninginstitute.org [cleaninginstitute.org]
- 4. Sensitivity limits and EC50 values of the Vibrio fischeri test for organic micropollutants in natural and spiked extracts from sediments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Toxic Impacts: Key Chemicals That Undermine Wastewater Treatment Efficiency - Aster Bio - Biological Waste Treatment [asterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. smithers.com [smithers.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Hexyl-3-methylimidazolium Iodide: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Information for 1-Hexyl-3-methylimidazolium Iodide
This guide provides critical safety and logistical information for the proper disposal of 1-Hexyl-3-methylimidazolium iodide (CAS Number: 178631-05-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. It is important to note that this substance is not yet fully tested, and therefore, potential risks cannot be excluded with inappropriate handling[1][2].
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 1-Hexyl-3-methylimidazolium iodide, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact[1][2].
-
Respiratory Protection: A dust mask, such as a type N95 (US), should be used.
-
Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact[1][2].
Always handle the substance in a well-ventilated area or under a chemical fume hood. Avoid getting the chemical in your eyes, on your skin, or on your clothing[1][2].
Immediate First Aid Measures
-
If in Eyes: Immediately rinse with water for several minutes. If present, remove contact lenses and continue rinsing[1][2]. Seek medical advice if irritation persists.
-
If on Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.
Spill and Leak Procedures
In the event of a spill, sweep the material to collect it into an airtight container, being careful not to disperse dust. The collected material should be promptly disposed of according to the appropriate laws and regulations[3].
Disposal Protocol for 1-Hexyl-3-methylimidazolium Iodide
Due to the limited toxicological data available for this compound, a conservative approach to disposal is necessary. The primary recommended method of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Consult Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.
-
Containerize Waste: Collect waste 1-Hexyl-3-methylimidazolium iodide in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is known.
-
Chemical Incineration (if permissible): One potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[3]. This should only be performed by a licensed waste disposal facility.
-
Landfill Disposal: Direct landfill disposal is not recommended without consulting local authorities and a licensed waste disposal service to determine if it is a permissible option in your region.
-
Documentation: Maintain accurate records of the disposed of chemical, including the quantity and date of disposal.
Quantitative Data
No specific quantitative data for disposal limits of 1-Hexyl-3-methylimidazolium iodide were found in the searched safety data sheets. As a substance that is not yet fully tested, it should be treated as hazardous waste, and disposal should aim for complete containment and destruction.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of 1-Hexyl-3-methylimidazolium iodide.
References
Essential Safety and Logistics for Handling 1-Hexyl-3-methylimidazolium iodide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use of 1-Hexyl-3-methylimidazolium iodide (CAS: 178631-05-5), a room temperature ionic liquid.
Personal Protective Equipment (PPE)
When handling 1-Hexyl-3-methylimidazolium iodide, a comprehensive approach to personal protection is critical. Although the substance is not yet fully tested, it is categorized as a potential skin and serious eye irritant.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Face Shield | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact. |
| Respiratory Protection | Dust Mask (Type N95) | Recommended by some suppliers, particularly if there is a risk of aerosolization.[4] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the liquid, avoid splashing. Do not get in eyes, on skin, or on clothing.[5][6]
-
Contamination Prevention: Avoid cross-contamination of personal items such as phones, pens, and laptops. Remove gloves before leaving the laboratory.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
Storage Protocol:
-
Store in a tightly closed container in a dry, well-ventilated area.[2]
-
The recommended storage temperature is between -20°C and 25°C.[2]
-
It is classified under Storage Class Code 10: Combustible liquids.[4]
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
Disposal Plan
Proper disposal of 1-Hexyl-3-methylimidazolium iodide is essential to prevent environmental contamination.
Disposal Protocol:
-
Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, wipes), in a suitable, clearly labeled, and closed container.
-
Regulatory Compliance: All disposal activities must adhere to federal, state, regional, and local environmental regulations.[5]
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed waste disposal company.[5] Do not dispose of it down the drain.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling 1-Hexyl-3-methylimidazolium iodide from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Hexyl-3-methylimidazolium Iodide | C10H19IN2 | CID 12036651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. 1-Hexyl-3-methylimidazolium Iodide | 178631-05-5 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
